Product packaging for BocNH-PEG9-CH2COOH(Cat. No.:)

BocNH-PEG9-CH2COOH

Cat. No.: B15157211
M. Wt: 571.7 g/mol
InChI Key: NOTHLMVRGDKLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BocNH-PEG9-CH2COOH is a useful research compound. Its molecular formula is C25H49NO13 and its molecular weight is 571.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H49NO13 B15157211 BocNH-PEG9-CH2COOH

Properties

Molecular Formula

C25H49NO13

Molecular Weight

571.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C25H49NO13/c1-25(2,3)39-24(29)26-4-5-30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23(27)28/h4-22H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

NOTHLMVRGDKLJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Properties and Applications of BocNH-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BocNH-PEG9-CH2COOH is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] Its structure features a polyethylene glycol (PEG) spacer of nine ethylene glycol units, flanked by a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid. This unique architecture provides a versatile platform for covalently linking different molecules, such as proteins, peptides, small molecule drugs, or nanoparticles, while imparting favorable physicochemical properties.[1][2]

The PEG spacer enhances the solubility and stability of the resulting conjugates, reduces immunogenicity, and can improve pharmacokinetic profiles.[3] The terminal functional groups allow for sequential and controlled conjugation reactions. The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions.[1] This guide provides a comprehensive overview of the properties of this compound, along with detailed experimental protocols for its use.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are based on commercially available information and predicted data. Experimental values may vary depending on the specific batch and analytical conditions.

PropertyValueReference
Chemical Formula C25H49NO13[1]
Molecular Weight 571.66 g/mol [1]
CAS Number 141282-32-8[1]
Appearance Colorless viscous liquid[1]
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents.
Storage Store at -20°C, protected from light and moisture.[1]

Experimental Data

¹H NMR (Expected Chemical Shifts) δ (ppm) Assignment
~1.44s, 9H, -C(CH₃)₃
~3.25t, 2H, -NH-CH₂-
~3.5-3.7m, 32H, -O-CH₂-CH₂-O-
~4.15s, 2H, -O-CH₂-COOH
~5.0br s, 1H, -NH-
~11.0br s, 1H, -COOH
¹³C NMR (Expected Chemical Shifts) δ (ppm) Assignment
~28.5-C(CH₃)₃
~40.5-NH-CH₂-
~70-71-O-CH₂-CH₂-O-
~79.5-C(CH₃)₃
~156.0-NH-C=O
~171.0-COOH

Mass Spectrometry: The expected mass for the [M+Na]⁺ ion would be approximately m/z 594.65.

Experimental Protocols

Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per gram of PEG linker).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product, NH2-PEG9-CH2COOH.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product Boc_PEG This compound Mix Dissolve in DCM Add TFA Boc_PEG->Mix 1. Stir Stir at RT (1-2 hours) Mix->Stir 2. Evaporate Evaporate Solvent and excess TFA Stir->Evaporate 3. Wash Wash with NaHCO3 and Brine Evaporate->Wash 4. Dry Dry over Na2SO4 and Concentrate Wash->Dry 5. Amine_PEG NH2-PEG9-CH2COOH Dry->Amine_PEG 6.

Boc Deprotection Workflow
EDC/NHS Coupling to a Primary Amine

This protocol describes the activation of the carboxylic acid group and its subsequent reaction with a primary amine-containing molecule (R-NH₂).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Primary amine-containing molecule (R-NH₂)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM.

  • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 1.0 equivalent of the primary amine-containing molecule (R-NH₂) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method such as column chromatography or precipitation.

EDC_NHS_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling cluster_product Product Boc_PEG This compound Activate Add EDC and NHS in DMF/DCM Boc_PEG->Activate 1. Amine R-NH2 Add_Amine Add R-NH2 Amine->Add_Amine Stir_Activation Stir at RT (15-30 min) Activate->Stir_Activation 2. Stir_Activation->Add_Amine 3. Stir_Coupling Stir at RT (4-24 hours) Add_Amine->Stir_Coupling 4. Conjugate BocNH-PEG9-C(O)NH-R Stir_Coupling->Conjugate 5.

EDC/NHS Coupling Workflow

Applications in Drug Development

PROTACs (Proteolysis Targeting Chimeras)

This compound is a commonly used linker in the synthesis of PROTACs.[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in these constructs provides the necessary spatial separation between the target-binding and E3 ligase-binding moieties and enhances the overall solubility and cell permeability of the PROTAC.[3]

The synthesis of a PROTAC using this linker typically involves a stepwise approach where one of the binding moieties is first coupled to the linker, followed by deprotection and coupling of the second binding moiety.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling cluster_final Final Product Linker This compound Coupling1 EDC/NHS Coupling Linker->Coupling1 Ligand1 E3 Ligase Ligand (with amine) Ligand1->Coupling1 Intermediate1 BocNH-PEG9-Linker-Ligand1 Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 H2N-PEG9-Linker-Ligand1 Deprotection->Intermediate2 Coupling2 EDC/NHS Coupling Intermediate2->Coupling2 Ligand2 Target Protein Ligand (with carboxylic acid) Ligand2->Coupling2 PROTAC Ligand2-Linker-PEG9-Linker-Ligand1 (PROTAC) Coupling2->PROTAC

PROTAC Synthesis Workflow
Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound can be utilized in the synthesis of linkers for Antibody-Drug Conjugates (ADCs).[6] ADCs consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. The PEG component of the linker can improve the solubility and stability of the ADC and reduce aggregation.[6] The bifunctional nature of the linker allows for the attachment of the cytotoxic drug at one end and conjugation to the antibody (typically via lysine or cysteine residues) at the other.

Surface Modification

The carboxylic acid terminus of this compound can be used to functionalize surfaces, such as nanoparticles or microarrays. This is often achieved by activating the carboxyl group with EDC/NHS and reacting it with amine groups present on the surface. The PEG chain then forms a hydrophilic layer that can reduce non-specific protein adsorption and improve the biocompatibility of the material. The Boc-protected amine at the other end can be deprotected to allow for the subsequent attachment of targeting ligands, imaging agents, or other biomolecules.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and biotechnology. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, makes it an ideal choice for the construction of complex bioconjugates, including PROTACs and ADCs, as well as for the functionalization of surfaces. The straightforward and well-established protocols for the manipulation of its terminal functional groups allow for its ready integration into a wide range of research and development projects.

References

An In-depth Technical Guide to BocNH-PEG9-CH2COOH: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-(2-(2-(2-(2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid, commonly known as BocNH-PEG9-CH2COOH. It is a heterobifunctional polyethylene glycol (PEG) linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, molecular weight, and key applications, and provides exemplary experimental protocols for its use.

Core Properties and Structure

This compound is a monodisperse PEG derivative featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. The PEG chain consists of nine ethylene glycol units, conferring hydrophilicity and flexibility to the linker.

Structural and Quantitative Data

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C25H49NO12
Molecular Weight 571.66 g/mol []
CAS Number 141282-32-8[]
Appearance Colorless to light yellow viscous liquid or solid
Storage Conditions -20°C for long-term storage, protected from light[]

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several scientific disciplines:

  • Bioconjugation: The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. Subsequent removal of the Boc protecting group reveals a primary amine that can be used for further conjugation.

  • Drug Delivery: This PEG linker can be incorporated into drug delivery systems to improve the solubility and pharmacokinetic profile of therapeutic agents. It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Nanotechnology: this compound is employed in the surface functionalization of nanoparticles, enhancing their biocompatibility and enabling the attachment of targeting ligands.

  • Solid-Phase Peptide Synthesis: It can be used as a spacer to attach the first amino acid to a resin in solid-phase peptide synthesis.

Experimental Protocols

The following are representative protocols for the two primary reactions involving this compound: Boc deprotection and carboxylic acid activation and coupling.

Boc Deprotection of this compound

This procedure describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine)

  • Diethyl ether

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound in a 1:1 mixture of DCM and TFA. A common concentration is 10-20 mg/mL.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure.

  • The resulting residue will be the amine salt. To obtain the free amine, dissolve the residue in DCM and neutralize with DIPEA.

  • Precipitate the product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.

Activation of the Carboxylic Acid and Coupling to a Primary Amine

This protocol outlines the activation of the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester, followed by its reaction with a primary amine.

Materials:

  • This compound (or the deprotected H2N-PEG9-CH2COOH)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Primary amine-containing molecule

  • Phosphate Buffered Saline (PBS), pH 7.4-8.0

Procedure:

Part A: NHS Ester Activation

  • Dissolve this compound, NHS (1.2 equivalents), and DCC or EDC (1.2 equivalents) in anhydrous DMF or DCM.

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • The resulting solution contains the activated Boc-NH-PEG9-NHS ester and can be used directly in the next step.

Part B: Coupling to a Primary Amine

  • Dissolve the amine-containing molecule in PBS (pH 7.4-8.0).

  • Add the solution of the activated Boc-NH-PEG9-NHS ester to the amine solution. A 5 to 20-fold molar excess of the NHS ester is often used.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris or glycine.

  • Purify the resulting conjugate using size exclusion chromatography or dialysis to remove unreacted PEG linker and other reagents.

Characterization Techniques

The identity and purity of this compound and its conjugates are typically confirmed using the following analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure and the presence of the Boc group and the PEG backbone.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to verify the molecular weight of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical bioconjugation experiment using this compound.

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation to Biomolecule cluster_deprotection Boc Deprotection Boc_PEG_COOH This compound Reagents_Activation NHS, EDC/DCC in DMF/DCM Boc_PEG_COOH->Reagents_Activation Boc_PEG_NHS BocNH-PEG9-NHS Ester Boc_PEG_COOH->Boc_PEG_NHS Activation Reagents_Activation->Boc_PEG_NHS Biomolecule Biomolecule with Amine Group (e.g., Protein, Peptide) Boc_PEG_NHS->Biomolecule Conjugate BocNH-PEG9-Biomolecule Conjugate Boc_PEG_NHS->Conjugate Coupling Biomolecule->Conjugate Reagents_Deprotection TFA in DCM Conjugate->Reagents_Deprotection Final_Conjugate H2N-PEG9-Biomolecule Conjugate Conjugate->Final_Conjugate Deprotection Reagents_Deprotection->Final_Conjugate cluster_activation cluster_activation cluster_conjugation cluster_conjugation cluster_deprotection cluster_deprotection

Caption: Bioconjugation workflow using this compound.

logical_relationship Boc_PEG_COOH This compound Carboxylic_Acid Carboxylic Acid Terminus Boc_PEG_COOH->Carboxylic_Acid Boc_Amine Boc-Protected Amine Terminus Boc_PEG_COOH->Boc_Amine PEG_Spacer PEG9 Spacer Boc_PEG_COOH->PEG_Spacer Activation Activation (e.g., NHS ester formation) Carboxylic_Acid->Activation Deprotection Boc Removal (Acidic Conditions) Boc_Amine->Deprotection Amine_Coupling Amide Bond Formation with R-NH2 Activation->Amine_Coupling Free_Amine Free Amine (H2N-) Deprotection->Free_Amine

References

A Technical Guide to BocNH-PEG9-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of BocNH-PEG9-CH2COOH, a high-purity heterobifunctional linker increasingly utilized by researchers, chemists, and professionals in the fields of drug discovery and development. This document details its chemical properties, supplier information, and its critical role in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Supplier Information

This compound, identified by the CAS number 141282-32-8 , is a valuable tool in bioconjugation.[1] Its structure features a Boc-protected amine and a terminal carboxylic acid, separated by a nine-unit polyethylene glycol (PEG) spacer. This configuration allows for sequential and controlled conjugation to different molecules.

A summary of its key chemical and physical properties is presented below:

PropertyValueReference
CAS Number 141282-32-8[1]
Molecular Formula C25H49NO13[1]
Molecular Weight 571.66 g/mol [1]
Appearance Varies; often a colorless to pale yellow viscous liquid or solidGeneral Supplier Information
Purity Typically >95%General Supplier Information
Solubility Soluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents[2]

Several reputable suppliers offer this compound, including:

  • PurePEG

  • BroadPharm

  • Biopharma PEG

  • Sigma-Aldrich[2]

  • SINOPEG[3]

Applications in Drug Development

The unique structure of this compound makes it an ideal linker for advanced therapeutic modalities. The hydrophilic PEG chain enhances the solubility and can improve the pharmacokinetic profile of the resulting conjugate, potentially reducing aggregation and immunogenicity.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can be used to attach a potent cytotoxic payload to a monoclonal antibody. The carboxylic acid end can be activated to react with primary amines on the antibody surface, such as lysine residues. Following deprotection of the Boc group, the newly exposed amine can be conjugated to the drug. The PEG spacer helps to ensure that the drug molecule does not interfere with the antibody's binding to its target.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG9 chain can be critical for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.

Boc Deprotection

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product (NH2-PEG9-CH2COOH).

Amide Coupling to a Primary Amine

Objective: To conjugate the carboxylic acid moiety of this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody, ligand)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO.

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add the amine-containing molecule to the reaction mixture.

  • Allow the reaction to proceed for 4-24 hours at room temperature or 4°C.

  • Monitor the progress of the conjugation reaction using an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

  • Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove unreacted reagents.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the application of this compound in ADC and PROTAC synthesis.

ADC_Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Antibody cluster_deprotection Step 3: Boc Deprotection cluster_payload Step 4: Payload Conjugation Boc_PEG_COOH This compound Activated_Ester BocNH-PEG9-NHS Ester Boc_PEG_COOH->Activated_Ester Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Boc_PEG_Antibody BocNH-PEG9-Antibody Activated_Ester->Boc_PEG_Antibody Amide Bond Formation Antibody Antibody (with Lysine -NH2) Antibody->Boc_PEG_Antibody Amine_PEG_Antibody NH2-PEG9-Antibody Boc_PEG_Antibody->Amine_PEG_Antibody Deprotection TFA TFA TFA->Amine_PEG_Antibody ADC Antibody-Drug Conjugate Amine_PEG_Antibody->ADC Conjugation Drug Cytotoxic Drug Drug->ADC

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Conjugation to First Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Conjugation to Second Ligand Boc_PEG_COOH This compound Boc_PEG_Ligand1 BocNH-PEG9-Ligand1 Boc_PEG_COOH->Boc_PEG_Ligand1 Amide Coupling (EDC, NHS) Ligand1 E3 Ligase Ligand (-NH2) Ligand1->Boc_PEG_Ligand1 Amine_PEG_Ligand1 NH2-PEG9-Ligand1 Boc_PEG_Ligand1->Amine_PEG_Ligand1 Deprotection TFA TFA TFA->Amine_PEG_Ligand1 PROTAC PROTAC Amine_PEG_Ligand1->PROTAC Amide Coupling (EDC, NHS) Ligand2_COOH Target Protein Ligand (-COOH) Ligand2_COOH->PROTAC

References

Navigating the Solubility Landscape of BocNH-PEG9-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BocNH-PEG9-CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent is paramount for its effective application in aqueous and organic media, ensuring reproducibility and success in complex experimental workflows. This document outlines its qualitative and semi-quantitative solubility in various solvents, details standard experimental protocols for solubility determination, and provides a logical workflow for assessing the solubility of such compounds.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in different solvent systems. For drug development and bioconjugation, solubility directly impacts bioavailability, formulation, and reaction efficiency. Two key types of solubility are often considered:

  • Thermodynamic Solubility: This refers to the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure. It represents the true solubility of the compound.

  • Kinetic Solubility: This is the concentration of a solute at the point of precipitation from a supersaturated solution. It is often measured in high-throughput screening settings and can be influenced by the rate of dissolution and the presence of impurities.

The hydrophilic polyethylene glycol (PEG) spacer in this compound is designed to enhance its solubility in aqueous media, a desirable characteristic for biological applications[1][2].

Solubility Profile of BocNH-PEG-COOH Compounds

SolventCompound FamilyReported Solubility
WaterBoc-NH-PEG-COOHSoluble, 10 mg/mL[3]
Aqueous BufferBoc-NH-PEG-COOHSoluble[3]
ChloroformBoc-NH-PEG-COOHSoluble, 10 mg/mL[3]
Dichloromethane (DCM)Boc-NH-PEG-COOHSoluble[3]
Dimethylformamide (DMF)Boc-NH-PEG-COOHSoluble[3]
Dimethyl Sulfoxide (DMSO)Boc-NH-PEG-COOHSoluble, 10 mg/mL[3]
Boc-NH-PEG2-CH2CH2COOH≥ 100 mg/mL (Hygroscopic DMSO)
Alcohol (e.g., Ethanol)Boc-NH-PEG-COOHLess Soluble[3]
TolueneBoc-NH-PEG-COOHLess Soluble[3]
EtherBoc-NH-PEG-COOHNot Soluble[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineBoc-NH-PEG2-CH2CH2COOH≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)Boc-NH-PEG2-CH2CH2COOH≥ 2.5 mg/mL
10% DMSO, 90% Corn OilBoc-NH-PEG2-CH2CH2COOH≥ 2.5 mg/mL

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the successful application of this compound. The following are detailed methodologies for key solubility assays.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with a solvent over a prolonged period.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, PBS, organic solvent)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A standard curve of the compound should be prepared in the same solvent to ensure accurate quantification.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Kinetic Solubility Assay

Kinetic solubility is often determined using methods that are amenable to high-throughput screening. A common approach involves the dilution of a concentrated DMSO stock solution into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader capable of detecting turbidity or a nephelometer

  • HPLC-MS system for concentration analysis

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Aqueous Dilution: Transfer a small volume of each DMSO dilution to another 96-well plate containing the aqueous buffer. This step is often performed rapidly to induce precipitation of compounds with low aqueous solubility.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Detection:

    • Turbidimetric Method: Measure the turbidity or light scattering of each well using a plate reader or nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

    • Direct Concentration Measurement: After incubation, filter or centrifuge the plate to remove any precipitate. Analyze the concentration of the dissolved compound in the supernatant using HPLC-MS. The highest concentration that remains in solution is the kinetic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow Solubility Assessment Workflow for this compound start Start: New Compound (this compound) lit_search Literature & Database Search (Qualitative & Quantitative Data) start->lit_search in_silico In Silico Prediction (Solubility Models) start->in_silico prelim_screen Preliminary Solubility Screen (Qualitative) lit_search->prelim_screen in_silico->prelim_screen kinetic_assay Kinetic Solubility Assay (High-Throughput) prelim_screen->kinetic_assay Inconclusive or Requires Quantification report Final Report & Application Guidance prelim_screen->report Sufficiently Soluble thermo_assay Thermodynamic Solubility Assay (Shake-Flask) kinetic_assay->thermo_assay Requires High Accuracy data_analysis Data Analysis & Comparison kinetic_assay->data_analysis thermo_assay->data_analysis data_analysis->report

Caption: A logical workflow for the comprehensive assessment of a compound's solubility.

Signaling Pathways and Experimental Workflows

While this compound is a tool for chemical modification and not directly involved in signaling pathways, its application in modifying proteins or peptides can be part of larger experimental workflows to study such pathways. For instance, a researcher might use this linker to attach a fluorescent dye to a ligand to visualize its binding to a cell surface receptor and the subsequent signaling cascade.

The following diagram illustrates a generalized experimental workflow involving a PEGylated compound.

Experimental_Workflow Experimental Workflow with a PEGylated Compound compound This compound activation Carboxyl Group Activation (e.g., EDC/NHS) compound->activation conjugation Conjugation to Amine-Containing Molecule (e.g., Protein, Peptide) activation->conjugation purification Purification of Conjugate (e.g., SEC, Dialysis) conjugation->purification characterization Characterization of Conjugate (e.g., MALDI-TOF, SDS-PAGE) purification->characterization application Downstream Application (e.g., Cell-based Assay, In vivo study) characterization->application

Caption: A generalized workflow for the bioconjugation of a molecule using a PEG linker.

References

An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in the realms of peptide synthesis and drug development.[1] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under specific, mild acidic conditions.[2] This guide provides a detailed overview of the Boc protecting group for researchers, scientists, and drug development professionals.

Core Concepts of the Boc Group

The Boc group protects amines by converting them into carbamates.[3] This transformation significantly reduces the nucleophilicity and basicity of the amine, rendering it inert to many reagents and reaction conditions.[3] A key feature of the Boc group is its orthogonality to other common protecting groups. For instance, it is stable under basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and resistant to catalytic hydrogenation that cleaves the Cbz (carbobenzyloxy) group.[4] This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of different functional groups within a complex molecule.

Mechanism of Boc Protection

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[5] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][5] This mechanism can proceed with or without a base.

Without Base: The amine attacks the Boc anhydride, forming a tetrahedral intermediate. This intermediate collapses, expelling a tert-butyl carbonate leaving group. This leaving group then acts as a base to deprotonate the newly formed N-Boc amine. The resulting tert-butyl bicarbonate is unstable and decomposes to tert-butanol and carbon dioxide gas.[6]

With Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), can facilitate the reaction.[7] In this case, the external base deprotonates the protonated amine intermediate. The tert-butyl carbonate leaving group decomposes to tert-butoxide and carbon dioxide.[7]

It is crucial to note that the formation of CO₂ gas necessitates that these reactions are not performed in a closed system.[6][7]

Boc_Protection_Mechanism cluster_reaction R_NH2 R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate N_Boc_Amine R-NH-Boc (Protected Amine) Intermediate->N_Boc_Amine Collapse & Proton Transfer tBuOH tert-Butanol Intermediate->tBuOH CO2 CO₂ Intermediate->CO2 caption_node Mechanism of Boc protection of an amine using Boc anhydride.

Mechanism of Boc protection of an amine using Boc anhydride.
Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under anhydrous acidic conditions.[8] Trifluoroacetic acid (TFA) is the most common reagent, often used in a solution with a scavenger cation trapping agent and a solvent like dichloromethane (DCM).[5][9]

The mechanism involves the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[10]

  • Cation Formation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][10] The stability of the tertiary carbocation is a key driving force for this reaction.[3]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[10]

  • Protonation of Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt (e.g., a TFA salt).[10]

The tert-butyl cation can be trapped by scavengers or can deprotonate to form isobutylene gas.[10] As with the protection step, the release of CO₂ gas means the reaction should not be conducted in a sealed vessel.[5][10]

Boc_Deprotection_Mechanism cluster_reaction N_Boc_Amine R-NH-Boc Protonated_Intermediate [Protonated Intermediate] N_Boc_Amine->Protonated_Intermediate H_plus H⁺ (Acid, e.g., TFA) H_plus->Protonated_Intermediate Protonation Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Intermediate->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Intermediate->tBu_cation Amine_Salt R-NH₃⁺ (Amine Salt) Carbamic_Acid->Amine_Salt Decarboxylation & Protonation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene Deprotonation caption_node Acid-catalyzed deprotection of a Boc-protected amine.

Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols

General Procedure for N-Boc Protection of Amines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: Dissolve the amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and acetone.[2][5]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.5 equiv). If a base is used, add triethylamine (TEA) (1.0-1.5 equiv) or sodium bicarbonate.[11]

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2] Reactions are often complete within a few hours.

  • Workup: Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.[11] The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure to yield the crude N-Boc protected amine.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.[2]

General Procedure for N-Boc Deprotection using TFA
  • Reaction Setup: Dissolve the N-Boc protected amine in dichloromethane (DCM).[9]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA) dropwise. A common ratio is a 25% to 50% solution of TFA in DCM (v/v).[9]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.[9][12]

  • Workup: Remove the solvent and excess TFA in vacuo. The resulting product is often the TFA salt of the amine.[9] If the free amine is desired, the residue can be dissolved in an appropriate solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) before extraction.

Quantitative Data

The efficiency of Boc protection and deprotection can vary depending on the substrate and reaction conditions. The following tables summarize representative data from the literature.

Table 1: N-tert-Butoxycarbonylation of Various Amines

Entry Amine Substrate Reaction Time Yield (%)
1 Aniline 10 min 95
2 4-Nitroaniline 15 min 92
3 Benzylamine 5 min 98
4 L-Alanine methyl ester 10 min 96
5 Sulfanilamide 10 min 94

Data adapted from a study on water-mediated, catalyst-free N-Boc protection.[2]

Table 2: Yields for Boc-Deprotection and Subsequent Reactions

Entry Substrate Reaction Steps Overall Yield (%)
1 cyclo(L-Arg(di-Boc)-L-Arg(di-Boc)) Alkylation, then TFA deprotection 19-97 (variable)
2 N-p-iodobenzyl-(L,L)-DKP Cross-coupling, then TFA deprotection Low to moderate
3 Boc-protected N-benzyl/pyridylmethyl DKPs TFA deprotection 17-81 (isolated yield after purification)

Data compiled from studies involving diketopiperazine synthesis, highlighting variability in yields, sometimes due to purification losses.[13]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was foundational to the development of solid-phase peptide synthesis (SPPS), a methodology pioneered by Bruce Merrifield. In the "Boc strategy," the N-terminus of the growing peptide chain is protected with a Boc group, while amino acid side chains are protected with groups stable to TFA but cleavable by stronger acids like hydrofluoric acid (HF).

The SPPS cycle using the Boc strategy involves the following iterative steps:

  • Deprotection: The N-terminal Boc group is removed with TFA.[14]

  • Neutralization: The resulting ammonium salt is neutralized with a base.

  • Coupling: The next N-Boc protected amino acid is activated and coupled to the free N-terminus of the peptide chain.[14]

  • Washing: Excess reagents are washed away from the solid support.[15]

This cycle is repeated until the desired peptide sequence is assembled.[14] Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like HF.

SPPS_Boc_Workflow Start Start: Boc-AA-Resin Deprotection Step 1: Deprotection (TFA in DCM) Start->Deprotection Neutralization Step 2: Neutralization (Base, e.g., DIEA) Deprotection->Neutralization Coupling Step 3: Coupling (Add next Boc-AA + Activator) Neutralization->Coupling Wash Step 4: Wash Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Cleavage Final Step: Cleavage (HF) Wash->Cleavage After last AA Repeat->Deprotection n-1 cycles End Purified Peptide Cleavage->End

Workflow for Solid-Phase Peptide Synthesis using the Boc strategy.

References

The Pivotal Role of the Carboxylic Acid Terminus in PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the fields of bioconjugation, drug delivery, and materials science. Their ability to enhance solubility, stability, and pharmacokinetic profiles of conjugated molecules is well-established. The functionality of the terminal groups on these linkers dictates their application and versatility. This technical guide provides an in-depth exploration of the function of the carboxylic acid terminus in PEG linkers, a cornerstone of modern bioconjugation strategies. We will delve into the chemistry of carboxyl-terminated PEGs, their activation for covalent coupling, and their wide-ranging applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction: The Versatility of the Carboxyl Group

The carboxylic acid (-COOH) functional group is a highly versatile handle for the covalent modification of biomolecules and surfaces. Its utility stems from its ability to be readily activated to form a more reactive intermediate, which can then efficiently react with primary amines (-NH2) present on proteins, peptides, antibodies, and other therapeutic molecules to form stable amide bonds.[1][2][3] This targeted reactivity, coupled with the beneficial properties of the PEG chain, makes carboxyl-terminated PEG linkers a preferred choice for a multitude of applications in research and pharmaceutical development.[4][5][6]

The PEG backbone itself imparts several advantageous properties, including:

  • Increased Hydrophilicity: Enhancing the solubility of hydrophobic drugs and biomolecules.[4][5]

  • Reduced Immunogenicity: Masking the conjugated molecule from the host's immune system.[5][7]

  • Prolonged Circulation Time: Increasing the hydrodynamic size, which reduces renal clearance.[7]

  • Improved Stability: Protecting the conjugated molecule from enzymatic degradation.[5][6]

Chemistry of Carboxylic Acid-Terminated PEG Linkers

Carboxyl-terminated PEG linkers are available in various architectures, including linear, branched, and multi-arm structures, and with a wide range of molecular weights.[4] This diversity allows for precise control over the properties of the final conjugate. The carboxylic acid group is typically introduced at one or both ends of the PEG chain.

The key to the utility of the carboxylic acid terminus lies in its activation. By itself, the carboxyl group is not sufficiently reactive to form stable amide bonds with amines under physiological conditions. Therefore, it must be converted into a more reactive species. The most common and well-established method for this activation is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9][10]

The EDC/NHS Activation Mechanism

The EDC/NHS reaction is a two-step process that efficiently generates a semi-stable amine-reactive NHS ester.

  • O-Acylisourea Intermediate Formation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid or rearrange into a stable N-acylurea byproduct.

  • NHS Ester Formation: In the presence of NHS, the O-acylisourea intermediate rapidly reacts to form a more stable NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and can efficiently react with primary amines.

This two-step activation is crucial for achieving high coupling efficiencies, as it minimizes the hydrolysis of the activated carboxyl group and reduces the formation of N-acylurea byproducts.[11]

dot

EDC_NHS_Activation PEG_COOH PEG-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Unstable) PEG_COOH->O_Acylisourea + EDC EDC PEG_NHS PEG-NHS Ester (Amine-Reactive) O_Acylisourea->PEG_NHS + Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 N_Acylurea N-Acylurea Byproduct (Stable) O_Acylisourea->N_Acylurea Rearrangement NHS NHS / Sulfo-NHS PEG_Amide PEG-CONH-R (Stable Amide Bond) PEG_NHS->PEG_Amide + Hydrolysis2 Hydrolysis PEG_NHS->Hydrolysis2 Amine R-NH₂ (Primary Amine)

Caption: EDC/NHS activation of a carboxyl-terminated PEG linker.

Quantitative Data Presentation

The efficiency of bioconjugation and the pharmacokinetic properties of the resulting conjugates are influenced by several factors, including the length of the PEG linker and the reaction conditions.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of Methotrexate-Loaded Chitosan Nanoparticles
mPEG Molecular Weight (Da)Degree of Substitution (%)AUC (0-72h) (µg·h/mL)
7508.51.8
2,0008.54.2
5,0008.57.9
2,0004.12.5
2,00018.26.8
2,00040.310.3

Data adapted from a study on methotrexate-loaded chitosan nanoparticles, demonstrating that increasing both the molecular weight and the surface density of the PEG linker leads to a significant increase in the area under the plasma drug concentration-time curve (AUC), indicating prolonged circulation time.[12]

Table 2: Pharmacokinetic Parameters of siRNA Lipid Nanoparticles with Different PEG-Lipid Chain Lengths
PEG-Lipid Acyl Chain LengthHalf-life (t½) (hours)AUC (0-24h) (%ID·h/mL)Liver Accumulation at 2h (% Injected Dose)
C140.647.8~50
C162.1820.1~35
C184.0331.5~25

Data adapted from a study on siRNA lipid nanoparticles, showing that longer PEG-lipid acyl chains lead to a longer circulation half-life and reduced liver accumulation.[13]

Experimental Protocols

Detailed and optimized protocols are critical for successful bioconjugation. The following are representative methodologies for the activation and coupling of carboxyl-terminated PEG linkers.

General Protocol for EDC/NHS Activation of Carboxyl-Terminated PEG and Coupling to a Protein

Materials:

  • Carboxyl-terminated PEG (PEG-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Protein solution in Coupling Buffer

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

  • PEG-COOH Activation:

    • Dissolve the PEG-COOH in Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS to the PEG-COOH solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Protein Conjugation:

    • Add the activated PEG-NHS ester solution to the protein solution in Coupling Buffer. A typical molar ratio is 10-20 fold molar excess of activated PEG to the protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: Remove excess PEG and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

  • Characterization: Characterize the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and functional assays.[14]

dot

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (PEG-COOH, EDC, NHS, Buffers) Start->Reagent_Prep Activation Activation of PEG-COOH (Add EDC/NHS in Activation Buffer) Reagent_Prep->Activation Conjugation Conjugation (Add activated PEG to Protein) Activation->Conjugation Quenching Quenching (Add Tris or Hydroxylamine) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, Functional Assay) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for protein PEGylation.

Protocol for Surface Modification of Nanoparticles with Carboxyl-Terminated PEG

Materials:

  • Amine-functionalized nanoparticles

  • Carboxyl-terminated PEG (PEG-COOH)

  • EDC and Sulfo-NHS

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Coupling Buffer (PBS, pH 7.4)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Centrifuge

Procedure:

  • Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in Activation Buffer.

  • PEG-COOH Activation: In a separate tube, activate the PEG-COOH with EDC and Sulfo-NHS as described in Protocol 4.1.

  • Conjugation: Add the activated PEG-NHS solution to the nanoparticle suspension. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing unreacted PEG and byproducts.

  • Resuspension: Resuspend the nanoparticle pellet in Washing Buffer. Repeat the washing step 2-3 times.

  • Final Resuspension: Resuspend the final nanoparticle pellet in the desired storage buffer.

  • Characterization: Characterize the PEGylated nanoparticles for size, zeta potential, and surface PEG density.[15][16]

Applications and Signaling Pathways

The ability to conjugate various molecules to carboxyl-terminated PEG linkers has led to their widespread use in numerous applications, particularly in drug delivery and diagnostics.

Drug Delivery

PEGylation of small molecule drugs, peptides, and proteins can significantly improve their therapeutic index.[17][18] For instance, in cancer therapy, PEGylated nanoparticles can exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[19]

Cellular Uptake Pathways

The surface properties of nanoparticles, including the presence and density of PEG, can influence their mechanism of cellular uptake. PEGylated nanoparticles have been shown to be internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][2][20] The specific pathway can depend on the cell type, nanoparticle size, and PEG density.

dot

Cellular_Uptake cluster_membrane PEG_NP PEGylated Nanoparticle Clathrin Clathrin-Mediated Endocytosis PEG_NP->Clathrin Caveolae Caveolae-Mediated Endocytosis PEG_NP->Caveolae Macropinocytosis Macropinocytosis PEG_NP->Macropinocytosis Cell_Membrane Cell Membrane Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Cytosol Cytosolic Delivery (Endosomal Escape) Endosome->Cytosol

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Logical Workflow for PEG Linker Selection

Choosing the appropriate carboxyl-terminated PEG linker is crucial for the success of a bioconjugation project. The following diagram outlines a logical workflow for this selection process.

dot

Linker_Selection Start Define Project Goals Molecule_Properties Analyze Target Molecule (Functional Groups, Stability) Start->Molecule_Properties Application Determine Application (Drug Delivery, Diagnostics, Surface Mod.) Start->Application Linker_Architecture Select Linker Architecture (Linear, Branched, Multi-arm) Molecule_Properties->Linker_Architecture Application->Linker_Architecture MW_Selection Choose PEG Molecular Weight (Consider Pharmacokinetics, Steric Hindrance) Linker_Architecture->MW_Selection Activation_Chem Select Activation Chemistry (e.g., EDC/NHS for Amine Coupling) MW_Selection->Activation_Chem Optimization Optimize Reaction Conditions (pH, Molar Ratios, Time) Activation_Chem->Optimization Characterization Characterize Conjugate (Purity, Activity, Stability) Optimization->Characterization End Final Product Characterization->End

Caption: Logical workflow for selecting a PEG linker.

Conclusion

The carboxylic acid terminus provides a robust and versatile platform for the covalent attachment of PEG linkers to a wide array of molecules and surfaces. The well-established EDC/NHS activation chemistry offers a reliable method for forming stable amide bonds, making carboxyl-terminated PEGs a cornerstone of modern bioconjugation and drug delivery strategies. By carefully considering the linker architecture, molecular weight, and reaction conditions, researchers can tailor the properties of their conjugates to achieve desired outcomes in therapeutic and diagnostic applications. This guide has provided a comprehensive overview of the function, chemistry, and application of carboxyl-terminated PEG linkers, offering a valuable resource for scientists and professionals in the field.

References

Introduction to heterobifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Introduction

In the landscape of modern drug development and bioconjugation, precision and control are paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable molecular tools, offering a versatile bridge to connect two different chemical or biological entities with high specificity.[1][] These linkers consist of a central polyethylene glycol chain of varying length, capped at each end by distinct reactive functional groups.[3] This dual-reactivity is the cornerstone of their utility, enabling the precise and stable assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs), targeted nanoparticle systems, and modified protein therapeutics.[1][4][5]

The core value of a heterobifunctional PEG linker lies in its ability to improve the therapeutic profile of bioactive molecules. The PEG backbone itself imparts several beneficial properties: it enhances the solubility of hydrophobic drugs, increases the hydrodynamic volume of the conjugate to prolong circulation time by reducing renal clearance, and shields the molecule from the host's immune system, thereby lowering immunogenicity.[1][6][7] By allowing for the site-specific conjugation of a therapeutic payload to a targeting ligand, these linkers are pivotal in advancing the field of targeted medicine, ensuring that potent therapies are delivered directly to the site of action while minimizing off-target toxicity.[1][]

cluster_main Structure of a Heterobifunctional PEG Linker cluster_x Reactive Towards: cluster_y Reactive Towards: struct Functional Group X Polyethylene Glycol (PEG) Chain (CH₂CH₂O)n Functional Group Y X_target e.g., Amines (-NH₂) struct:f0->X_target Y_target e.g., Thiols (-SH) struct:f2->Y_target

Caption: General structure of a heterobifunctional PEG linker.

Core Properties and Advantages

The adoption of heterobifunctional PEG linkers in drug development is driven by a unique combination of physicochemical and biological benefits. These advantages work in concert to improve the overall efficacy and safety profile of therapeutic agents.

  • Enhanced Pharmacokinetics and Bioavailability : The covalent attachment of PEG chains, a process known as PEGylation, significantly increases the hydrodynamic radius of a molecule. This larger size reduces its rate of clearance by the kidneys, thereby extending its circulation half-life in the bloodstream.[6][8] This prolonged presence allows for greater accumulation at the target site, enhancing therapeutic efficacy.

  • Improved Solubility and Stability : Many potent therapeutic molecules are hydrophobic, which limits their formulation and in vivo bioavailability. The highly hydrophilic nature of the PEG polymer chain greatly improves the water solubility of these compounds, facilitating their administration and distribution in the body.[1][9]

  • Reduced Immunogenicity and Antigenicity : The flexible PEG chain forms a protective hydrophilic cloud around the conjugated molecule.[6][7] This "shielding" effect can mask epitopes on the molecule's surface, preventing its recognition by the immune system and subsequent degradation or allergic response.[1][7]

  • Precision Targeting and Controlled Release : The defining feature of heterobifunctional linkers is their ability to connect two different molecules, such as a cytotoxic drug and a tumor-targeting antibody.[1][] This ensures the drug is delivered specifically to diseased cells, minimizing damage to healthy tissue. Furthermore, cleavable functional groups can be incorporated into the linker design, allowing for the controlled release of the therapeutic agent only under specific physiological conditions (e.g., the acidic environment of a tumor).[1]

cluster_benefits Pharmacological Benefits cluster_mechanisms Underlying Mechanisms center Heterobifunctional PEG Linker b1 Longer Circulation Half-Life center->b1 b2 Improved Solubility center->b2 b3 Reduced Immunogenicity center->b3 b4 Site-Specific Targeting center->b4 m1 Increased Hydronamic Volume b1->m1 m2 Hydrophilic Nature of PEG b2->m2 m3 Steric Hindrance b3->m3 m4 Dual Reactivity b4->m4

Caption: Logical relationship of PEGylation benefits.

Data Presentation: Quantitative Analysis

The selection of a heterobifunctional PEG linker is a critical decision in the design of a bioconjugate. The molecular weight and terminal functional groups of the linker dictate the physicochemical properties and ultimate in vivo performance of the final product.

Table 1: Common Heterobifunctional PEG Linker Chemistries

This table summarizes common reactive group pairings found in commercial heterobifunctional PEG linkers and the corresponding functional groups they target on biological molecules.

Functional Group XTarget for XFunctional Group YTarget for YCommon Applications
NHS EsterPrimary Amines (-NH₂)MaleimideThiols (-SH)Antibody-Drug Conjugates (ADCs), Protein-Peptide Conjugation
Azide (-N₃)Alkyne (via Click Chemistry)Carboxylic Acid (-COOH)Primary Amines (after activation)Surface Modification, Nanoparticle Functionalization
AlkyneAzide (via Click Chemistry)NHS EsterPrimary Amines (-NH₂)Targeted Drug Delivery Systems, Fluorescent Labeling
Orthopyridyl Disulfide (OPSS)Thiols (-SH)NHS EsterPrimary Amines (-NH₂)Releasable Conjugates (cleaved by reducing agents)
Aldehyde (-CHO)Hydrazide, AminooxyBiotinAvidin / StreptavidinImmobilization, Detection Assays
Carboxylic Acid (-COOH)Primary Amines (after activation)Thiol (-SH)Maleimides, Gold SurfacesProdrug Development, Biosensor Assembly
Table 2: Influence of PEG Chain Length on Conjugate Properties

The length of the PEG chain directly impacts the pharmacokinetic and biophysical properties of the conjugate. Longer PEG chains generally lead to longer circulation times but can sometimes reduce the biological activity of the conjugated molecule due to steric hindrance.[8]

PEG MW (kDa)Approx. PEG Units (n)Circulation Half-LifeHydrodynamic VolumePotential Impact on Activity
2~45ShortSmallLow steric hindrance, activity often retained
5~114ModerateMediumModerate steric hindrance, potential for slight activity reduction
10~227LongLargeSignificant increase in half-life, higher risk of reduced activity[8]
20~454Very LongVery LargeMaximized half-life, often used when activity is less sensitive to shielding
40~909Extremely LongExtremely LargeUsed for maximizing circulation time (e.g., Pegasys®)[6]

Note: The exact impact on half-life and activity is highly dependent on the specific protein, drug, and conjugation strategy.

Applications in Drug Development

The unique properties of heterobifunctional PEG linkers have made them central to several advanced therapeutic strategies.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody that specifically targets a surface antigen on cancer cells.[1] Heterobifunctional PEGs are ideal for this, offering a stable connection that improves the ADC's solubility and pharmacokinetic profile while ensuring the drug remains inactive until it reaches the target cell.[1][5]

  • Nanoparticle Drug Delivery: These linkers are used to functionalize the surface of nanoparticles, such as liposomes or iron oxide particles.[1][10][11] One end of the linker anchors to the nanoparticle surface, while the other can be used to attach targeting ligands (e.g., peptides, antibodies) or therapeutic agents, creating a targeted and stable drug delivery vehicle.[10]

  • mRNA Vaccine Formulation: In the context of mRNA vaccines, PEGylated lipids are a critical component of the lipid nanoparticles (LNPs) that encapsulate and protect the delicate mRNA molecule.[12] The PEG shield prevents nanoparticle aggregation and premature clearance, ensuring efficient delivery to cells for translation into the target antigen.[12]

cluster_reactants Components cluster_products Conjugation Products antibody Targeting Antibody (with -NH₂ groups) step1 Step 1: React NHS end of linker with antibody amines antibody->step1 linker NHS-PEG-Maleimide Linker linker->step1 drug Cytotoxic Drug (with -SH group) step2 Step 2: React Maleimide end of activated antibody with drug thiols drug->step2 activated_ab Antibody-PEG-Maleimide activated_ab->step2 adc Antibody-Drug Conjugate (ADC) step1->activated_ab step2->adc

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

The successful use of heterobifunctional PEG linkers requires robust and well-defined experimental procedures for conjugation, purification, and characterization.

Protocol 1: General Protein PEGylation using an NHS-PEG-Maleimide Linker

This protocol describes a common two-step procedure for conjugating a thiol-containing molecule (e.g., a drug or peptide) to a primary amine on a protein (e.g., an antibody).

  • Materials and Reagents:

    • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Heterobifunctional Linker (e.g., NHS-PEG-Maleimide) dissolved in a dry, aprotic solvent (e.g., DMSO, DMF).

    • Thiol-containing molecule.

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Reaction buffers (e.g., PBS for amine reaction, phosphate buffer with EDTA for thiol reaction).

  • Step 1: Reaction of NHS-Ester with Protein Amines

    • Adjust the protein concentration to 1-10 mg/mL in PBS buffer, pH 7.4.

    • Add the NHS-PEG-Maleimide linker solution to the protein solution at a specific molar excess (e.g., 5-20 fold molar excess of linker to protein).

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

    • Remove excess, unreacted linker immediately using a desalting column or dialysis against a buffer suitable for the next step (e.g., PBS with EDTA, pH 6.5-7.0).

  • Step 2: Reaction of Maleimide with Thiols

    • To the purified Maleimide-activated protein, add the thiol-containing molecule at a 1.5 to 5-fold molar excess over the activated protein.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine or β-mercaptoethanol.

Protocol 2: Purification of PEGylated Conjugates

Purification is essential to remove unreacted starting materials and byproducts.[]

  • Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated conjugate from smaller, unreacted PEGs and drugs.[] The reaction mixture is passed through a column with a porous matrix that separates molecules based on their hydrodynamic size.

  • Ion Exchange Chromatography (IEX): PEGylation often shields the surface charges of a protein, altering its isoelectric point.[] This change in charge can be exploited to separate PEGylated species (e.g., mono-PEGylated vs. di-PEGylated) and unreacted protein using an IEX column.

  • Reverse Phase Chromatography (RPC): RPC separates molecules based on hydrophobicity. It can be effective for purifying PEGylated peptides and small proteins, and for separating positional isomers of the conjugate.[]

Protocol 3: Characterization of PEGylated Conjugates

The final product must be thoroughly characterized to confirm successful conjugation and purity.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF can provide an accurate mass of the conjugate. However, the polydispersity of PEG can lead to broad peaks, making analysis complex.[14] Using cleavable linkers can simplify MS analysis by allowing the protein and PEG to be analyzed independently.[14]

  • UV-Vis Spectroscopy: Can be used to determine the degree of conjugation if the drug or linker has a unique absorbance signature.

  • Size Exclusion Chromatography (SEC): Analytical SEC can be used to assess the purity of the final product and detect any aggregation.[15]

start Start: Protein + Linker + Drug reaction Bioconjugation Reaction (PEGylation) start->reaction mixture Crude Reaction Mixture (Conjugate, Unreacted Species, Byproducts) reaction->mixture purification Purification Step (e.g., SEC, IEX) mixture->purification purified Purified PEG-Conjugate purification->purified characterization Characterization (SDS-PAGE, MS, SEC) purified->characterization final_product Final Characterized Product characterization->final_product

Caption: Experimental workflow for PEGylation and purification.

References

The Core Principles of PEGylation in Biologics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a biologic molecule, has emerged as a cornerstone technology in drug development. This modification offers a multitude of benefits, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. By increasing the hydrodynamic size and masking the protein surface, PEGylation can significantly extend the circulating half-life, reduce immunogenicity, and enhance the overall stability of the biologic drug. This guide provides a comprehensive overview of the fundamental principles of PEGylation, including the underlying chemistry, experimental protocols, and the impact on drug performance, tailored for professionals in the field of drug development.

The Rationale Behind PEGylation: Enhancing Therapeutic Efficacy

The primary motivation for PEGylating a biologic is to improve its therapeutic profile. Unmodified proteins and peptides often suffer from rapid renal clearance, susceptibility to proteolytic degradation, and the potential to elicit an immune response. PEGylation addresses these challenges in several ways:

  • Extended Circulating Half-Life: The attachment of PEG chains dramatically increases the hydrodynamic radius of the biologic. This increased size reduces the rate of glomerular filtration in the kidneys, thereby prolonging the drug's presence in the bloodstream.[1][2] This allows for less frequent dosing, improving patient compliance and convenience.

  • Reduced Immunogenicity and Antigenicity: The flexible PEG chains form a protective hydrophilic shield around the protein, masking potential epitopes from recognition by the immune system.[3][4] This steric hindrance can significantly decrease the incidence of anti-drug antibody (ADA) formation, a common challenge with biologic therapies.

  • Increased Stability: The PEG shield can also protect the biologic from proteolytic enzymes, enhancing its stability in vivo and in vitro.[5] This can lead to a more consistent therapeutic effect and a longer shelf life for the drug product.

  • Improved Solubility: PEG is a highly soluble polymer, and its conjugation can increase the solubility of hydrophobic proteins or peptides, facilitating formulation and administration.

The Chemistry of PEGylation: Covalent Attachment Strategies

The covalent attachment of PEG to a biologic can be achieved through various chemical strategies, broadly categorized into first-generation (random) and second-generation (site-specific) approaches.

First-Generation PEGylation: This approach involves the random attachment of PEG to multiple reactive sites on the protein surface, most commonly the primary amines of lysine residues. While effective in increasing molecular size, this method can lead to a heterogeneous mixture of PEGylated species with varying numbers of PEG chains and attachment sites. This heterogeneity can result in reduced bioactivity if PEG attachment occurs near the protein's active site.

Second-Generation PEGylation: To overcome the limitations of random PEGylation, site-specific methods have been developed to attach PEG at a single, predetermined location on the protein. This approach yields a more homogeneous product with preserved biological activity. Common site-specific strategies target:

  • N-terminal α-amino group: The unique pKa of the N-terminal amine allows for selective modification under specific reaction conditions.

  • Thiol group of cysteine residues: The free sulfhydryl group of a cysteine residue provides a highly specific target for PEGylation. Cysteine residues can be introduced at specific sites through genetic engineering.

Two of the most widely used PEGylation chemistries are N-hydroxysuccinimidyl (NHS) ester-mediated acylation of amines and maleimide-mediated alkylation of thiols.

Signaling Pathway of PEGylation Chemistry

PEGylation_Chemistry cluster_amine Amine-Reactive PEGylation cluster_thiol Thiol-Reactive PEGylation Protein_Lys Protein with Lysine Residue (-NH2) PEG_Protein_Amide PEGylated Protein (Stable Amide Bond) Protein_Lys->PEG_Protein_Amide Acylation NHS_PEG NHS-Ester Activated PEG NHS_PEG->PEG_Protein_Amide NHS NHS leaving group PEG_Protein_Amide->NHS Release Protein_Cys Protein with Cysteine Residue (-SH) PEG_Protein_Thioether PEGylated Protein (Stable Thioether Bond) Protein_Cys->PEG_Protein_Thioether Michael Addition Maleimide_PEG Maleimide Activated PEG Maleimide_PEG->PEG_Protein_Thioether

Caption: Overview of common amine- and thiol-reactive PEGylation chemistries.

Quantitative Impact of PEGylation on Pharmacokinetics

The most significant and well-documented effect of PEGylation is the profound alteration of a biologic's pharmacokinetic (PK) profile. The increase in half-life and reduction in clearance are key parameters that are consistently improved.

BiologicPEGylated ProductPEG Size (kDa)Non-PEGylated Half-LifePEGylated Half-LifeFold Increase in Half-LifeReference
Interferon alfa-2aPegasys®40 (branched)~2-3 hours~50 hours~17-25[6]
Filgrastim (G-CSF)Neulasta®203-4 hours15-80 hours~4-23[7]
Epoetin betaMircera®30Not specifiedLonger than darbepoetin alfaNot specified[8]
rhTIMP-1PEG20K-TIMP-1201.1 hours28 hours25[9]
Equine anti-SARS-CoV-2 F(ab')2Fab-PEG-FabNot specified38.32 hours71.41 hours1.86[10]
BiologicPEGylated ProductNon-PEGylated ClearancePEGylated ClearanceReference
Interferon alfa-2aPegasys®Not specified>100-fold reduction[6]
Interferon alfa-2bPEG-Intron®Not specified~10-fold reduction[6]
Adalimumab-0.0278 L/h-[1]
Certolizumab pegolCimzia®-Clearance increases with ADA presence[11]

Experimental Protocols

Protocol 1: NHS-Ester PEGylation of a Protein

This protocol describes a general procedure for the random PEGylation of a protein using an NHS-ester activated PEG.

Materials:

  • Protein to be PEGylated (in an amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • NHS-Ester Activated PEG (e.g., mPEG-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: PBS, pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Dialysis tubing or desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester activated PEG in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL). The NHS-ester group is susceptible to hydrolysis, so prepare this solution fresh.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The reaction can be carried out for 30-60 minutes at room temperature or for 2 hours on ice. The optimal molar ratio and reaction time should be determined empirically for each protein.

  • Quenching the Reaction: Stop the reaction by adding a molar excess of the quenching solution (e.g., 100-fold molar excess over the PEG reagent) and incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using a size-exclusion chromatography (SEC) desalting column.

Protocol 2: Maleimide-Mediated PEGylation of a Protein

This protocol outlines a general method for the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.

Materials:

  • Protein with a free cysteine residue (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • Maleimide Activated PEG (e.g., mPEG-Maleimide)

  • Reaction Buffer: PBS, pH 6.5-7.5

  • Reducing agent (optional, e.g., TCEP) if disulfide bonds need to be reduced.

  • Quenching solution: 1 M β-mercaptoethanol or cysteine

  • Purification materials (dialysis or chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, treat the protein with a reducing agent to ensure the target cysteine is in its reduced, free thiol form. Remove the reducing agent before adding the PEG reagent.

  • PEG Reagent Preparation: Dissolve the maleimide-activated PEG in the reaction buffer to create a stock solution.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG to the protein solution. The reaction typically proceeds for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like β-mercaptoethanol or cysteine.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Purification of PEGylated Biologics

Following the PEGylation reaction, a heterogeneous mixture containing the desired PEGylated product, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species will be present. A robust purification strategy is crucial to isolate the desired product with high purity. The most common chromatographic techniques employed are Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX).[12][13]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is highly effective at separating PEGylated proteins from the smaller, unreacted native protein and excess PEG reagent.

Typical SEC Protocol:

  • Column: A high-resolution gel filtration column, such as a Superdex 200, is commonly used.[14][15]

  • Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., PBS, pH 7.4), is used.[16]

  • Flow Rate: A low flow rate (e.g., 0.5-1.0 mL/min) is generally employed to ensure optimal resolution.

  • Detection: The eluting protein is monitored by UV absorbance at 280 nm.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. PEGylation can alter the surface charge of a protein by masking charged residues or by reacting with them directly (e.g., lysine). This change in charge can be exploited to separate different PEGylated species. IEX is particularly useful for separating mono-PEGylated from multi-PEGylated proteins and for resolving positional isomers.[12][17]

Typical IEX Protocol:

  • Resin: The choice of resin (anion or cation exchanger) depends on the isoelectric point (pI) of the protein and the pH of the buffer. Common cation exchange resins include those with sulfopropyl (SP) functional groups (e.g., HiTrap SP HP), while anion exchangers often use quaternary ammonium (Q) groups (e.g., Mono Q).[17][18]

  • Buffers: A two-buffer system is used: a low-salt binding buffer and a high-salt elution buffer. The pH is chosen to ensure the protein of interest binds to the resin.

  • Elution: The bound proteins are eluted using a salt gradient (e.g., a linear gradient of 0-1 M NaCl) or a pH gradient.

  • Detection: Protein elution is monitored by UV absorbance at 280 nm.

Logical Workflow for PEGylation and Purification

PEGylation_Workflow start Start: Unmodified Biologic reaction PEGylation Reaction (e.g., NHS-ester or Maleimide chemistry) start->reaction mixture Reaction Mixture (PEG-Protein, Unreacted Protein, Excess PEG) reaction->mixture purification Purification Step mixture->purification sec Size-Exclusion Chromatography (SEC) purification->sec Primary Separation (by size) iex Ion-Exchange Chromatography (IEX) purification->iex Fine Separation (by charge) purified_product Purified PEGylated Biologic sec->purified_product iex->purified_product characterization Characterization (SDS-PAGE, Mass Spec, HPLC) purified_product->characterization final_product Final Product characterization->final_product

Caption: General workflow for the production of a PEGylated biologic.

Characterization of PEGylated Biologics

Thorough characterization of the purified PEGylated biologic is essential to ensure its quality, consistency, and bioactivity. A combination of analytical techniques is typically employed:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the mass of the PEGylated protein and determine the degree of PEGylation (the number of PEG chains attached).

  • High-Performance Liquid Chromatography (HPLC): SEC-HPLC can be used to assess the purity and aggregation state of the final product, while reverse-phase (RP)-HPLC can sometimes separate different PEGylated isomers.

  • Biological Activity Assays: In vitro and in vivo assays are crucial to confirm that the PEGylated biologic retains its desired therapeutic activity.

Immunogenicity of PEGylated Biologics

While PEGylation is a powerful tool for reducing the immunogenicity of therapeutic proteins, it is important to note that PEG itself can be immunogenic. The incidence of pre-existing anti-PEG antibodies in the general population is a growing concern. The formation of anti-PEG antibodies can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions.[2]

BiologicPEGylated ProductIncidence of Anti-Drug Antibodies (ADAs)CommentReference
AdalimumabHumira® (non-PEGylated)Similar to PEGylated certolizumab pegolVaries by study
Certolizumab pegolCimzia®Similar to non-PEGylated adalimumabVaries by study
Pegfilgrastim Biosimilar-Treatment-emergent ADAs detected in ~29-32%Mostly reactive to PEG
PEGylated Erwinia asparaginase-75% of children developed hypersensitivity and ADAs-

Conclusion

PEGylation is a well-established and highly effective strategy for improving the therapeutic properties of biologic drugs. By understanding the core principles of PEGylation chemistry, optimizing reaction conditions, and implementing robust purification and characterization methods, researchers and drug developers can successfully harness this technology to create safer and more effective biotherapeutics. As the field continues to evolve, the development of novel PEGylation strategies and a deeper understanding of the immunological implications of PEG will further expand the utility of this powerful drug delivery platform.

References

A Comprehensive Guide to BocNH-PEG9-CH2COOH for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BocNH-PEG9-CH2COOH, a heterobifunctional PEG linker, for professionals in the field of bioconjugation. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in modifying biomolecules such as proteins, peptides, and antibodies.

Introduction to this compound

This compound is a versatile crosslinking reagent used in bioconjugation to link molecules together.[1] It features three key components:

  • Boc (tert-Butyloxycarbonyl) Protecting Group: This group protects a primary amine, preventing it from reacting prematurely.[2][3][][5] It is stable under many reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive amine.[5][6][7][8]

  • PEG9 (Polyethylene Glycol) Spacer: The nine-unit polyethylene glycol chain is a hydrophilic spacer that enhances the solubility and stability of the resulting conjugate in aqueous solutions.[9][10] It also reduces the immunogenicity of the modified biomolecule and provides steric hindrance, which can be advantageous in certain applications like drug delivery.[9][10]

  • CH2COOH (Carboxylic Acid) Group: This terminal carboxyl group can be activated to react with primary amine groups (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[6][11][12]

The strategic combination of these components makes this compound a valuable tool for creating precisely defined bioconjugates. The protected amine allows for sequential conjugation, where the carboxylic acid can be reacted first, followed by the deprotection and subsequent reaction of the amine.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.

PropertyValueReference
CAS Number 141282-32-8[13]
Molecular Formula C25H49NO13[13]
Molecular Weight 571.66 g/mol [13]
Appearance Colorless Viscous Liquid or White to Off-White Solid[14]
Purity ≥95%[14]
Storage Conditions -18°C to -20°C, keep dry and avoid light[14]

Applications in Bioconjugation

The unique structure of this compound lends itself to a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[1]

  • PEGylation of Proteins and Peptides: Modifying therapeutic proteins and peptides with PEG linkers can improve their pharmacokinetic properties, such as increasing their half-life in circulation and reducing their immunogenicity.[9][10]

  • Surface Modification: Immobilization of biomolecules onto surfaces, such as nanoparticles or microplates, for diagnostic assays or targeted drug delivery systems.

  • Synthesis of PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a linker to connect a target-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for the use of this compound in a typical bioconjugation workflow involving the modification of a protein.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Argon or Nitrogen gas

  • Rotary evaporator

  • Round bottom flask

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen). A typical concentration is 10-20 mg/mL.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 5 mL of DCM, add 5 mL of TFA.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of the Boc group.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected product, NH2-PEG9-CH2COOH, can be used directly in the next step or purified further if necessary.

Boc_Deprotection Boc_PEG_COOH This compound in DCM Reaction Stir at RT (1-2 hours) Boc_PEG_COOH->Reaction TFA Trifluoroacetic Acid (TFA) TFA->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Deprotected_PEG NH2-PEG9-CH2COOH Evaporation->Deprotected_PEG

Boc Deprotection Workflow
EDC/NHS Coupling of this compound to a Protein

This protocol details the conjugation of the carboxylic acid end of the linker to primary amines on a target protein.

Materials:

  • This compound

  • Target protein with available primary amines (e.g., antibody, enzyme)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer (e.g., 100 mM).

  • Add a molar excess of EDC and NHS (typically 2-5 fold excess over the PEG linker) to the this compound solution.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a more stable NHS ester.

Step 2: Conjugation to the Protein

  • Exchange the buffer of the target protein to the Coupling Buffer (PBS, pH 7.2-7.4) using a desalting column.

  • Add the activated this compound-NHS ester solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling (a starting point is often a 10-20 fold molar excess of the linker).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This step deactivates any unreacted NHS esters.

  • Purify the resulting PEGylated protein from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

EDC_NHS_Coupling cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step PEG_COOH This compound Activation_Reaction Incubate 15-30 min at RT PEG_COOH->Activation_Reaction EDC_NHS EDC + NHS in Activation Buffer EDC_NHS->Activation_Reaction Activated_PEG Activated BocNH-PEG9-NHS Activation_Reaction->Activated_PEG Conjugation_Reaction Incubate 2h at RT or overnight at 4°C Activated_PEG->Conjugation_Reaction Protein Target Protein in Coupling Buffer Protein->Conjugation_Reaction PEGylated_Protein_Crude Crude PEGylated Protein Conjugation_Reaction->PEGylated_Protein_Crude Quenching Quenching (Tris or Hydroxylamine) PEGylated_Protein_Crude->Quenching Purification Purification (SEC, Dialysis) Quenching->Purification Pure_Conjugate Purified Boc-PEG-Protein Conjugate Purification->Pure_Conjugate

EDC/NHS Coupling Workflow

Characterization of the Bioconjugate

After purification, it is essential to characterize the PEGylated protein to determine the degree of labeling and confirm the integrity of the conjugate.

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
Size-Exclusion Chromatography (SEC) To separate the conjugate from unreacted protein and aggregates, and to assess the purity of the final product.[2][][11][15]
Ion-Exchange Chromatography (IEX) To separate different species of the conjugate based on their charge, which can be altered by PEGylation.[2][][11][15]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To analyze the purity of the conjugate and separate different isoforms.[]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) To determine the molecular weight of the conjugate and calculate the number of PEG chains attached per protein molecule (degree of labeling).[1][16][17][18][19]

Conclusion

This compound is a highly effective and versatile heterobifunctional linker for bioconjugation. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides researchers with a powerful tool for the precise modification of biomolecules. The detailed protocols and characterization methods provided in this guide will enable scientists and drug development professionals to confidently incorporate this reagent into their workflows for creating novel bioconjugates for therapeutic and diagnostic applications.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-NH-PEG9-CH2COOH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase, which is essential for efficient protein degradation.[1]

Among the various types of linkers, polyethylene glycol (PEG) chains are frequently employed due to their ability to enhance the solubility and pharmacokinetic properties of PROTACs.[2][3][4] Boc-NH-PEG9-CH2COOH is a commercially available, heterobifunctional PEG linker that offers a balance of flexibility and defined length, making it a valuable tool in the synthesis of PROTACs. This document provides detailed application notes and protocols for the effective use of Boc-NH-PEG9-CH2COOH in the synthesis of these targeted protein degraders.

Chemical Properties of Boc-NH-PEG9-CH2COOH

Boc-NH-PEG9-CH2COOH is a monodisperse PEG derivative featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a nine-unit PEG chain. This heterobifunctional nature allows for a sequential and controlled conjugation to the two ligands of a PROTAC.

PropertyValue
Molecular Formula C25H49NO13
Molecular Weight 571.66 g/mol
Appearance Colorless to light yellow liquid or semi-solid
Solubility Soluble in a wide range of organic solvents (e.g., DMF, DMSO, CH2Cl2) and aqueous solutions

General Synthesis Strategy for PROTACs using Boc-NH-PEG9-CH2COOH

The synthesis of a PROTAC using Boc-NH-PEG9-CH2COOH typically follows a two-step process:

  • Amide Coupling: The carboxylic acid moiety of the linker is first coupled to an amine or alcohol group on either the POI ligand or the E3 ligase ligand.

  • Boc Deprotection and Second Coupling: The Boc protecting group on the other end of the linker is removed under acidic conditions to reveal a primary amine. This amine is then coupled to the second ligand, completing the PROTAC synthesis.

The order of ligand attachment can be varied depending on the specific chemistry of the ligands and the overall synthetic strategy.

Experimental Protocols

Protocol 1: Amide Bond Formation with an Amine-Containing Ligand (Solution Phase)

This protocol describes the coupling of the carboxylic acid of Boc-NH-PEG9-CH2COOH to a ligand containing a primary or secondary amine.

Materials:

  • Boc-NH-PEG9-CH2COOH

  • Amine-containing ligand (e.g., a derivative of pomalidomide or a POI inhibitor)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG9-CH2COOH (1.0 eq) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add HATU (1.2 eq) or HBTU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Ligand: Add the amine-containing ligand (1.1 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the Boc-protected ligand-linker conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected ligand-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

Procedure:

  • Reaction Setup: Dissolve the Boc-protected ligand-linker conjugate in anhydrous DCM.

  • Addition of TFA: Add TFA (typically 10-20% v/v in DCM) to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Neutralization: Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.

Protocol 3: Second Amide Bond Formation to Complete the PROTAC

This protocol describes the coupling of the newly exposed amine on the ligand-linker conjugate with the second ligand containing a carboxylic acid.

Materials:

  • Deprotected amine-ligand-linker conjugate

  • Carboxylic acid-containing ligand

  • HATU or HBTU

  • DIPEA

  • Anhydrous DMF

  • Anhydrous DCM

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Reverse-phase HPLC system for purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add HATU (1.2 eq) or HBTU (1.2 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.

  • Addition of Ligand-Linker Conjugate: Add the deprotected amine-ligand-linker conjugate (1.1 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Work-up: Dilute with ethyl acetate or DCM, and wash with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the final PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water (often with 0.1% TFA as a modifier).[][6][7] Lyophilize the pure fractions to obtain the final product.

Visualization of PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC using Boc-NH-PEG9-CH2COOH.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Coupling Linker Boc-NH-PEG9-CH2COOH HATU_DIPEA1 HATU/DIPEA, DMF Linker->HATU_DIPEA1 Ligand1 Ligand 1 (Amine-functionalized) Ligand1->HATU_DIPEA1 Intermediate1 Boc-NH-PEG9-Ligand 1 HATU_DIPEA1->Intermediate1 TFA TFA, DCM Intermediate1->TFA Intermediate2 H2N-PEG9-Ligand 1 TFA->Intermediate2 HATU_DIPEA2 HATU/DIPEA, DMF Intermediate2->HATU_DIPEA2 Ligand2 Ligand 2 (Carboxylic Acid) Ligand2->HATU_DIPEA2 Final_PROTAC Final PROTAC (Ligand 2-PEG9-Ligand 1) HATU_DIPEA2->Final_PROTAC

Caption: General workflow for PROTAC synthesis using Boc-NH-PEG9-CH2COOH.

PROTAC Mechanism of Action and Signaling Pathway

Upon entering the cell, the synthesized PROTAC engages both the target POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalyze further degradation cycles.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

Quantitative Data Analysis

The efficacy of a synthesized PROTAC is typically evaluated by measuring the extent of target protein degradation. Key parameters include:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

These values are determined by treating cells with varying concentrations of the PROTAC and quantifying the remaining protein levels, often by Western blot or mass spectrometry.

While specific data for a PROTAC synthesized with Boc-NH-PEG9-CH2COOH is not available in the public domain at the time of this writing, the following table provides an example of how such data would be presented.

PROTAC IDTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
Example-PROTAC-1 BRD4CereblonHeLa50>90
Example-PROTAC-2 BTKVHLMOLM-1425>95

Conclusion

Boc-NH-PEG9-CH2COOH is a versatile and valuable linker for the synthesis of PROTACs. Its heterobifunctional nature allows for a controlled and sequential assembly of the final molecule. The provided protocols offer a general framework for the use of this linker in PROTAC development. Researchers should optimize the reaction conditions for their specific ligands to achieve the best results. The characterization of the final PROTAC through quantitative degradation assays is crucial to determine its potency and efficacy.

References

Application Notes and Protocols: Conjugating BocNH-PEG9-CH2COOH to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. The attachment of PEG chains can improve solubility, increase in vivo stability, and reduce immunogenicity. This document provides a detailed protocol for the conjugation of BocNH-PEG9-CH2COOH, a heterobifunctional PEG linker, to a molecule containing a primary amine.

The this compound linker possesses a carboxylic acid group for covalent attachment to a primary amine and a tert-butyloxycarbonyl (Boc) protected amine. This Boc group can be subsequently removed to expose a primary amine for further conjugation, making this linker ideal for creating complex, multi-component bioconjugates.

This protocol will cover the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the coupling reaction to a primary amine, the subsequent deprotection of the Boc group, and methods for purification and characterization of the final conjugate.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compoundVariouse.g., 141282-32-8
Amine-containing molecule--
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Various-
N-hydroxysuccinimide (NHS)Various-
2-(N-morpholino)ethanesulfonic acid (MES) bufferVarious-
Phosphate-buffered saline (PBS)Various-
Trifluoroacetic acid (TFA)Various-
Dichloromethane (DCM)Various-
Diisopropylethylamine (DIPEA)Various-
Size-Exclusion Chromatography (SEC) columnVarious-
Acetonitrile (ACN)Various-
Formic Acid (FA)Various-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)Various-

Physicochemical Properties of this compound

PropertyValue
Molecular Weight 553.65 g/mol
Solubility Soluble in DMSO, DMF, and aqueous buffers.

Experimental Protocols

Part 1: EDC/NHS Coupling of this compound to a Primary Amine

This two-step process involves the initial activation of the carboxylic acid group on the PEG linker with EDC and NHS to form a more stable NHS ester, which then readily reacts with the primary amine of the target molecule.

Step 1: Activation of this compound

  • Dissolve this compound in an appropriate anhydrous organic solvent such as DMF or DMSO to a final concentration of 10-50 mg/mL.

  • In a separate tube, dissolve EDC and NHS in the same solvent. A 1.5 to 2-fold molar excess of both EDC and NHS over the PEG linker is recommended.

  • Add the EDC/NHS solution to the this compound solution.

  • Allow the reaction to proceed at room temperature for 15-60 minutes. The activation reaction is most efficient at a pH of 4.5-7.2.[1]

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in a suitable buffer. The reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7-8.[1] A common choice is phosphate-buffered saline (PBS) at pH 7.4.

  • Add the activated BocNH-PEG9-NHS ester solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated PEG linker over the amine-containing molecule is a good starting point for optimization.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining NHS-activated PEG.

experimental_workflow_part1 A Dissolve this compound in DMF/DMSO C Mix and incubate (15-60 min, RT) to form NHS ester A->C B Dissolve EDC and NHS in DMF/DMSO B->C E Add activated PEG-NHS to amine solution C->E D Dissolve amine-containing molecule in PBS (pH 7.4) D->E F Incubate (2h RT or O/N 4°C) for conjugation E->F G Quench reaction (Tris or Glycine) F->G H Purify conjugate G->H

Figure 1: Workflow for EDC/NHS conjugation.
Part 2: Boc Deprotection

The Boc protecting group is acid-labile and can be efficiently removed using trifluoroacetic acid (TFA).

  • Lyophilize or evaporate the solvent from the purified Boc-protected PEG conjugate.

  • Prepare a deprotection solution of 50-95% TFA in a suitable solvent like dichloromethane (DCM).

  • Dissolve the dried conjugate in the TFA solution.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.

  • The deprotected PEG conjugate can then be precipitated using cold diethyl ether and collected by centrifugation.

  • Wash the pellet with cold diethyl ether to remove residual TFA.

  • Dry the final deprotected conjugate under vacuum.

experimental_workflow_part2 A Start with purified Boc-PEG-conjugate B Dissolve in TFA/DCM solution A->B C Incubate (30-60 min, RT) B->C D Evaporate TFA C->D E Precipitate with cold diethyl ether D->E F Wash and dry final deprotected conjugate E->F

Figure 2: Workflow for Boc deprotection.

Purification

Size-exclusion chromatography (SEC) is a highly effective method for purifying PEGylated conjugates from unreacted PEG linker and other small molecules.[] The choice of SEC column and mobile phase will depend on the size and properties of the conjugate.

  • Equilibrate the SEC column with a suitable mobile phase, such as PBS.

  • Dissolve the crude conjugation reaction mixture in the mobile phase.

  • Inject the sample onto the SEC column.

  • Monitor the elution profile using UV absorbance at a wavelength appropriate for the conjugated molecule (e.g., 280 nm for proteins).

  • The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unreacted PEG linker and other smaller components.[]

  • Collect the fractions corresponding to the purified conjugate.

  • The collected fractions can be concentrated using centrifugal filtration devices if necessary.

Characterization

Successful conjugation can be confirmed using various analytical techniques.

1. Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for analyzing PEGylated molecules.[3][4][5]

  • Expected Result: An increase in the molecular weight of the starting amine-containing molecule corresponding to the mass of the attached this compound linker (553.65 Da). A series of peaks separated by the mass of the PEG monomer unit (44 Da) may be observed due to the polydispersity of the PEG, although for a discrete PEG9 this will be less pronounced.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the presence of the PEG chain on the conjugated molecule.[7][8][9][10]

  • Expected Result: The characteristic repeating ethylene glycol protons of the PEG backbone will be visible as a prominent signal around 3.6 ppm.[11] The protons of the Boc group will appear as a singlet at approximately 1.4 ppm. After deprotection, this signal will disappear.

Summary of Quantitative Data

ParameterRecommended Value/Range
Molar excess of EDC/NHS over PEG 1.5 - 2 fold
Molar excess of activated PEG over amine 5 - 20 fold
Activation Reaction pH 4.5 - 7.2
Conjugation Reaction pH 7.0 - 8.0
TFA concentration for Boc deprotection 50 - 95% in DCM
Expected Mass Shift (MALDI-TOF) + 553.65 Da
Characteristic ¹H NMR signal for PEG ~3.6 ppm
Characteristic ¹H NMR signal for Boc group ~1.4 ppm

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of this compound to a primary amine-containing molecule. By following these steps for reaction, purification, and characterization, researchers can confidently produce well-defined PEGylated conjugates for a wide range of applications in drug development and life sciences research. Optimization of the molar ratios of reactants and reaction times may be necessary depending on the specific properties of the amine-containing molecule.

References

Application Notes and Protocols for BocNH-PEG9-CH2COOH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the heterobifunctional linker, BocNH-PEG9-CH2COOH, in the development of antibody-drug conjugates (ADCs). This linker offers a discrete nine-unit polyethylene glycol (PEG) spacer, which enhances solubility and improves the pharmacokinetic profile of the resulting ADC. The terminal Boc-protected amine and carboxylic acid groups allow for a controlled, sequential conjugation of a cytotoxic payload and a monoclonal antibody.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker molecule that connects these two components is critical to the safety and efficacy of the ADC. A well-designed linker ensures that the payload remains securely attached to the antibody in circulation and is efficiently released at the target tumor site.

The this compound linker provides several advantages in ADC development:

  • Improved Pharmacokinetics: The hydrophilic PEG spacer can increase the half-life of the ADC in circulation by reducing aggregation and minimizing immunogenicity.[1][2]

  • Enhanced Solubility: PEG linkers can help to solubilize hydrophobic drug payloads, allowing for the use of a wider range of cytotoxic agents and potentially higher drug-to-antibody ratios (DARs).[1][3]

  • Controlled Conjugation: The orthogonal protecting groups (Boc and COOH) allow for a stepwise conjugation process, providing greater control over the final ADC structure.

Experimental Protocols

The following protocols outline the key steps for the synthesis of an ADC using this compound. This process involves the deprotection of the Boc group, activation of the carboxylic acid, and sequential conjugation to the drug and antibody.

Protocol 1: Deprotection of the Boc Group

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the linker, preparing it for conjugation to a payload.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected linker, NH2-PEG9-CH2COOH.

Protocol 2: Activation of the Carboxylic Acid Group

This protocol describes the activation of the carboxylic acid terminus of the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This can be performed either on the Boc-protected linker before deprotection or on the drug-linker conjugate.

Materials:

  • COOH-terminated PEG linker (e.g., this compound or Drug-PEG9-CH2COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Dissolve the COOH-terminated PEG linker in Activation Buffer.

  • Add EDC (1.5-2 equivalents) and NHS (or sulfo-NHS) (1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes. The reaction is most efficient at a pH of 4.5-7.2.[4]

  • The resulting NHS-activated linker is now ready for conjugation to an amine-containing molecule. For conjugation to an antibody, it is recommended to raise the pH to 7.2-7.5 with a Coupling Buffer immediately before adding the antibody.[4]

Protocol 3: Synthesis of an Antibody-Drug Conjugate (Strategy 1: Drug-Linker Synthesis followed by Antibody Conjugation)

This is a common strategy where the drug is first conjugated to the linker, and the resulting drug-linker construct is then conjugated to the antibody.

Step 1: Conjugation of the Drug to the Deprotected Linker

  • Activate the desired cytotoxic drug (if it has a carboxylic acid group) using EDC/NHS as described in Protocol 2.

  • React the activated drug with the deprotected NH2-PEG9-CH2COOH from Protocol 1.

  • Purify the resulting Drug-PEG9-CH2COOH conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

Step 2: Conjugation of the Drug-Linker to the Antibody

  • Activate the carboxylic acid of the purified Drug-PEG9-CH2COOH using EDC/NHS as described in Protocol 2.

  • Add the NHS-activated drug-linker to a solution of the antibody in Coupling Buffer (e.g., PBS, pH 7.2-7.5). The reaction of NHS-activated molecules with the primary amines (lysine residues) on the antibody is most efficient at a pH of 7-8.[4]

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an excess of a primary amine-containing buffer such as Tris or glycine.

  • Purify the resulting ADC using a suitable method such as size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated drug-linker and other impurities.

Protocol 4: Synthesis of an Antibody-Drug Conjugate (Strategy 2: Antibody-Linker Synthesis followed by Drug Conjugation)

In this alternative strategy, the linker is first attached to the antibody, followed by the conjugation of the drug.

Step 1: Conjugation of the Linker to the Antibody

  • Activate the carboxylic acid of this compound using EDC/NHS as described in Protocol 2.

  • React the NHS-activated linker with the antibody in Coupling Buffer (e.g., PBS, pH 7.2-7.5).

  • Purify the resulting Antibody-PEG9-NHBoc conjugate to remove excess linker.

Step 2: Deprotection and Drug Conjugation

  • Deprotect the Boc group on the Antibody-PEG9-NHBoc conjugate using a mild acidic buffer. This step requires careful optimization to avoid denaturation of the antibody.

  • Activate the cytotoxic drug (if it has a carboxylic acid group) separately using EDC/NHS.

  • React the activated drug with the deprotected Antibody-PEG9-NH2.

  • Purify the final ADC using an appropriate chromatographic method.

Data Presentation

The following tables summarize typical quantitative data obtained during ADC development. The values presented are illustrative and will vary depending on the specific antibody, drug, and conjugation conditions used.

Table 1: Characterization of a PEGylated Antibody-Drug Conjugate

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregates<5%Size Exclusion Chromatography (SEC)
Free Drug Level<1%Reverse-Phase HPLC (RP-HPLC)

Table 2: In Vitro Stability of a PEGylated ADC

Incubation Time (days) in Human Plasma% Intact ADC Remaining
0100
198
395
791

Table 3: Pharmacokinetic Parameters of a PEGylated ADC in a Mouse Model

ParameterValue
Half-life (t½)~150 hours
Clearance (CL)~0.3 mL/h/kg
Volume of Distribution (Vd)~50 mL/kg

Mandatory Visualizations

Signaling Pathway for ADC Mechanism of Action

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Antigen Tumor Antigen Endocytosis Receptor-Mediated Endocytosis TumorCell->Endocytosis 2. Internalization Lysosome Lysosome Endocytosis->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an antibody-drug conjugate.

Experimental Workflow for ADC Synthesis (Strategy 1)

ADC_Synthesis_Workflow start Start deprotection Boc Deprotection of Linker start->deprotection drug_linker_conjugation Drug-Linker Conjugation deprotection->drug_linker_conjugation drug_activation Drug Activation (EDC/NHS) drug_activation->drug_linker_conjugation purification1 Purification of Drug-Linker drug_linker_conjugation->purification1 linker_activation Drug-Linker Activation (EDC/NHS) purification1->linker_activation antibody_conjugation Antibody Conjugation linker_activation->antibody_conjugation purification2 ADC Purification antibody_conjugation->purification2 characterization ADC Characterization (DAR, Purity, etc.) purification2->characterization end End characterization->end

Caption: Workflow for ADC synthesis using the drug-linker intermediate strategy.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis using BocNH-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of BocNH-PEG9-CH2COOH in solid-phase peptide synthesis (SPPS). This heterobifunctional linker, featuring a Boc-protected amine and a carboxylic acid separated by a 9-unit polyethylene glycol (PEG) spacer, offers significant advantages in the synthesis of modified peptides for research and drug development.

The inclusion of a PEG spacer enhances the hydrophilicity of peptides, which can improve their solubility, bioavailability, and pharmacokinetic properties.[1][2] PEGylation can also shield peptides from proteolytic degradation and reduce their immunogenicity.[2][3][4] The Boc protecting group is suitable for traditional Boc-based SPPS strategies.

Key Applications:
  • Improving Peptide Solubility: The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic peptides in aqueous solutions.[1]

  • Prolonging In Vivo Half-Life: PEGylation can increase the hydrodynamic volume of peptides, reducing renal clearance and extending their circulation time.[3][5]

  • Reducing Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, thereby reducing its potential to elicit an immune response.[3][4][6]

  • Bioconjugation: The terminal carboxylic acid of the PEG linker can be used for conjugation to other molecules, such as fluorescent dyes, targeting ligands, or proteins, after peptide synthesis and deprotection.[1]

  • Drug Delivery: PEGylated peptides are widely used in drug delivery systems and for the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[7]

Quantitative Data Summary

While specific performance data for this compound can vary depending on the peptide sequence and synthesis conditions, the following table provides typical ranges observed in solid-phase peptide synthesis utilizing PEG linkers.

ParameterTypical Value/RangeNotes
Linker Coupling Efficiency > 95%Monitored by ninhydrin test. Incomplete coupling may require a second coupling step.
Amino Acid Coupling Efficiency > 99% per stepCan be affected by difficult sequences (e.g., aggregation-prone or sterically hindered residues).
Final Peptide Purity (Crude) 50 - 80%Highly dependent on the peptide length and sequence.
Final Peptide Purity (Post-HPLC) > 95%Achievable with standard reversed-phase HPLC purification.
Overall Yield 10 - 40%Dependent on the number of coupling cycles and purification losses.

Disclaimer: The values presented in this table are illustrative and represent typical outcomes for SPPS. Actual results will vary based on the specific peptide sequence, resin, reagents, and protocol used.

Experimental Protocols

The following protocols are generalized for the use of this compound in manual Boc-based solid-phase peptide synthesis.

Protocol 1: Coupling of this compound to an Amino-Functionalized Resin

This protocol describes the attachment of the PEG linker to a resin with a free amino group, such as an aminomethyl (AM) resin.

Materials:

  • Aminomethyl (AM) resin (e.g., MBHA resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.

  • Resin Washing: Wash the swollen resin with DMF (3 times) and DCM (3 times).

  • Neutralization: Treat the resin with a solution of 10% DIEA in DCM for 2 minutes (repeat twice), followed by washing with DCM (3 times) and DMF (3 times).

  • Linker Activation: In a separate vessel, dissolve this compound (2 equivalents relative to resin substitution) and HOBt (2 equivalents) in a minimal amount of DMF. Add DIC (2 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the activated linker solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.[8] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the iterative steps of deprotection and amino acid coupling.

Materials:

  • Peptide-resin from Protocol 1

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • DCM

  • DIEA

  • DMF

  • Coupling reagents (e.g., DIC/HOBt or HBTU/HATU)

Deprotection Step:

  • Wash the peptide-resin with DCM (3 times).

  • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[9]

  • Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3 times), isopropanol (2 times), and DCM (3 times).

Neutralization Step:

  • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes (repeat twice).

  • Wash the resin with DCM (5 times) to remove excess DIEA.

Coupling Step:

  • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HOBt, 3 equivalents) in DMF.

  • Add the activator (e.g., DIC, 3 equivalents) and allow to pre-activate for 10 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a ninhydrin test to confirm complete coupling.

  • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection of the Final Peptide

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Materials:

  • Fully synthesized peptide-resin

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole, ethanedithiol)

  • Cold diethyl ether

Procedure (using HF): CAUTION: Hydrofluoric acid is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in the reaction vessel of the HF cleavage apparatus.

  • Add appropriate scavengers to the resin.

  • Cool the reaction vessel to 0°C.

  • Carefully distill HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by vacuum distillation.

  • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration and dry under vacuum.

  • Purify the crude peptide using reversed-phase HPLC.

Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow Resin Amino-Functionalized Resin Coupling1 Linker Coupling (DIC/HOBt) Resin->Coupling1 Linker This compound Linker->Coupling1 LinkedResin Boc-PEG9-Resin Coupling1->LinkedResin Deprotection1 Boc Deprotection (TFA/DCM) LinkedResin->Deprotection1 Neutralization1 Neutralization (DIEA/DCM) Deprotection1->Neutralization1 Coupling2 AA1 Coupling Neutralization1->Coupling2 AminoAcid1 Boc-AA1-OH AminoAcid1->Coupling2 PeptideResin1 AA1-PEG9-Resin Coupling2->PeptideResin1 Cycle Repeat Deprotection, Neutralization, and Coupling for each subsequent Amino Acid PeptideResin1->Cycle FinalPeptideResin Final Peptide-Resin Cycle->FinalPeptideResin Cleavage Cleavage and Deprotection (HF) FinalPeptideResin->Cleavage CrudePeptide Crude PEGylated Peptide Cleavage->CrudePeptide Purification HPLC Purification CrudePeptide->Purification FinalProduct Pure PEGylated Peptide Purification->FinalProduct

Caption: Workflow of Solid-Phase Peptide Synthesis with a PEG Linker.

Hypothetical Signaling Pathway Modulation by a PEGylated Peptide

This diagram illustrates a hypothetical scenario where a synthesized PEGylated peptide acts as an antagonist for a G-protein coupled receptor (GPCR).

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand Endogenous Ligand Ligand->GPCR Activates Peptide Synthesized PEGylated Peptide Peptide->GPCR Blocks SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

Caption: Antagonistic Action of a PEGylated Peptide on GPCR Signaling.

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with BocNH-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles with polyethylene glycol (PEG) is a widely employed strategy to enhance their biocompatibility, improve circulation times, and reduce non-specific protein binding, thereby creating "stealth" nanoparticles for drug delivery and diagnostic applications. This document provides detailed protocols for the surface functionalization of nanoparticles with a heterobifunctional PEG linker, BocNH-PEG9-CH2COOH. This linker possesses a carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a Boc-protected amine group that can be deprotected for subsequent conjugation of targeting ligands, drugs, or imaging agents.

These application notes will guide researchers through the covalent coupling of this compound to amine-functionalized nanoparticles, the subsequent deprotection of the Boc group, and the characterization of the resulting functionalized nanoparticles.

Key Applications

Nanoparticles functionalized with this compound are versatile platforms for a range of biomedical applications, including:

  • Targeted Drug Delivery: The terminal amine group, after deprotection, can be conjugated to targeting moieties such as antibodies, peptides, or aptamers to direct the nanoparticle to specific cells or tissues.

  • Controlled Release Systems: The PEG spacer can influence the release kinetics of encapsulated therapeutic agents.

  • Medical Imaging: The functionalized nanoparticles can be conjugated with imaging contrast agents for applications in magnetic resonance imaging (MRI), fluorescence imaging, and other modalities.

  • Bioconjugation and Diagnostics: The reactive amine terminus allows for the attachment of various biomolecules for diagnostic assays and fundamental biological studies.

Experimental Protocols

This section details the step-by-step procedures for the functionalization of amine-presenting nanoparticles (e.g., amine-functionalized liposomes or silica nanoparticles) with this compound.

Materials and Reagents
  • Amine-functionalized nanoparticles (e.g., liposomes containing amino-lipids, or aminated silica nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: Hydroxylamine or Tris buffer (100 mM, pH 8.5)

  • Washing Buffer: PBS with 0.05% Tween-20

  • Boc Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) or 4M HCl in dioxane.

  • Neutralization Buffer: Sodium bicarbonate solution (5% w/v)

  • Anhydrous dichloromethane (DCM)

  • Dialysis membrane (appropriate molecular weight cut-off) or centrifugal filter units

Protocol 1: Covalent Coupling of this compound to Amine-Functionalized Nanoparticles

This protocol utilizes EDC/NHS chemistry to activate the carboxylic acid group of the PEG linker for reaction with the primary amines on the nanoparticle surface.

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical molar ratio is 1:2:5 (this compound : EDC : NHS).

  • Add the EDC solution to the this compound solution and mix gently.

  • Immediately add the NHS (or Sulfo-NHS) solution to the mixture.

  • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester activated PEG linker.

Step 2: Conjugation to Amine-Functionalized Nanoparticles

  • Disperse the amine-functionalized nanoparticles in Coupling Buffer.

  • Add the freshly prepared activated this compound solution to the nanoparticle dispersion. The optimal ratio of PEG linker to nanoparticles should be determined empirically.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purify the functionalized nanoparticles from excess reagents and byproducts. This can be achieved by:

    • Dialysis: Dialyze the nanoparticle suspension against PBS overnight at 4°C.

    • Centrifugation/Ultrafiltration: Use centrifugal filter units with an appropriate molecular weight cutoff to wash the nanoparticles with Washing Buffer. Repeat the washing steps 2-3 times.

Protocol 2: Boc Deprotection of Surface-Functionalized Nanoparticles

This protocol removes the Boc protecting group to expose the terminal primary amine.

Step 1: Deprotection Reaction

  • Resuspend the purified Boc-protected nanoparticles in anhydrous DCM.

  • Add the Boc Deprotection Reagent (e.g., 20% TFA in DCM) to the nanoparticle suspension.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

Step 2: Neutralization and Purification

  • Neutralize the reaction by slowly adding Neutralization Buffer until the pH is approximately 7.

  • Purify the deprotected nanoparticles to remove the deprotection reagent and byproducts using dialysis or centrifugation as described in Protocol 1, Step 3.

  • The resulting nanoparticles will have a surface decorated with PEG linkers terminating in a reactive primary amine group, ready for further conjugation.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful functionalization and to understand the properties of the modified nanoparticles.

Physicochemical Characterization
ParameterMethodExpected Outcome
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)An increase in hydrodynamic diameter is expected after PEGylation due to the presence of the PEG chains on the nanoparticle surface.
Surface Charge (Zeta Potential) Zeta Potential MeasurementA change in zeta potential is expected. For example, if starting with positively charged amine-functionalized nanoparticles, the zeta potential will become less positive or even negative after conjugation with the negatively charged carboxylic acid of the PEG linker, and will then shift back towards a more neutral or slightly positive value after Boc deprotection.
Confirmation of Functionalization Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS)Appearance of characteristic peaks corresponding to the PEG linker (e.g., C-O-C ether stretch in FTIR) and changes in the elemental composition of the surface (e.g., increase in carbon and nitrogen content in XPS).
Quantitative Analysis of PEG Grafting Density

The density of PEG chains on the nanoparticle surface is a critical parameter that influences its in vivo behavior.

MethodPrinciple
Thermogravimetric Analysis (TGA) Measures the weight loss of the sample as a function of temperature. The weight loss corresponding to the decomposition of the PEG can be used to calculate the grafting density.
Quantitative Nuclear Magnetic Resonance (qNMR) The integrated signal of the PEG protons can be compared to an internal standard to quantify the amount of PEG conjugated to the nanoparticles.
Fluorescence-based Assay If a fluorescently labeled PEG is used, the grafting density can be determined by measuring the fluorescence intensity and comparing it to a standard curve.

Table 1: Example of Quantitative Data for PEGylated Nanoparticles

Nanoparticle TypeInitial Size (nm)Size after PEGylation (nm)Initial Zeta Potential (mV)Zeta Potential after PEGylation (mV)PEG Grafting Density (chains/nm²)
Liposomes105 ± 5120 ± 7+25 ± 3-15 ± 40.5 - 2.0
Silica Nanoparticles50 ± 365 ± 4+30 ± 2-10 ± 31.0 - 5.0

Note: These are representative values and will vary depending on the specific nanoparticle system and reaction conditions.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Step 1: Activation of PEG Linker cluster_1 Step 2: Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Further Conjugation This compound This compound Activated PEG-NHS Ester Activated PEG-NHS Ester This compound->Activated PEG-NHS Ester + EDC/NHS in MES Buffer EDC/NHS EDC/NHS EDC/NHS->Activated PEG-NHS Ester Boc-PEG-NP Boc-PEG- Nanoparticle Activated PEG-NHS Ester->Boc-PEG-NP + Amine-NP in Coupling Buffer Amine-NP Amine- Nanoparticle Amine-NP->Boc-PEG-NP Amine-PEG-NP Amine-PEG- Nanoparticle Boc-PEG-NP->Amine-PEG-NP + TFA/DCM TFA/DCM TFA/DCM TFA/DCM->Amine-PEG-NP Targeted-NP Targeted Nanoparticle Amine-PEG-NP->Targeted-NP + Targeting Ligand Targeting Ligand Targeting Ligand Targeting Ligand->Targeted-NP

Caption: Experimental workflow for nanoparticle functionalization.

Cellular Uptake Pathway of PEGylated Nanoparticles for Drug Delivery

G cluster_0 Extracellular cluster_1 Intracellular Targeted-NP Targeted Nanoparticle Receptor Receptor Targeted-NP->Receptor Receptor Binding Cell_Membrane Cell Membrane Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Cellular uptake and drug release from a targeted nanoparticle.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low conjugation efficiency Inactive EDC/NHSUse freshly prepared EDC and NHS solutions. Ensure proper storage of reagents.
Incorrect pH of buffersVerify the pH of the Activation and Coupling Buffers.
Insufficient amine groups on nanoparticlesCharacterize the initial amine density on the nanoparticles.
Nanoparticle aggregation High concentration of nanoparticles or PEG linkerOptimize the concentrations used in the conjugation reaction.
Incomplete quenchingEnsure complete quenching of the reaction.
Improper purificationUse appropriate purification methods to remove all excess reagents.
Incomplete Boc deprotection Insufficient deprotection reagent or reaction timeIncrease the concentration of the deprotection reagent or extend the reaction time.
Water contamination in the reactionUse anhydrous solvents for the deprotection step.

Conclusion

The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced drug delivery systems and diagnostic tools. The protocols outlined in this document, along with the characterization techniques and troubleshooting guide, will assist researchers in successfully modifying their nanoparticles for a wide range of biomedical applications. Careful optimization of reaction conditions and thorough characterization of the final product are essential for achieving reproducible and effective results.

Step-by-Step Guide to Boc Deprotection of BocNH-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from BocNH-PEG9-CH2COOH, yielding the corresponding free amine, NH2-PEG9-CH2COOH. The protocol is designed for professionals in research and drug development who utilize PEG linkers in bioconjugation, drug delivery systems, and surface modification applications.

Introduction

This compound is a heterobifunctional polyethylene glycol (PEG) linker featuring a Boc-protected amine at one terminus and a carboxylic acid at the other. The Boc group provides a stable protecting group for the amine functionality, allowing for selective reactions involving the carboxylic acid. Subsequent deprotection of the Boc group is a critical step to liberate the primary amine for further conjugation or modification. The most common and effective method for Boc deprotection is acid-catalyzed hydrolysis, typically employing trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM). This protocol details a standard and reliable procedure for this transformation.

Reaction Principle

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as TFA. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free primary amine and carbon dioxide. The reaction is typically fast and proceeds to completion at room temperature.

Experimental Protocol

This section outlines the materials required and a detailed step-by-step procedure for the Boc deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1 to 0.5 M.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). The final concentration of TFA in the reaction mixture should be between 20% and 50% (v/v). The addition is typically performed at room temperature. For reactions sensitive to temperature changes, the flask can be cooled in an ice bath before and during the addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The deprotection is usually complete within 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or mass spectrometry to confirm the disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with DCM a few times to ensure complete removal of residual TFA.

  • Neutralization and Extraction:

    • Dissolve the resulting residue in deionized water or a minimal amount of DCM.

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess TFA. Check the pH to ensure it is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the deprotected product, NH2-PEG9-CH2COOH, typically as a viscous oil or a waxy solid. The product can be used in the next step without further purification or can be purified by chromatography if required.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Boc deprotection of this compound.

ParameterValueReference
Reagent Trifluoroacetic acid (TFA)[1]
Solvent Dichloromethane (DCM)[1]
TFA Concentration 20-50% (v/v) in DCM[1][2]
Reaction Temperature 0°C to Room Temperature[1]
Reaction Time 30 minutes - 2 hours[1][3]
Typical Yield >95%[3]

Potential Side Reactions and Troubleshooting

While the Boc deprotection with TFA is generally a clean and efficient reaction, potential side reactions can occur, particularly with more complex molecules. For this compound, the primary concern is the potential for alkylation of the newly formed amine by the tert-butyl cation generated during the reaction. However, in the presence of a large excess of TFA, this is generally not a significant issue. In cases where sensitive functional groups are present, alternative, milder deprotection methods using reagents like 4M HCl in dioxane can be considered. Incomplete deprotection can occur with insufficient acid or reaction time, which can be addressed by increasing the TFA concentration or extending the reaction duration.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Boc deprotection of this compound.

Boc_Deprotection_Workflow Start Start: This compound in DCM Add_TFA Add TFA (20-50% v/v) Start->Add_TFA React Stir at RT (0.5 - 2h) Add_TFA->React Evaporate Remove Volatiles (Rotary Evaporator) React->Evaporate Neutralize Neutralize with NaHCO3 & Extract with DCM Evaporate->Neutralize Wash_Dry Wash with Brine & Dry over Na2SO4 Neutralize->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate End End: NH2-PEG9-CH2COOH Concentrate->End

Caption: Experimental workflow for Boc deprotection.

Conclusion

The protocol described provides a reliable and efficient method for the deprotection of this compound. By following these steps, researchers can successfully obtain the free amine-PEG-acid ready for subsequent bioconjugation or other modification reactions. The use of TFA in DCM is a robust and well-established method that consistently provides high yields of the desired product.

References

Revolutionizing Targeted Drug Delivery: The Role of BocNH-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted therapeutics, the sophisticated design of linker molecules is paramount to the efficacy and safety of novel drug delivery systems. Among these, BocNH-PEG9-CH2COOH has emerged as a critical building block for researchers and drug development professionals. Its unique heterobifunctional architecture, featuring a Boc-protected amine and a terminal carboxylic acid connected by a nine-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the conjugation of therapeutic agents to targeting moieties.

This application note provides a detailed overview of this compound, its physicochemical properties, and its application in the development of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Furthermore, it outlines comprehensive protocols for the conjugation and subsequent deprotection of this linker, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties and Data Presentation

The inherent properties of the this compound linker, such as its extended PEG chain, contribute to enhanced solubility and reduced immunogenicity of the resulting conjugate.[1] The defined length of the PEG spacer allows for precise control over the distance between the drug and the targeting ligand, which can be critical for optimal biological activity.[2][3][4][5]

PropertyValueReference
CAS Number 141282-32-8[1][6]
Molecular Formula C25H49NO13[1][6]
Molecular Weight 571.66 g/mol [6][7]
Appearance White or Off-White Solid[8]
Purity ≥95%
Storage 2-8°C[1]

Experimental Protocols

I. Conjugation of this compound to a Primary Amine-Containing Molecule (e.g., Antibody, Ligand) via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid terminus of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with a primary amine.

Materials:

  • This compound

  • Molecule with a primary amine (e.g., antibody, targeting ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0[9]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[9]

  • Quenching Solution (e.g., 1M Tris-HCl pH 8.0, or 1M hydroxylamine)

  • Desalting columns

Procedure:

  • Preparation of Reagents: Equilibrate all reagents to room temperature before use. Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately prior to use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-5 molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.[9]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.[10]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated linker solution to the amine-containing molecule, which has been prepared in Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 7.5 for efficient coupling.[9]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[9][10]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

II. Deprotection of the Boc Group to Expose the Primary Amine

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield a free primary amine, which can then be used for subsequent conjugation steps.

Materials:

  • Boc-protected conjugate from the previous protocol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) (optional, as a scavenger)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add an equal volume of TFA to the solution. A small amount of TIPS can be added to scavenge any reactive species generated during deprotection.[11]

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of TFA and DCM.

    • Redissolve the residue in DCM and wash with a saturated brine solution to remove residual acid.[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

    • Further purification can be performed using chromatography if necessary.

Visualizing the Workflow and Applications

Diagrams created using Graphviz (DOT language) are provided below to illustrate the chemical structure of the linker, the experimental workflow, and its application in forming a PROTAC molecule.

BocNH_PEG9_CH2COOH_Structure cluster_Boc Boc Group cluster_PEG PEG9 Spacer cluster_Acid Carboxylic Acid Boc Boc-NH- PEG (CH2CH2O)9 Boc->PEG Acid -CH2COOH PEG->Acid

Caption: Chemical structure of this compound.

Conjugation_Workflow A This compound B Activate with EDC/NHS A->B C Activated Linker B->C E Conjugation (Amide Bond Formation) C->E D Amine-containing Molecule (e.g., Antibody) D->E F Boc-Protected Conjugate E->F G Deprotection with TFA F->G H Amine-Terminated Conjugate G->H

Caption: Experimental workflow for conjugation and deprotection.

PROTAC_Formation TargetLigand Target Protein Ligand Linker This compound (after deprotection and conjugation) TargetLigand->Linker conjugation E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand conjugation

Caption: Formation of a PROTAC molecule.

References

Biotinylation of Proteins Using a BocNH-PEG9-CH2COOH Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the biotinylation of proteins using the heterobifunctional linker, BocNH-PEG9-CH2COOH. This linker features a terminal carboxylic acid for covalent attachment to primary amines on a protein, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc) protected amine. This protected amine allows for subsequent, specific modifications after the initial protein biotinylation, offering a versatile tool for various research and drug development applications.

The following sections detail the principles of the reaction, comprehensive experimental protocols, and methods for characterization of the biotinylated protein conjugate.

Principle of the Reaction

The biotinylation process using this compound is a three-step procedure:

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of the linker is first activated using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester that is reactive towards primary amines.

  • Coupling to the Protein: The NHS-activated linker is then reacted with the target protein. The primary amine groups on the protein surface (the N-terminus and the ε-amino group of lysine residues) act as nucleophiles, attacking the NHS ester and forming a stable amide bond.

  • Deprotection of the Boc Group (Optional): If the terminal amine of the PEG linker is required for subsequent applications, the Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). This step must be carefully optimized to ensure complete deprotection without denaturing the protein.

Experimental Protocols

Materials and Reagents
  • Target protein in an amine-free buffer (e.g., PBS, MES, HEPES) at a concentration of 1-10 mg/mL.

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Scavenger (for deprotection): Anisole or thioanisole

  • Desalting columns or dialysis cassettes for buffer exchange and purification

  • Reaction tubes and standard laboratory equipment

Protocol 1: Biotinylation of a Protein in Solution

This protocol describes the biotinylation of a purified protein in a solution.

Step 1: Activation of this compound Linker

  • Equilibrate EDC, NHS (or Sulfo-NHS), and the this compound linker to room temperature.

  • Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-50 mM.

  • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. For a typical reaction, use a 2-5 fold molar excess of EDC and NHS over the amount of linker to be used.

  • Add the dissolved linker to the EDC/NHS solution and incubate for 15-30 minutes at room temperature to generate the NHS-activated linker.

Step 2: Coupling of Activated Linker to the Protein

  • Prepare the protein solution in Coupling Buffer. The protein concentration should ideally be between 1-10 mg/mL.

  • Add the freshly prepared NHS-activated linker solution to the protein solution. The molar ratio of linker to protein can be varied to control the degree of biotinylation. A starting point is a 10-20 fold molar excess of the linker.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Remove excess, unreacted linker and byproducts by buffer exchange using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Step 3: Boc Deprotection (Optional)

Caution: This step involves the use of a strong acid and should be performed in a chemical fume hood with appropriate personal protective equipment. The conditions may need to be optimized to prevent protein denaturation.

  • To the purified, Boc-protected biotinylated protein, add a pre-chilled deprotection solution of 95% TFA, 2.5% water, and 2.5% scavenger (e.g., anisole).

  • Incubate on ice for 30-60 minutes.

  • Remove the TFA by lyophilization or by precipitation of the protein with a cold ether solution followed by centrifugation.

  • Resuspend the deprotected, biotinylated protein in a suitable buffer.

  • Perform a final buffer exchange to remove any residual TFA and scavenger.

Characterization of the Biotinylated Protein

The extent of biotinylation can be determined using various methods:

  • HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid): This colorimetric assay is based on the displacement of HABA from avidin by biotin, resulting in a decrease in absorbance at 500 nm.[1]

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled streptavidin or avidin, where the binding of biotin quenches the fluorescence, allowing for quantification.

  • Mass Spectrometry (MS): MS analysis can determine the exact mass of the biotinylated protein, allowing for the calculation of the number of biotin molecules incorporated.[2]

  • SDS-PAGE Analysis: Biotinylated proteins can be detected by Western blotting using streptavidin-HRP conjugates. A shift in the molecular weight may also be observed depending on the degree of biotinylation.

Quantitative Data Summary

The efficiency of each step in the biotinylation process can vary depending on the protein, linker concentration, and reaction conditions. The following table provides illustrative data based on typical expectations for this type of conjugation chemistry.

ParameterTypical RangeNotes
Carboxylic Acid Activation Efficiency > 90%The activation with EDC/NHS is generally a highly efficient reaction.
Protein Coupling Efficiency 30 - 70%This is highly dependent on the number of accessible primary amines on the protein surface and the linker-to-protein molar ratio used.[2]
Boc Deprotection Yield 70 - 95%Yield can be affected by the harshness of the acidic conditions and the stability of the protein.
Overall Biotinylation Yield 20 - 60%The final yield of deprotected, biotinylated protein will be a product of the efficiencies of the coupling and deprotection steps.
Protein Recovery after Purification > 85%Using appropriate desalting columns or dialysis methods should result in high protein recovery.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the biotinylation of a protein using the this compound linker.

experimental_workflow cluster_activation Step 1: Linker Activation cluster_coupling Step 2: Protein Coupling cluster_deprotection Step 3: Boc Deprotection (Optional) cluster_purification Purification cluster_analysis Analysis Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation Buffer, pH 6.0 EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Biotinylated_Protein Boc-Biotinylated Protein Activated_Linker->Biotinylated_Protein Coupling Buffer, pH 7.2-7.5 Protein Target Protein Protein->Biotinylated_Protein Deprotected_Protein Deprotected Biotinylated Protein Biotinylated_Protein->Deprotected_Protein TFA, Scavenger Purification1 Desalting / Dialysis Biotinylated_Protein->Purification1 Purification2 Lyophilization / Precipitation Deprotected_Protein->Purification2 Analysis HABA Assay / MS / SDS-PAGE Purification1->Analysis Purification2->Analysis

Biotinylation workflow using a Boc-protected carboxylated linker.
Application in Cell Surface Protein Labeling

A key application of this biotinylation strategy is the labeling of cell surface proteins for their subsequent isolation and analysis. The hydrophilic PEG spacer helps to ensure the biotinylation reagent remains in the extracellular space, targeting only those proteins exposed on the cell surface.

cell_surface_biotinylation cluster_workflow Cell Surface Protein Biotinylation Workflow cluster_cellular_context Cellular Context start Live Cells biotinylation Incubate with NHS-activated Boc-PEG9-Biotin start->biotinylation quenching Quench Reaction biotinylation->quenching Cell Membrane Cell Membrane biotinylation->Cell Membrane Targets surface proteins lysis Cell Lysis quenching->lysis streptavidin_capture Streptavidin Affinity Purification lysis->streptavidin_capture elution Elution of Biotinylated Proteins streptavidin_capture->elution analysis Downstream Analysis (e.g., Western Blot, MS) elution->analysis end Identified Surface Proteins analysis->end Intracellular Space Intracellular Space Extracellular Space Extracellular Space

Workflow for the biotinylation and isolation of cell surface proteins.

References

Troubleshooting & Optimization

Common side reactions during Boc deprotection and how to avoid them.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides answers to frequently asked questions and troubleshooting advice for common side reactions encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during Boc deprotection?

A1: The most prevalent side reaction is t-butylation , where the highly reactive tert-butyl cation generated during Boc cleavage alkylates nucleophilic functional groups within the substrate.[1][2] This can lead to the formation of undesirable byproducts and a reduction in the yield of the desired product.

Q2: Which functional groups are most susceptible to t-butylation?

A2: Nucleophilic sites, particularly those that are electron-rich, are prone to alkylation by the t-butyl cation.[1][2] These include:

  • Electron-rich aromatic rings: such as the indole ring of Tryptophan and the phenol ring of Tyrosine.

  • Sulfur-containing residues: like the thioether in Methionine and the thiol in Cysteine.

  • Other nucleophilic groups: including amidines and guanidines.

Q3: How can I prevent t-butylation?

A3: The most effective way to prevent t-butylation is by adding scavengers to the deprotection reaction mixture.[2][3] Scavengers are nucleophilic species that react with and neutralize the tert-butyl cation, preventing it from reacting with the substrate.

Q4: What are some common scavengers and when should I use them?

A4: The choice of scavenger depends on the specific amino acids present in your peptide or the functional groups on your molecule. A summary of common scavengers and their applications is provided in the table below.

ScavengerTarget Residue(s) or Side ReactionTypical Concentration (in TFA)Notes
Triisopropylsilane (TIS)Tryptophan, general carbocation scavenger2.5% - 5% (v/v)Reduces the tryptophan indole ring if used in excess.[4]
ThioanisoleTryptophan, Methionine5% (v/v)Can alkylate the nitrogen of the indole ring of Tryptophan if used alone.[5] Best used in combination with other scavengers.
PhenolGeneral carbocation scavenger5% (v/v)A good general-purpose scavenger.
1,2-Ethanedithiol (EDT)Tryptophan, Cysteine2.5% (v/v)Helps prevent disulfide bridge formation with Cysteine.[5]
Dimethyl Sulfide (DMS)Methionine5% (v/v)Reduces oxidation of Methionine.[5]
p-Cresol / p-MethoxyphenolGeneral carbocation scavenger5% (v/v)Effective acyl ion eliminators.[6]
WaterGeneral2.5% - 5% (v/v)Often included in cleavage cocktails to aid in the solubility of the peptide and scavenge cations.

Troubleshooting Guides

Issue 1: Alkylation of Tryptophan Residues

Symptom: Mass spectrometry analysis of the crude product shows a +56 Da adduct on Tryptophan-containing peptides, corresponding to the addition of a tert-butyl group.

Cause: The indole ring of Tryptophan is highly nucleophilic and susceptible to alkylation by the tert-butyl cation.[5][7]

Solution:

  • Use a Scavenger Cocktail: Employ a cleavage mixture containing scavengers specifically chosen to protect Tryptophan. A common and effective cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v) .[4]

  • Protect the Indole Nitrogen: For particularly sensitive sequences, using Fmoc-Trp(Boc)-OH during synthesis provides an additional layer of protection for the indole ring, which is removed during the final cleavage.[8]

  • Avoid Thioanisole Alone: While thioanisole can be used for Trp protection, it should be part of a scavenger cocktail (e.g., with EDT) to prevent potential alkylation of the indole nitrogen.[5]

Issue 2: Oxidation and Alkylation of Methionine Residues

Symptom: HPLC analysis shows two major impurities: one corresponding to the oxidized peptide (Met(O), +16 Da) and another to the S-alkylated peptide (+56 Da).

Cause: The thioether side chain of Methionine is prone to both oxidation and S-alkylation (tert-butylation) during acidic cleavage.[3][9]

Solution:

  • Optimized Cleavage Cocktail: A recently developed cleavage solution has shown to be effective at preventing both oxidation and reducing S-alkylation. The composition is TFA/Anisole/TMSCl/Me2S (85:5:5:5 v/v/v/v) containing 1 mg/mL of Triphenylphosphine (Ph3P) .[3] For peptides also containing Cysteine, the addition of TIS is recommended: TFA/Anisole/TIS/TMSCl/Me2S (85:5:5:5:5 v/v/v/v/v) with 1 mg/mL Ph3P .[3]

  • Reduction of Methionine Sulfoxide: If oxidation has already occurred, the Met(O) can be reduced back to Methionine by treatment with ammonium iodide and dimethyl sulfide.[10]

  • Reversal of Sulfonium Salt: The S-tert-butylated sulfonium salt can be reversed to the free Methionine-containing peptide by heating the peptide at 40°C for 24 hours in 5% acetic acid.[11]

Issue 3: Incomplete Deprotection or Other Amino Acid-Specific Side Reactions

Symptom: The desired product is obtained in low yield, and multiple unidentified peaks are observed in the HPLC chromatogram.

Cause: Certain amino acids or peptide sequences can present unique challenges during Boc deprotection.

Solutions:

  • Arginine: Protecting groups like Arg(Tos) may require longer cleavage times (up to 2 hours).[5] Consider using Arg(Pbf) or Arg(Pmc) during synthesis for easier deprotection.

  • Aspartic Acid: Aspartimide formation can occur, especially when Asp is followed by Gly, Asn, or Ser. Cleaving at lower temperatures (0-5 °C) can help minimize this side reaction.

  • Glutamic Acid: N-terminal Glutamic acid can cyclize to form pyroglutamate.[12] This can be minimized by ensuring complete coupling and avoiding prolonged exposure to acidic conditions.

  • Histidine: If using His(Dnp), the Dnp group must be removed with a thiol (e.g., thiophenol) before the final acid cleavage.[5]

Experimental Protocols

Standard Boc Deprotection Protocol using a Scavenger Cocktail

  • Resin Preparation: Swell the Boc-protected peptide-resin in dichloromethane (DCM).

  • N-Terminal Boc Removal: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see table above). For a general-purpose cocktail effective for many sequences, use TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the peptide under vacuum. The crude peptide can then be purified by HPLC.

Visualizations

Boc_Deprotection_Workflow cluster_scavenger Recommended Pathway start Boc-Protected Substrate acid Add Strong Acid (e.g., TFA) start->acid deprotection Boc Group Cleavage acid->deprotection scavenger Add Scavengers (e.g., TIS, Water) acid->scavenger tbutyl tert-Butyl Cation (t-Bu+) deprotection->tbutyl amine Deprotected Amine deprotection->amine side_reaction Side Reactions (t-Butylation) tbutyl->side_reaction No Scavengers neutralization Cation Quenching tbutyl->neutralization With Scavengers side_reaction->amine scavenger->neutralization byproducts Inert Byproducts neutralization->byproducts

Caption: Boc deprotection workflow with and without scavengers.

Troubleshooting_Logic start Problem with Boc Deprotection check_ms Check Mass Spec Data start->check_ms check_hplc Check HPLC Profile start->check_hplc plus_56 +56 Da Adduct? check_ms->plus_56 plus_16 +16 Da Adduct? check_ms->plus_16 low_yield Low Yield / Multiple Peaks? check_hplc->low_yield tbutylation t-Butylation Occurred plus_56->tbutylation oxidation Oxidation Occurred plus_16->oxidation other_side_reactions Other Side Reactions low_yield->other_side_reactions solution_tbutylation Add Scavengers: TIS for Trp DMS for Met tbutylation->solution_tbutylation solution_oxidation Use Reducing Agents in Cleavage Cocktail oxidation->solution_oxidation solution_other Check Amino Acid Specific Protocols (Arg, Asp, etc.) other_side_reactions->solution_other

Caption: Troubleshooting logic for Boc deprotection side reactions.

References

Troubleshooting low conjugation efficiency with BocNH-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with BocNH-PEG9-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a primary amine?

A1: The conjugation process is a two-step reaction. First, the terminal carboxylic acid (-COOH) of the PEG linker is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1] This forms a semi-stable NHS ester. In the second step, this amine-reactive NHS ester reacts with a primary amine (-NH2) on your target molecule (e.g., a protein, peptide, or antibody) to form a stable amide bond.[1][2]

Q2: Why is a two-step protocol (activation followed by conjugation) recommended?

A2: The O-acylisourea intermediate formed by EDC and the carboxyl group is highly unstable in water and prone to hydrolysis, which would regenerate the original carboxyl group.[1][3] NHS is added to convert this unstable intermediate into a more stable NHS ester.[1] This allows for better control over the reaction, higher efficiency, and the ability to purify the activated PEG linker before introducing it to the amine-containing molecule, which can be important for preventing unwanted cross-linking if the target molecule also contains carboxyl groups.[4]

Q3: What are the optimal pH conditions for the reaction?

A3: The two steps of the reaction have different optimal pH ranges.

  • Activation Step (EDC/NHS): The activation of the carboxylic acid is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[5][6][7] MES buffer is commonly recommended for this step.[6]

  • Conjugation Step (to Amine): The reaction of the NHS-activated PEG with the primary amine is most efficient at a pH of 7.2-8.5 .[8] At this pH, the primary amines are deprotonated and more nucleophilic.[9] Phosphate-buffered saline (PBS) or borate buffers are suitable for this step.[10]

Q4: My this compound is a viscous liquid. How should I handle it?

A4: Due to its viscosity, it is best to handle the PEG reagent by making a stock solution in a suitable anhydrous organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[8][10] This allows for easier and more accurate dispensing. Ensure the solvent is of high quality and anhydrous, as contaminants can interfere with the reaction.

Q5: How should I store the this compound reagent?

A5: The reagent should be stored at -20°C, desiccated, and protected from light. Before opening the vial, it is critical to allow it to equilibrate to room temperature to prevent moisture from condensing on the product, which can lead to hydrolysis of the reagents.[11][12]

Troubleshooting Guide: Low Conjugation Efficiency

Low yield is a common issue in bioconjugation. The following guide details potential causes and solutions to improve your conjugation efficiency.

Experimental Workflow for this compound Conjugation

G cluster_prep Reagent Preparation cluster_reaction Two-Step Conjugation cluster_cleanup Quenching & Purification prep_peg Prepare this compound stock solution in anhydrous DMSO/DMF activation Step 1: Activation Add EDC/NHS to PEG solution. Incubate for 15-30 min at RT. prep_peg->activation prep_edc Prepare fresh EDC/NHS solutions in Activation Buffer (pH 4.5-6.0) prep_edc->activation prep_target Prepare Target Molecule in Conjugation Buffer (pH 7.2-8.5) conjugation Step 2: Conjugation Add activated PEG to Target Molecule. Incubate for 2h at RT or overnight at 4°C. prep_target->conjugation activation->conjugation quench Quench Reaction (e.g., with Tris or Hydroxylamine) conjugation->quench purify Purify Conjugate (e.g., SEC or IEX Chromatography) quench->purify analysis Analyze Conjugate (e.g., SDS-PAGE, HPLC, Mass Spec) purify->analysis

A typical two-step workflow for PEGylation.
Problem: Low or No Conjugation Detected

Below is a logical flow to diagnose the potential causes of poor conjugation efficiency.

Troubleshooting logic for low conjugation efficiency.
Potential Cause Explanation Recommended Solution(s)
Reagent Inactivity EDC and NHS are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[1][11] Storing vials improperly or opening them before they have reached room temperature can introduce moisture and accelerate degradation.[11][12]Always use fresh, high-quality EDC and NHS.Allow reagent vials to fully equilibrate to room temperature before opening to prevent condensation.[11][12]Prepare EDC and NHS solutions immediately before use, as they are not stable in aqueous buffers.[4]
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for reaction with the activated PEG, significantly reducing conjugation efficiency.For the activation step, use a non-amine, non-carboxylate buffer such as MES at pH 4.5-6.0.[6]For the conjugation step, use a non-amine buffer such as PBS or borate buffer at pH 7.2-8.5.[10]
Suboptimal pH The efficiency of both the activation and conjugation steps is highly pH-dependent. If the pH is too low during the conjugation step, the primary amines on the target molecule will be protonated and non-nucleophilic. If the pH is too high, the NHS ester will rapidly hydrolyze.[8]Strictly control the pH for each step. Use a calibrated pH meter.Activation: pH 4.5-6.0.[6]Conjugation: pH 7.2-8.5.[8]
Hydrolysis of NHS Ester The NHS ester intermediate is susceptible to hydrolysis, a competing reaction that increases with higher pH and longer reaction times.[2][13] This reduces the amount of activated PEG available for conjugation.Minimize the time between the activation and conjugation steps.Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, although this may require a longer overall reaction time.Adjust reaction time based on pH (see table below).
Incorrect Stoichiometry Insufficient amounts of the PEG linker or the activation reagents (EDC/NHS) will lead to incomplete conjugation.Optimize the molar ratio of reactants. A molar excess of the PEG linker over the target molecule is often required.Use a molar excess of EDC and NHS relative to the carboxylic acid groups on the PEG linker. Ratios from 1:1 to 1:10 (Carboxyl:EDC/NHS) have been reported; start by ensuring at least a 1:1:1 ratio of PEG-COOH:EDC:NHS.[5][14]
Issues with Target Molecule The primary amines on your target molecule may be inaccessible due to protein folding or other steric hindrance. The molecule itself may not be stable under the required reaction conditions.Perform a buffer exchange to ensure the target molecule is in the correct conjugation buffer.Analyze the structure of your target molecule to assess the accessibility of primary amines (e.g., lysine residues, N-terminus).Run control reactions to confirm the stability of your target molecule at the reaction pH and temperature.

Quantitative Data: NHS Ester Hydrolysis

The stability of the crucial NHS-ester intermediate is highly dependent on pH. Use this table to guide your experimental timing.

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours[2][13]
8.0Room Temp~210 minutes[15]
8.5Room Temp~180 minutes[15]
8.64°C10 minutes[2][13]
9.0Room Temp~125 minutes[15]

Table summarizing the approximate half-life of NHS esters under different conditions. Note that specific rates can vary depending on the exact molecule and buffer conditions.

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general framework. Optimization of molar ratios, concentrations, and reaction times is highly recommended for each specific application.

Materials:

  • This compound

  • Target protein with primary amines (e.g., antibody)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS (phosphate-buffered saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting columns for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature for at least 20 minutes before opening.[12]

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare your target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines (like Tris), perform a buffer exchange into the Conjugation Buffer.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer. Do not store these solutions.

  • Step 1: Activation of PEG-COOH

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add the freshly prepared EDC solution, followed by the NHS solution. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the amount of PEG-COOH.[16]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1][4]

  • Step 2: Conjugation to Protein

    • Immediately add the activated PEG solution from Step 2 to your protein solution. Alternatively, the pH of the activation mixture can be raised to 7.2-7.5 before adding it to the protein.[6][10]

    • The final concentration of organic solvent (DMSO/DMF) should ideally be less than 10% of the total reaction volume.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[6] This will react with any remaining NHS-activated PEG.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by purifying the conjugate. Size Exclusion Chromatography (SEC) is effective for removing smaller molecules like unreacted PEG.[][18] Ion-Exchange Chromatography (IEX) can be used to separate proteins with different degrees of PEGylation.[][19]

  • Analysis and Storage:

    • Analyze the purified conjugate using SDS-PAGE (which will show a size shift for the PEGylated protein), HPLC, or mass spectrometry to confirm conjugation and assess purity.

    • Store the final conjugate under conditions appropriate for the target protein, typically at 4°C or frozen at -20°C or -80°C.

References

Navigating the Purification of BocNH-PEG9-CH2COOH Conjugates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of BocNH-PEG9-CH2COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this versatile heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The two most prevalent and effective methods for purifying this compound are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC). RP-HPLC separates molecules based on their hydrophobicity, while SEC separates them based on their size (hydrodynamic volume).

Q2: Why is my this compound conjugate showing a broad peak in RP-HPLC?

Broad peaks in RP-HPLC are a common observation for PEGylated compounds. This is often due to the polydispersity of the PEG chain, meaning there is a distribution of PEG chain lengths in the sample. Each chain length can have a slightly different retention time, leading to a broadened peak.

Q3: I am having trouble dissolving my crude this compound conjugate for purification. What solvents do you recommend?

This compound is generally soluble in a range of polar organic solvents. For RP-HPLC, it is best to dissolve the sample in the mobile phase, typically a mixture of water and acetonitrile or methanol. If solubility is an issue, small amounts of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but be mindful of their compatibility with your HPLC system and column.

Q4: Can I use normal phase chromatography on silica gel to purify my conjugate?

While technically possible, normal phase chromatography on silica gel is often challenging for PEG-containing molecules. Due to their polar nature, these compounds can exhibit strong, irreversible adsorption to the silica, leading to poor recovery and significant peak tailing. It is generally recommended to use reverse phase chromatography for better results.[1]

Q5: How can I remove unreacted starting materials and other small molecule impurities?

Both RP-HPLC and SEC are effective at removing small molecule impurities. SEC is particularly well-suited for separating the larger PEG conjugate from smaller unreacted starting materials and byproducts. RP-HPLC can also provide excellent separation based on the different polarities of the desired product and impurities.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound conjugates.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Purification Irreversible adsorption to the column: This can be an issue with both silica-based normal phase and, to a lesser extent, some reverse phase columns.- Ensure you are using a reverse phase column (e.g., C18, C8).- If using a silica-based C18 column, consider using a polymer-based reverse phase column.- For SEC, ensure the column matrix is compatible with your solvent system.
Precipitation on the column: The conjugate may be less soluble in the mobile phase than in the initial sample solvent.- Ensure the sample is fully dissolved before injection.- Use a mobile phase with a higher organic content in the initial gradient step if using RP-HPLC.- Filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulates.
Poor Peak Shape (Tailing or Fronting) in RP-HPLC Column overload: Injecting too much sample can lead to distorted peak shapes.- Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase: The carboxyl group can interact with residual silanols on silica-based columns.- Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid.
Inappropriate mobile phase: The choice of organic solvent and its proportion can significantly impact peak shape.- Experiment with different organic modifiers (acetonitrile vs. methanol).- Optimize the gradient profile. A shallower gradient can often improve peak shape.
Co-elution of Impurities Similar hydrophobicity or size to the desired product: Some impurities may be structurally very similar to the target conjugate.- For RP-HPLC: - Optimize the mobile phase gradient to improve resolution. - Try a different stationary phase (e.g., a C8 instead of a C18, or a phenyl-hexyl column).- For SEC: - Ensure you are using a column with the appropriate pore size for the molecular weight of your conjugate. - Co-elution of similarly sized impurities is a limitation of SEC. A secondary purification step using RP-HPLC may be necessary.
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature. - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.
Column degradation. - Flush the column regularly according to the manufacturer's instructions.- If performance continues to decline, the column may need to be replaced.

Experimental Protocols

Protocol 1: Purification by Reverse Phase HPLC (RP-HPLC)

This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude product.

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • If solubility is low, a small amount of DMF or DMSO can be used, but ensure it is miscible with the mobile phase.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size). Dimensions will depend on the scale of purification (analytical vs. preparative).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B (re-equilibration)

  • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

  • Detection: UV at 214 nm and 280 nm (if the conjugate is attached to a molecule with aromaticity). Evaporative Light Scattering Detector (ELSD) can also be used.

  • Column Temperature: 30-40 °C

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC is an excellent method for removing small molecule impurities and for buffer exchange.

1. Sample Preparation:

  • Dissolve the crude or partially purified conjugate in the SEC mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.[2]

2. SEC Conditions:

  • Column: Select a column with a fractionation range appropriate for the molecular weight of this compound (approximately 550 Da). Columns designed for the separation of small molecules and peptides are suitable.

  • Mobile Phase: A buffer in which the conjugate is stable and soluble, for example, phosphate-buffered saline (PBS) or ammonium bicarbonate.

  • Flow Rate: As recommended by the column manufacturer.

  • Detection: UV or Refractive Index (RI) detector.

3. Fraction Collection:

  • Collect the fractions corresponding to the desired molecular weight. The conjugate should elute before smaller impurities.

Visualizing the Purification Workflow

Below is a diagram illustrating the general workflow for the purification of this compound conjugates.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound (with impurities) RP_HPLC Reverse Phase HPLC Crude->RP_HPLC Primary Method SEC Size Exclusion Chromatography Crude->SEC Alternative/Complementary Method Analysis Purity Analysis (Analytical HPLC, MS) RP_HPLC->Analysis SEC->Analysis Analysis->RP_HPLC If further purification is needed Pure_Product Pure this compound Analysis->Pure_Product If purity is ≥95%

Caption: General purification workflow for this compound conjugates.

Quantitative Data Summary

To aid in the comparison of purification outcomes, we recommend maintaining a record of key quantitative data. Below is a template table for this purpose.

Purification Method Sample Loading Purity Before (%) Purity After (%) Yield (%) Notes
RP-HPLC e.g., 10 mge.g., 75%Specify column and gradient
SEC e.g., 20 mge.g., 75%Specify column and mobile phase
RP-HPLC + SEC e.g., 15 mge.g., 70%Specify the order of methods

Users should populate this table with their own experimental data to track and compare the effectiveness of different purification strategies.

References

Addressing solubility issues of BocNH-PEG9-CH2COOH in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with BocNH-PEG9-CH2COOH in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker featuring a Boc-protected amine and a terminal carboxylic acid, connected by a 9-unit polyethylene glycol (PEG) spacer.[1] The PEG chain enhances the solubility and flexibility of the molecule.[2][3] Its primary applications are in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

Q2: Why am I having trouble dissolving this compound directly in my aqueous buffer?

A2: Direct dissolution in aqueous buffers can be challenging due to the molecule's amphiphilic nature. While the PEG chain imparts hydrophilicity, the Boc-protected amine and the hydrocarbon backbone can exhibit hydrophobic characteristics. It is often necessary to first dissolve the compound in a water-miscible organic solvent.

Q3: What is the expected solubility of this compound in aqueous buffers?

Q4: How does pH affect the solubility of this compound?

A4: The pH of the aqueous buffer significantly impacts the solubility of this molecule due to the presence of the carboxylic acid group. At a pH below its pKa (typically around 3.4 for the carboxylic acid), the carboxyl group is protonated and less soluble in aqueous media. As the pH increases above the pKa, the carboxyl group deprotonates to form a more soluble carboxylate salt.

Q5: What organic solvents are recommended for initial dissolution?

A5: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended organic solvents for the initial dissolution of PEGylated linkers. Similar Boc-protected PEG carboxylic acids have been shown to be soluble in DMSO at concentrations of 100 mg/mL or higher.[6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms when adding the organic stock solution to the aqueous buffer. The concentration of the linker in the final aqueous solution is too high.Decrease the final concentration of the linker in the aqueous buffer. Prepare a more dilute stock solution in the organic solvent.
The percentage of the organic solvent in the final aqueous solution is too high, causing the buffer components to precipitate.Keep the volume of the organic stock solution to a minimum, ideally less than 10% of the final aqueous volume.
The pH of the aqueous buffer is not optimal for solubility.Adjust the pH of the aqueous buffer. For general solubility, a pH above the pKa of the carboxylic acid (e.g., pH > 5) is recommended.
The linker appears oily or does not fully dissolve in the organic solvent. The organic solvent may have absorbed moisture.Use anhydrous DMSO or DMF. Ensure the solvent is stored properly with a desiccant.
The linker itself may have absorbed moisture.Store the this compound desiccated at the recommended temperature (-20°C).
The final aqueous solution is cloudy or hazy. Formation of micelles or aggregates.Try gentle warming (to 37°C) and/or sonication to aid dissolution.[6][7] Consider adding a surfactant like Tween-80 to the final aqueous solution.[6][7]
Incompatibility with buffer components.Ensure your buffer does not contain primary amines (e.g., Tris) if you plan to activate the carboxylic acid, as they will compete in the reaction.

Experimental Protocols

Protocol 1: General Dissolution for Bioconjugation

This protocol is a starting point for dissolving this compound for subsequent bioconjugation reactions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; MES buffer, pH 6.0)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex thoroughly until the linker is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.

  • Dilution into Aqueous Buffer:

    • While vortexing the aqueous buffer, slowly add the desired volume of the DMSO stock solution to achieve the final working concentration.

    • Important: The final concentration of DMSO in the aqueous buffer should be kept as low as possible (ideally ≤ 5% v/v) to avoid negative effects on subsequent biological experiments.

    • If any precipitation is observed, try preparing a more dilute stock solution or a lower final concentration in the aqueous buffer.

Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies

This protocol provides a formulation that can enhance the solubility of PEGylated compounds for in vivo applications. Note that this is a general formulation and may need to be optimized for your specific application.

Materials:

  • This compound dissolved in DMSO (as prepared in Protocol 1)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • To a sterile microcentrifuge tube, add the following components in order, mixing thoroughly after each addition:

    • 40% PEG300

    • 10% DMSO (containing the dissolved this compound)

    • 5% Tween-80

    • 45% Saline

  • Vortex the final solution until it is clear and homogenous. This formulation has been shown to solubilize similar linkers at concentrations of ≥ 2.5 mg/mL.[6][7]

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_troubleshooting Troubleshooting start Start: this compound (Solid) dissolve_dmso Dissolve in anhydrous DMSO start->dissolve_dmso stock_solution Concentrated Stock Solution dissolve_dmso->stock_solution dilute_buffer Slowly add to aqueous buffer with vortexing stock_solution->dilute_buffer final_solution Final Aqueous Working Solution dilute_buffer->final_solution precipitate Precipitate Forms dilute_buffer->precipitate Issue lower_conc Lower final concentration precipitate->lower_conc change_ph Adjust buffer pH precipitate->change_ph

Figure 1. Experimental workflow for dissolving this compound.

protac_synthesis_workflow cluster_activation Linker Activation cluster_conjugation1 First Conjugation cluster_deprotection Boc Deprotection cluster_conjugation2 Second Conjugation linker_solution This compound in organic solvent (e.g., DMF) activation Add EDC and NHS (pH 5.0-6.0) linker_solution->activation activated_linker Activated NHS-ester of Linker activation->activated_linker conjugation1 React with activated linker (pH 7.2-7.5) activated_linker->conjugation1 poi_ligand Protein of Interest (POI) Ligand with a primary amine poi_ligand->conjugation1 intermediate1 Boc-NH-PEG9-Linker-POI_Ligand conjugation1->intermediate1 deprotection Treat with mild acid (e.g., TFA) intermediate1->deprotection intermediate2 H2N-PEG9-Linker-POI_Ligand deprotection->intermediate2 conjugation2 React with deprotected intermediate intermediate2->conjugation2 e3_ligand E3 Ligase Ligand (activated) e3_ligand->conjugation2 protac Final PROTAC Molecule conjugation2->protac

Figure 2. Generalized workflow for PROTAC synthesis.

References

Technical Support Center: Preventing Aggregation During Protein PEGylation with BocNH-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during PEGylation with BocNH-PEG9-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for protein PEGylation?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a Boc-protected amine group (BocNH-) at one end and a carboxylic acid (-CH2COOH) at the other, connected by a 9-unit PEG chain. The carboxylic acid group is activated to react with primary amines (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) on the surface of a protein, forming a stable amide bond. The Boc protecting group can be removed under acidic conditions if the terminal amine is needed for further conjugation.

Q2: Why does protein aggregation occur during PEGylation?

Protein aggregation during PEGylation can be triggered by several factors:

  • Changes in Solution Conditions: The addition of PEG reagents and coupling agents can alter the pH, ionic strength, and solvent polarity of the protein solution, potentially destabilizing the protein.

  • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[1]

  • Reaction Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing hydrophobic patches that promote aggregation.

  • Mechanical Stress: Vigorous stirring or agitation can cause protein denaturation and aggregation.

  • Chemical Modification: The covalent attachment of PEG chains can alter the protein's surface charge and hydrophobicity, sometimes leading to instability.

Q3: What are the key reaction parameters to optimize to prevent aggregation?

To minimize aggregation, it is crucial to optimize the following parameters:

  • pH: The pH of the reaction buffer affects both the reactivity of the target amino groups on the protein and the stability of the protein itself.

  • Temperature: Lower temperatures generally favor protein stability.

  • Protein Concentration: Working with lower protein concentrations can reduce the chances of aggregation.

  • Molar Ratio of Reagents: The ratio of the PEG reagent and activation agents (EDC/NHS) to the protein should be carefully controlled.

  • Reaction Time: Shorter reaction times can limit the protein's exposure to potentially destabilizing conditions.

Troubleshooting Guide

Problem: My protein precipitates immediately upon adding the activated PEG reagent.

Potential Cause Recommended Solution
Suboptimal pH Verify the pH of your protein solution and reaction buffer. The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[2] However, the ideal pH will also depend on the specific protein's stability profile. Perform small-scale pilot experiments across a pH range (e.g., 6.5-8.5) to determine the best balance between reaction efficiency and protein stability.
High Protein Concentration Reduce the initial protein concentration. If a high final concentration is required, consider performing the PEGylation at a lower concentration and then concentrating the purified conjugate.
Rapid Addition of Reagents Add the activated PEG reagent to the protein solution slowly and with gentle mixing. A sudden change in the local concentration of the PEG reagent can induce precipitation.
Inadequate Buffer Capacity Ensure your buffer has sufficient capacity to maintain the desired pH throughout the reaction, especially if the activation step releases acidic byproducts.

Problem: I am observing a significant amount of soluble aggregates in my final product.

Potential Cause Recommended Solution
Suboptimal Molar Ratio Optimize the molar ratio of this compound to the protein. A high excess of the PEG reagent can sometimes lead to over-PEGylation and aggregation. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase it while monitoring for aggregation.
Prolonged Reaction Time Reduce the reaction time. Monitor the reaction progress using techniques like SDS-PAGE or SEC-MALS to determine the minimum time required to achieve the desired degree of PEGylation.[3][4]
Reaction Temperature Too High Perform the PEGylation reaction at a lower temperature (e.g., 4°C or on ice). While this may slow down the reaction rate, it will significantly improve protein stability.
Presence of Unreacted Species Ensure complete removal of unreacted PEG and coupling agents after the reaction. These can sometimes contribute to instability during storage. Utilize size exclusion chromatography (SEC) or tangential flow filtration (TFF) for purification.

Problem: The degree of PEGylation is low, and I'm still seeing aggregation.

Potential Cause Recommended Solution
Inefficient Activation of Carboxylic Acid Ensure that the EDC and NHS used for activation are fresh and have been stored under appropriate conditions (desiccated at -20°C). The activation reaction is most efficient at a pH between 4.5 and 6.0.[5] Consider a two-step conjugation where the PEG reagent is activated first at a lower pH before adding it to the protein solution at a higher pH.
Buffer Interference Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete with the protein for reaction with the activated PEG.[6] Good buffer choices include phosphate-buffered saline (PBS) or borate buffers.
Protein Instability in the Reaction Buffer Screen different buffer compositions for your protein's stability prior to PEGylation. The addition of excipients like sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) can help stabilize the protein during the reaction.

Experimental Protocols

Protocol 1: Two-Step Activation and PEGylation of a Protein with this compound

This protocol is designed to minimize protein exposure to the potentially harsh conditions of the activation step.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer just before use (e.g., 10 mg/mL each).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the PEG reagent.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • PEGylation Reaction:

    • Adjust the pH of the activated PEG solution to 7.4 by adding the Reaction Buffer.

    • Slowly add the activated PEG solution to the protein solution while gently stirring. The final molar ratio of PEG to protein should be optimized (start with a 10-fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris to quench any unreacted NHS-activated PEG.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and byproducts using a pre-equilibrated SEC column.

Protocol 2: In-situ (One-Pot) PEGylation

This protocol is simpler but exposes the protein to the activation reagents.

Materials:

  • Same as Protocol 1, but without the separate Activation Buffer.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions as described in Protocol 1.

  • Reaction Setup:

    • To the protein solution in Reaction Buffer (pH 7.4), add the desired molar excess of this compound.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the PEG reagent directly to the protein-PEG mixture.

  • PEGylation Reaction:

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Follow steps 4 and 5 from Protocol 1.

Quantitative Data Summary

The optimal reaction conditions are highly dependent on the specific protein. The following table provides a general starting point for optimization.

ParameterRecommended RangeRationale
pH 7.2 - 8.5Optimal for NHS-ester reaction with primary amines.[2] Protein stability should be confirmed within this range.
Temperature 4 - 25 °CLower temperatures enhance protein stability and minimize aggregation.
Protein Concentration 1 - 10 mg/mLLower concentrations reduce the likelihood of intermolecular aggregation.[1]
Molar Ratio (PEG:Protein) 5:1 to 50:1A higher ratio can increase the degree of PEGylation but also the risk of aggregation. Start with a lower ratio and optimize.
Molar Ratio (EDC:NHS:PEG) 1.5:1.5:1 to 2:2:1A slight excess of activation reagents ensures efficient activation of the PEG-COOH.
Reaction Time 1 - 4 hours (at 25°C) or 12-18 hours (at 4°C)Longer times may be needed at lower temperatures. Monitor reaction progress to avoid unnecessary exposure to reaction conditions.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_activation Activation (Two-Step Protocol) cluster_reaction PEGylation Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer, pH 7.4) Conjugation Conjugate to Protein (pH 7.4, 1-2h RT or O/N 4°C) Protein->Conjugation PEG_Reagent This compound (in DMSO/DMF) Activate_PEG Activate PEG-COOH (pH 6.0, 15-30 min) PEG_Reagent->Activate_PEG Activation_Reagents EDC & NHS (Freshly prepared) Activation_Reagents->Activate_PEG Activate_PEG->Conjugation Quench Quench Reaction (Tris Buffer) Conjugation->Quench Purify Purify Conjugate (SEC) Quench->Purify Analyze Analyze Product (SDS-PAGE, SEC-MALS) Purify->Analyze

Caption: Workflow for two-step protein PEGylation.

Troubleshooting_Logic Start Protein Aggregation Observed Check_pH Is pH optimal for protein stability and reaction (7.2-8.5)? Start->Check_pH Adjust_pH Adjust pH / Screen Buffers Check_pH->Adjust_pH No Check_Conc Is protein concentration > 10 mg/mL? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Dilute_Protein Reduce protein concentration Check_Conc->Dilute_Protein Yes Check_Temp Is reaction temperature > 25°C? Check_Conc->Check_Temp No Dilute_Protein->Check_Temp Lower_Temp Perform reaction at 4°C Check_Temp->Lower_Temp Yes Check_Molar_Ratio Is PEG:Protein molar ratio high? Check_Temp->Check_Molar_Ratio No Lower_Temp->Check_Molar_Ratio Optimize_Ratio Optimize molar ratio (start lower) Check_Molar_Ratio->Optimize_Ratio Yes Final_Check Re-evaluate Aggregation Check_Molar_Ratio->Final_Check No Optimize_Ratio->Final_Check

Caption: Troubleshooting logic for protein aggregation.

References

Technical Support Center: Boc Deprotection Scavengers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals select the appropriate scavengers for Boc deprotection, minimizing side reactions and maximizing peptide purity.

Frequently Asked Questions (FAQs)

Q1: Why are scavengers necessary during Boc deprotection?

A1: During the acidic cleavage of the Boc protecting group, typically with trifluoroacetic acid (TFA), a highly reactive tert-butyl cation (t-Bu+) is generated.[1][2] This carbocation can electrophilically attack nucleophilic residues in the peptide chain, leading to undesirable side products. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive cations, preventing them from modifying the peptide.[1][3]

Q2: Which amino acids are particularly susceptible to modification during Boc deprotection?

A2: The following amino acid residues are most vulnerable to alkylation and other side reactions caused by carbocations generated during Boc deprotection:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[5]

  • Cysteine (Cys): The free thiol group is nucleophilic and can be alkylated.[6]

  • Tyrosine (Tyr): The phenol ring can be alkylated by carbocations.[4]

  • Arginine (Arg): While the guanidinium group itself is protonated and less nucleophilic, the protecting groups used for Arg (e.g., Pbf, Pmc, Mtr) can generate reactive cations upon cleavage that can alkylate other residues, particularly Trp.[7][8]

Q3: What is a good general-purpose scavenger cocktail for Boc deprotection?

A3: For many routine peptides, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[3][7] TIS is an excellent carbocation scavenger, and water helps to hydrolyze the Boc group and can act as a scavenger for some reactive species.

Q4: My peptide contains Tryptophan. What scavenger should I use?

A4: For Tryptophan-containing peptides, 1,2-ethanedithiol (EDT) is a highly effective scavenger for preventing indole ring alkylation.[3] The use of Fmoc-Trp(Boc)-OH during synthesis also significantly suppresses this side reaction.[7] A common cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).

Q5: How can I prevent the oxidation of Methionine during cleavage?

A5: To prevent the oxidation of Methionine to its sulfoxide, it is recommended to work under an inert atmosphere (nitrogen or argon) and use degassed solvents.[3] The addition of thioanisole to the cleavage cocktail is also effective in suppressing Met oxidation.[9] For peptides particularly sensitive to oxidation, "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide) has been specifically designed to minimize this side reaction.

Q6: I am having trouble with the deprotection of Arginine. What should I do?

A6: Arginine protecting groups like Pbf and Pmc can be slow to cleave, especially in peptides with multiple Arg residues.[8] If you suspect incomplete deprotection, you can try the following:

  • Extend the cleavage time: Monitor the reaction by HPLC and extend the cleavage time to 4-6 hours or even longer if necessary.[3][8]

  • Use a stronger cleavage cocktail: "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a more potent mixture that can aid in the removal of stubborn protecting groups.[3][9]

  • Perform a repeat cleavage: If incomplete deprotection persists, precipitate the peptide, wash it, and subject it to a fresh cleavage cocktail.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low peptide yield after cleavage Incomplete cleavage from the resin.- Ensure you are using a sufficient volume of cleavage cocktail (10-25 mL per gram of resin).[3]- For acid-labile linkers, consider a two-stage cleavage process.[3]- Confirm that the N-terminal Fmoc group was removed prior to cleavage.
Multiple peaks on HPLC, some with +56 Da mass shift t-Butylation of sensitive residues (Trp, Met, Cys, Tyr).- Ensure an adequate amount of a carbocation scavenger like TIS or EDT is present in the cleavage cocktail.[3][6]- For Trp-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis can reduce this side reaction.[7]
Peak with +16 Da mass shift in a Met-containing peptide Oxidation of Methionine to Methionine sulfoxide.- Use degassed solvents and perform the cleavage under an inert atmosphere.[3]- Add thioanisole to the cleavage cocktail.[9]- For highly sensitive peptides, consider using "Reagent H".
Incomplete removal of Arg(Pbf) or Arg(Pmc) Steric hindrance or multiple Arg residues making deprotection difficult.- Increase the cleavage reaction time and monitor by HPLC.[8]- Use a more robust cleavage cocktail such as "Reagent K".[3][9]
Reattachment of the peptide to the resin The carbocation generated from the resin linker alkylates a nucleophilic residue in the peptide.- The use of appropriate scavengers, such as TIS, will minimize this by trapping the linker-derived cation.[3]

Quantitative Data on Scavenger Performance

The selection of a scavenger cocktail can significantly impact the purity of the crude peptide. Below are tables summarizing the effectiveness of different scavenger combinations in preventing common side reactions.

Table 1: Comparison of Scavenger Cocktails for a Methionine-Containing Peptide

Cleavage Cocktail Composition (v/v/w)% Main Product% Met(O)% Other Impurities
Reagent K: TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5)45550
Reagent R: TFA/Thioanisole/Anisole/EDT (90:5:2:3)85150
Reagent B: TFA/Phenol/H2O/TIS (88:5:5:2)50500
Reagent H: TFA/Phenol/Thioanisole/EDT/H2O/DMS/NH4I (81:5:5:2.5:3:2:1.5)>950<5

Data adapted from a study on a model pentadecapeptide containing one methionine and two cysteine residues.

Table 2: Effect of Scavengers on S-t-Butylation of a Cysteine-Containing Peptide

Scavenger Added to TFA/TIS/H2O (95:2.5:2.5)% S-t-Butylation
None (Control)25.6
Dimethylsulfide (DMS)10.3
Thioanisole9.0
Dithiothreitol (DTT)14.5
1,4-Benzenedimethanethiol (1,4-BDMT)12.1

Data represents the relative percentage of S-t-butylated side product as determined by HPLC analysis.[6]

Experimental Protocols

Protocol for Small-Scale Trial Cleavage to Optimize Scavengers

This protocol describes a method for testing different scavenger cocktails on a small amount of peptide-resin to determine the optimal conditions before proceeding with a large-scale cleavage.

Materials:

  • Dry peptide-resin (20-50 mg per trial)

  • Trifluoroacetic acid (TFA)

  • Scavengers to be tested (e.g., TIS, EDT, thioanisole, water)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Microcentrifuge tubes or small reaction vessels

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum to remove any residual solvents like DMF.[3]

  • Cocktail Preparation: In separate, labeled microcentrifuge tubes, prepare the different cleavage cocktails to be tested. For example:

    • Cocktail A: 500 µL of TFA/TIS/H2O (95:2.5:2.5)

    • Cocktail B: 500 µL of TFA/TIS/EDT/H2O (92.5:2.5:2.5:2.5)

    • Cocktail C: 500 µL of Reagent K

  • Cleavage Reaction:

    • Weigh 20-50 mg of the dry peptide-resin into separate reaction vessels.

    • Add the freshly prepared cleavage cocktail to the corresponding resin sample (a typical ratio is 10-25 mL of cocktail per gram of resin).[3]

    • Stopper the vessels and allow the reaction to proceed at room temperature with occasional agitation for a set time (e.g., 2 hours).

  • Peptide Precipitation:

    • After the desired reaction time, filter the resin from each vessel, collecting the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Isolation and Washing:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the dried crude peptide from each trial in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Analyze the samples by reversed-phase HPLC (RP-HPLC) to assess the purity and identify any side products.

    • If necessary, confirm the identity of the main peak and any major impurities by mass spectrometry.

  • Evaluation: Compare the HPLC chromatograms from the different scavenger cocktails to determine which conditions yielded the highest percentage of the desired product with the fewest impurities.

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_decision Scavenger Selection cluster_cocktails Cleavage Cocktail cluster_process Process start Peptide Synthesis Complete (Boc-protected amine) decision Does the peptide contain Trp, Met, Cys, or Tyr? start->decision no_scav TFA / H2O (95:5) decision->no_scav No std_scav TFA / TIS / H2O (95:2.5:2.5) decision->std_scav Yes (Standard) complex_scav Specialized Cocktail (e.g., Reagent K, Reagent H) decision->complex_scav Yes (Multiple sensitive residues or known issues) cleavage Cleavage & Deprotection no_scav->cleavage std_scav->cleavage complex_scav->cleavage analysis HPLC/MS Analysis cleavage->analysis

Caption: A decision workflow for selecting an appropriate scavenger cocktail for Boc deprotection.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + TFA (H+) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Fragmentation Free_Amine Deprotected Amine Carbamic_Acid->Free_Amine - CO2 Scavenger Scavenger (e.g., TIS, EDT) tBu_Cation->Scavenger Reaction Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) tBu_Cation->Sensitive_Residue Side Reaction Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Side_Product Side Product (e.g., Alkylated Trp) Sensitive_Residue->Side_Product

Caption: Mechanism of Boc deprotection and the role of scavengers in preventing side reactions.

References

Stability and proper storage of BocNH-PEG9-CH2COOH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and use of BocNH-PEG9-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored at temperatures between -5°C and -20°C.[1][2][3][4] It is crucial to protect the compound from light and moisture by storing it in a tightly sealed container in a dry environment.

Q2: What is the physical appearance of this compound?

A2: this compound is typically a colorless to light yellow viscous liquid or semi-solid.[5]

Q3: How does the PEG linker in this compound affect the properties of a conjugate?

A3: The polyethylene glycol (PEG) spacer enhances the hydrophilicity and solubility of molecules it is conjugated to, which can be particularly beneficial for hydrophobic drugs.[2][3] This can lead to improved pharmacokinetics, reduced aggregation, and potentially lower immunogenicity of the resulting conjugate.

Q4: What are the main reactive groups of this compound and their respective reactivities?

A4: this compound is a heterobifunctional linker with two reactive moieties:

  • Carboxylic Acid (-COOH): This group can be activated (e.g., using EDC and NHS) to react with primary amine groups to form a stable amide bond.[3][6]

  • Boc-protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free primary amine.[1][7][8][] This amine can then be used for subsequent conjugation reactions.

Troubleshooting Guides

Handling and Aliquoting

Issue: Difficulty in handling and accurately pipetting the viscous liquid.

  • Solution: Gently warm the vial to room temperature before use to reduce viscosity. For accurate measurement, use a positive displacement pipette or weigh the required amount directly. If dissolving the entire contents, a solvent can be added directly to the vial.

Conjugation Reactions (e.g., Amide Coupling)

Issue: Low yield or incomplete reaction during EDC/NHS coupling.

  • Possible Causes & Solutions:

    • Moisture Contamination: EDC and NHS are moisture-sensitive. Ensure all reagents, solvents, and glassware are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Suboptimal pH: The amine coupling reaction is most efficient at a pH of 7.2-8.5. Ensure the reaction buffer is within this range.

    • Reagent Degradation: Use fresh, high-quality EDC and NHS.

    • Insufficient Activation Time: Allow for sufficient activation of the carboxylic acid with EDC/NHS before adding the amine-containing molecule.

Issue: Precipitation of the compound during the reaction.

  • Solution: The solubility of this compound can vary depending on the solvent system. If precipitation occurs, consider using a more polar organic solvent or a co-solvent system. The PEG chain enhances water solubility, but the Boc group and the molecule to be conjugated can influence overall solubility.

Boc Deprotection

Issue: Incomplete removal of the Boc protecting group.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: Ensure the concentration of TFA (commonly used for Boc deprotection) is adequate. A common starting point is 20-50% TFA in a suitable solvent like dichloromethane (DCM).

    • Short Reaction Time: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS) to ensure it goes to completion.

    • Scavengers: The t-butyl cation generated during deprotection can lead to side reactions. The addition of a scavenger, such as triethylsilane (TES) or anisole, can help to prevent these.

Issue: Degradation of the target molecule during deprotection.

  • Solution: If your molecule is sensitive to strong acid, consider using milder deprotection conditions. This could involve using a lower concentration of TFA, a different acid, or performing the reaction at a lower temperature.

Data and Protocols

Storage and Stability Summary
ParameterRecommended Condition
Long-Term Storage -5°C to -20°C, protect from light, keep dry.[1][2][3][4]
Short-Term Storage Can be stored at 2-8°C for short periods.
Handling Allow to come to room temperature before opening.
General Experimental Protocols

1. EDC/NHS Activation of Carboxylic Acid and Amine Coupling

This protocol provides a general guideline for conjugating this compound to a primary amine-containing molecule.

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification dissolve_peg Dissolve this compound in anhydrous solvent (e.g., DMF, DMSO) add_edc_nhs Add EDC and NHS (1.2-1.5 eq each) dissolve_peg->add_edc_nhs stir_activation Stir at room temperature (30-60 min) add_edc_nhs->stir_activation add_amine Add amine solution to activated PEG linker stir_activation->add_amine Activated Ester prepare_amine Prepare solution of amine-containing molecule prepare_amine->add_amine stir_coupling Stir at room temperature (2-24 h) quench Quench reaction (optional) stir_coupling->quench purify Purify conjugate (e.g., dialysis, chromatography) quench->purify

Caption: Workflow for EDC/NHS mediated amine coupling.

2. Boc Deprotection Protocol

This protocol outlines a general procedure for the removal of the Boc protecting group.

deprotection_workflow dissolve Dissolve Boc-protected conjugate in anhydrous DCM cool Cool solution to 0°C (optional, for sensitive substrates) dissolve->cool add_tfa Add TFA solution (e.g., 20-50% in DCM) cool->add_tfa stir Stir at 0°C to room temperature (monitor by TLC/LC-MS) add_tfa->stir evaporate Evaporate solvent and excess TFA under reduced pressure stir->evaporate purify Purify the deprotected product evaporate->purify

Caption: General workflow for Boc deprotection using TFA.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for troubleshooting common issues with this compound.

troubleshooting_logic cluster_handling Handling cluster_conjugation Conjugation cluster_deprotection Deprotection start Experiment Start issue Problem Encountered start->issue viscosity High Viscosity? issue->viscosity Handling Issue low_yield Low Yield? issue->low_yield Conjugation Issue incomplete Incomplete Reaction? issue->incomplete Deprotection Issue warm Warm to RT viscosity->warm success Successful Outcome warm->success check_reagents Check Reagent Quality (EDC/NHS) low_yield->check_reagents check_conditions Verify Anhydrous Conditions and pH low_yield->check_conditions check_reagents->success check_conditions->success increase_tfa Increase TFA Conc./Time incomplete->increase_tfa add_scavenger Add Scavenger incomplete->add_scavenger increase_tfa->success add_scavenger->success

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Characterization of BocNH-PEG9-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for characterizing BocNH-PEG9-CH2COOH and related PEGylated conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound conjugates?

A1: The primary techniques for characterizing this compound conjugates are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the identity, purity, and structure of the conjugate.

Q2: Why is the characterization of PEGylated molecules challenging?

A2: The characterization of PEGylated molecules can be challenging due to the inherent polydispersity of many polyethylene glycol (PEG) reagents, meaning the PEG chain consists of a distribution of different lengths.[1][2][3] This heterogeneity can lead to complex spectra in both mass spectrometry and NMR, making data interpretation difficult.[1][2][3] this compound, being a discrete (monodisperse) PEG derivative, simplifies this challenge, but careful analysis is still required to confirm its homogeneity and rule out impurities.

Q3: Which mass spectrometry technique is best suited for my this compound conjugate?

A3: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for analyzing PEGylated compounds.

  • ESI-MS , often coupled with liquid chromatography (LC-MS), is advantageous for its soft ionization, which minimizes fragmentation and allows for the analysis of intact conjugates directly from solution.[1] It provides accurate mass measurements and can be used for quantitative analysis.

  • MALDI-TOF MS is well-suited for determining the molecular weight distribution of PEGylated species and can provide information on the average molecular weight and degree of PEGylation. It is often considered more tolerant of complex sample matrices than ESI.

Q4: What information can I obtain from ¹H NMR analysis of my conjugate?

A4: ¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound conjugates. It can be used to:

  • Confirm the presence of the Boc protecting group, the PEG backbone, and the carboxylic acid terminus by identifying their characteristic proton signals.

  • Determine the degree of substitution and the purity of the conjugate by comparing the integration of signals from the PEG chain and the terminal functional groups.[4][5]

  • Assess the molecular weight of the PEG chain.[4][5]

Q5: How can HPLC be used in the characterization of these conjugates?

A5: HPLC is a fundamental technique for assessing the purity of this compound conjugates and for separating the conjugate from starting materials and byproducts.

  • Reversed-Phase HPLC (RP-HPLC) can separate molecules based on their hydrophobicity.

  • Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume and is useful for analyzing the size and aggregation state of conjugates.

Troubleshooting Guides

Mass Spectrometry (MS)

Problem: My ESI-MS spectrum is overly complex with multiple charge states.

  • Cause: PEGylated molecules have a propensity to acquire multiple charges during electrospray ionization, leading to a congested mass spectrum that is difficult to interpret.[3]

  • Solution:

    • Use a charge-stripping agent: Post-column addition of a volatile amine, such as triethylamine (TEA) or diethylmethylamine (DEMA), can reduce the charge state of the ions, simplifying the spectrum and aiding in deconvolution.[2][3][6]

    • Optimize instrument parameters: Adjusting parameters like the capillary voltage and cone voltage can influence the charge state distribution.

    • Utilize deconvolution software: Powerful deconvolution algorithms can process the complex spectra to yield the neutral mass of the conjugate.[1]

Problem: I am observing broad peaks or a distribution of masses in my MALDI-TOF spectrum for a supposedly monodisperse PEG conjugate.

  • Cause: This could be due to actual polydispersity in your sample, the presence of impurities, or suboptimal sample preparation for MALDI analysis.

  • Solution:

    • Optimize the matrix and cationizing agent: The choice of matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA, or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile - DCTB) and the addition of a cationizing agent (e.g., sodium trifluoroacetate - NaTFA) are critical for efficient ionization of PEGs.[7][8][9] Experiment with different matrices and cationizing agents to find the optimal combination for your conjugate.

    • Refine the sample spotting technique: The dried-droplet method is common, but a thin-layer method can sometimes yield better results.[10] Ensure a homogenous co-crystallization of the analyte and matrix.

    • Verify sample purity by another technique: Use HPLC to confirm the homogeneity of your sample before MALDI analysis.

Problem: I am seeing persistent PEG contamination in my mass spectrometer.

  • Cause: PEGs are known to be "sticky" and can contaminate the ion source and other components of the mass spectrometer, leading to background signals in subsequent analyses.[11]

  • Solution:

    • Thorough cleaning: Clean the instrument's ion source and other accessible components according to the manufacturer's recommendations. A wash with a dilute ammonium hydroxide solution (1-10%) can be effective in hydrolyzing and removing PEG contaminants.[11]

    • Sample cleanup: Before introducing the sample into the mass spectrometer, ensure it is as pure as possible. Use techniques like solid-phase extraction (SPE) or size-exclusion chromatography to remove excess unreacted PEG.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: I am having difficulty accurately integrating the terminal group signals in my ¹H NMR spectrum.

  • Cause: For larger PEG chains, the signals from the repeating ethylene glycol units can be very intense, making the integration of the smaller signals from the terminal groups challenging. Additionally, ¹H-¹³C coupling can introduce satellite peaks that can be mistaken for impurities or terminal group signals.[4][5]

  • Solution:

    • Be aware of ¹³C satellites: The natural abundance of ¹³C (1.1%) leads to small satellite peaks flanking the main -CH₂-O- signal of the PEG backbone.[4][5] These should not be integrated as part of the main peak or mistaken for other signals.

    • Use a deuterated solvent that minimizes peak shifting: Deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as the hydroxyl proton peak of PEG appears at a relatively stable position (around 4.56 ppm) and does not shift significantly with concentration, which can aid in quantifying end-group modifications.[13]

    • Optimize acquisition parameters: Ensure a sufficient number of scans to improve the signal-to-noise ratio for the weaker terminal group signals.

High-Performance Liquid Chromatography (HPLC)

Problem: My HPLC peaks are tailing.

  • Cause: Peak tailing for polar molecules like this compound can be caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the column.[14][15] Other causes can include column overload, packing bed deformation, or extra-column dead volume.[15][16]

  • Solution:

    • Use an end-capped column: These columns have their residual silanol groups chemically modified to reduce their interaction with polar analytes.[14][15]

    • Adjust the mobile phase pH: For acidic molecules like the carboxylic acid terminus of the conjugate, lowering the pH of the mobile phase (e.g., to pH 3.0) can suppress the ionization of the silanol groups and reduce tailing.[14]

    • Add a competing base: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups.

    • Check for column overload: Dilute your sample and reinject to see if the peak shape improves.[15]

    • Inspect the column and system: Check for voids in the column packing and ensure that all fittings and tubing are properly connected to minimize dead volume.[14][15]

Quantitative Data Summary

Analytical TechniqueParameterTypical Performance for PEG Conjugates
ESI-MS Mass Accuracy< 0.01% for high-resolution instruments[6]
Limit of DetectionLow ng/mL to pg/mL range, depending on the instrument and conjugate
MALDI-TOF MS Mass Resolution> 20,000 (FWHM)
Mass Accuracy5-50 ppm
¹H NMR Integration AccuracyDependent on signal-to-noise and resolution; can be highly accurate for well-resolved signals
RP-HPLC Peak AsymmetryIdeally between 0.9 and 1.2
Resolution> 1.5 for baseline separation of components

Experimental Protocols

Protocol 1: LC-MS Analysis of this compound Conjugate
  • Sample Preparation: Dissolve the this compound conjugate in the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS System (ESI-QTOF):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Cone Voltage: 30-50 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-500 °C.

    • Mass Range: m/z 100-2000.

  • Data Analysis: Process the total ion chromatogram (TIC) and extract the mass spectrum of the peak of interest. Use the instrument's software to deconvolute the spectrum to determine the neutral mass of the conjugate.

Protocol 2: MALDI-TOF MS Analysis of this compound Conjugate
  • Matrix Solution Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Cationizing Agent Solution: Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in water.

  • Sample Preparation:

    • Mix the matrix solution, sample solution (1 mg/mL in water or a suitable organic solvent), and cationizing agent solution in a ratio of 10:1:1 (v/v/v).

  • Spotting: Spot 0.5-1 µL of the final mixture onto the MALDI target plate and allow it to air dry completely.

  • MALDI-TOF MS Acquisition:

    • Mode: Positive ion, reflectron mode.

    • Laser Intensity: Adjust to the minimum necessary for good signal intensity to avoid fragmentation.

    • Mass Range: Calibrate the instrument in the expected mass range of the conjugate.

  • Data Analysis: Analyze the resulting spectrum to determine the monoisotopic mass and the distribution of any PEGylated species.

Protocol 3: ¹H NMR Analysis of this compound Conjugate
  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H NMR.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the characteristic peaks corresponding to the Boc group (~1.4 ppm), the PEG backbone (~3.6 ppm), and any protons adjacent to the carboxylic acid.

    • Compare the integral ratios to confirm the structure and assess purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis This compound Conjugate Synthesis purification Purification (e.g., Chromatography) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc ms Identity & Mass Confirmation (MS) hplc->ms nmr Structural Verification (NMR) ms->nmr final_product final_product nmr->final_product Verified Product

Caption: Experimental workflow for synthesis and characterization.

troubleshooting_hplc start Peak Tailing in HPLC? cause1 Secondary Silanol Interactions start->cause1 Likely cause2 Column Overload start->cause2 Possible cause3 Column/System Issues start->cause3 Possible solution1a Use End-capped Column cause1->solution1a solution1b Adjust Mobile Phase pH cause1->solution1b solution2 Dilute Sample cause2->solution2 solution3 Check for Voids/Dead Volume cause3->solution3

Caption: Troubleshooting guide for HPLC peak tailing.

ms_technique_selection start Analytical Goal? goal1 Accurate Mass of Intact Conjugate start->goal1 goal2 Molecular Weight Distribution start->goal2 goal3 Quantitative Analysis start->goal3 tech1 LC-ESI-MS (High Resolution) goal1->tech1 tech2 MALDI-TOF MS goal2->tech2 tech3 LC-ESI-MS goal3->tech3

Caption: Decision tree for selecting a mass spectrometry technique.

References

Impact of pH on the reactivity of BocNH-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BocNH-PEG9-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for activating the carboxylic acid group of this compound with EDC/NHS?

A1: The optimal pH for the activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is in the acidic range, typically between pH 4.5 and 6.0.[1][2][3] This is because the reaction is most efficient under these conditions.[1][4][5]

Q2: What is the best pH for coupling the NHS-activated PEG linker to a primary amine?

A2: The reaction of the NHS-activated PEG with a primary amine to form a stable amide bond is most efficient at a pH of 7 to 8.[4][5][6] Therefore, a two-step process is often recommended where the initial activation is performed at a lower pH, followed by an increase in pH for the coupling reaction.[4][5]

Q3: How do I remove the Boc protecting group from the amine?

A3: The Boc (tert-Butyloxycarbonyl) protecting group is labile under acidic conditions and can be removed using acids such as trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl).[][8][9][10][11]

Q4: Can I perform the EDC/NHS coupling in a phosphate buffer?

A4: While phosphate buffers are sometimes used, it's important to note that they can interfere with EDC reactions.[2] Buffers that do not contain amines or carboxylates, such as MES (2-(N-morpholino)ethanesulfonic acid), are a better choice for the activation step.[2][4]

Q5: What is the role of the PEG9 spacer in this molecule?

A5: The polyethylene glycol (PEG) spacer increases the solubility and stability of the molecule it is conjugated to.[][12][13][14][15] It can also reduce the immunogenicity of therapeutic proteins and improve their pharmacokinetic properties.[][12][13][14][15]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low coupling efficiency of the carboxylic acid to an amine. The pH of the activation step (with EDC/NHS) was not optimal.Ensure the activation reaction is performed in a buffer with a pH between 4.5 and 6.0, such as MES buffer.[1][2][3][4][5]
The pH of the coupling step was not optimal.After activating the carboxylic acid, adjust the pH of the reaction mixture to 7.2-7.5 before adding the amine-containing molecule.[4][5][6]
The EDC has hydrolyzed.EDC is unstable in aqueous solutions. Prepare the EDC solution immediately before use.
Unintended removal of the Boc protecting group. The reaction conditions were too acidic during the coupling or purification steps.Avoid strongly acidic conditions (pH < 4) if the Boc group needs to remain intact. Use alternative purification methods that do not involve low pH if necessary.
Precipitation of the PEG reagent during the reaction. The concentration of the PEG reagent is too high.Reduce the concentration of the this compound in the reaction mixture.
The buffer composition is causing solubility issues.Ensure the chosen buffer is appropriate for PEGylated molecules. The PEG spacer generally improves water solubility.[][]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol is designed to maximize coupling efficiency by performing the activation and coupling steps at their respective optimal pH values.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing molecule

  • Quenching solution (optional): Hydroxylamine, Tris, or glycine at a final concentration of 10-50 mM.

  • Desalting column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A common starting molar ratio is 1:1.5:1.5 (PEG:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Coupling to Amine:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Alternatively, the activated PEG can be purified using a desalting column equilibrated with the Coupling Buffer to remove excess EDC/NHS and exchange the buffer.

    • Add the amine-containing molecule to the activated PEG solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To quench any unreacted NHS-activated PEG, add a quenching solution and incubate for 15 minutes.

  • Purification:

    • Purify the final conjugate using a desalting column or other appropriate chromatography method to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM) or other suitable organic solvent

  • Neutralizing solution (e.g., saturated sodium bicarbonate)

  • Purification supplies (e.g., dialysis, chromatography)

Procedure:

  • Dissolve the Boc-protected PEG conjugate in a suitable solvent like DCM.

  • Add an excess of the deprotecting agent (e.g., 50% TFA in DCM or 4M HCl in dioxane).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, carefully neutralize the excess acid with a neutralizing solution.

  • Purify the deprotected product using an appropriate method to remove the deprotection reagents and salts.

Visualizations

pH_Effect_on_Reactivity cluster_acidic Acidic pH (4.5 - 6.0) cluster_neutral_basic Neutral to Basic pH (7.0 - 8.0) cluster_strongly_acidic Strongly Acidic pH (< 4) COOH_active Carboxylic Acid Activation (EDC/NHS) Boc_stable Boc Group Stable Amine_coupling Amine Coupling (Amide Bond Formation) COOH_active->Amine_coupling Optimal for subsequent step Boc_stable2 Boc Group Stable Boc_deprotection Boc Group Removal Amine_coupling->Boc_deprotection If deprotection is desired

Caption: Impact of pH on the reactivity of this compound functional groups.

EDC_NHS_Workflow start Start with This compound activation 1. Activate Carboxylic Acid (EDC/NHS) pH 4.5 - 6.0 start->activation pH_adjust 2. Adjust pH to 7.2 - 7.5 activation->pH_adjust coupling 3. Add Amine-Containing Molecule (Amide Bond Formation) pH_adjust->coupling quench 4. Quench Reaction (Optional) coupling->quench purification 5. Purify Conjugate quench->purification end Final Conjugate purification->end

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Boc-NH-PEG9-CH2COOH vs. Fmoc-NH-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of Boc- and Fmoc-protected PEG9 linkers in solid-phase peptide synthesis (SPPS).

In the realm of peptide synthesis, the strategic choice of protecting groups and linkers is paramount to achieving high yield and purity. This guide provides an in-depth comparison of two commonly employed polyethylene glycol (PEG) linkers: Boc-NH-PEG9-CH2COOH and Fmoc-NH-PEG9-CH2COOH. The selection between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the N-terminus of the PEG linker dictates the overall synthetic strategy and has significant implications for the synthesis of complex and modified peptides.

Executive Summary

The primary distinction between Boc-NH-PEG9-CH2COOH and Fmoc-NH-PEG9-CH2COOH lies in the N-terminal protecting group, which necessitates orthogonal deprotection strategies. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for its removal. This fundamental difference influences the choice of solid support, side-chain protecting groups, and the final cleavage conditions.

Comparative Analysis: Key Performance Indicators

FeatureBoc-NH-PEG9-CH2COOHFmoc-NH-PEG9-CH2COOH
N-Terminal Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Chemistry Acid-labile (e.g., Trifluoroacetic Acid - TFA)Base-labile (e.g., 20% Piperidine in DMF)
Orthogonality Compatible with benzyl (Bzl) based side-chain protection.Fully orthogonal with tert-butyl (tBu) based side-chain protection.
Synthetic Strategy Boc-SPPSFmoc-SPPS
Resin Compatibility Merrifield, PAM, MBHA resinsWang, Rink Amide, Trityl resins
Final Cleavage Harsh conditions (e.g., liquid Hydrogen Fluoride - HF)Milder conditions (e.g., high percentage TFA)[1]
Side Reactions Risk of t-butylation of sensitive residues.Risk of diketopiperazine formation and aspartimide formation.[2]
Automation Compatibility Less common in modern automated synthesizers.Highly compatible with automated peptide synthesizers.[3]
Impact on Peptide Properties The PEG9 linker enhances solubility and can reduce aggregation.The PEG9 linker enhances solubility and can improve purification of hydrophobic peptides.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following are generalized protocols for the incorporation of Boc-NH-PEG9-CH2COOH and Fmoc-NH-PEG9-CH2COOH into a peptide sequence on a solid support. The specific conditions may require optimization based on the peptide sequence and the scale of the synthesis.

1. Resin Swelling and Preparation:

  • Swell the appropriate resin (e.g., Merrifield for Boc-SPPS, Wang for Fmoc-SPPS) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.

2. N-Terminal Deprotection of the Growing Peptide Chain:

  • For Fmoc-SPPS: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.

  • For Boc-SPPS: Treat the resin with a solution of 25-50% TFA in DCM for 5-30 minutes to remove the Boc group. Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM and wash the resin.[4]

3. Coupling of the PEG Linker:

  • Dissolve Boc-NH-PEG9-CH2COOH or Fmoc-NH-PEG9-CH2COOH (1.5-3 equivalents) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

  • Add the activation solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test such as the ninhydrin test.

  • Wash the resin extensively with DMF and DCM.

4. Deprotection of the PEG Linker's N-Terminus:

  • For Fmoc-NH-PEG9-CH2COOH: Treat the resin with 20% piperidine in DMF to remove the Fmoc group, exposing the terminal amine of the PEG linker for further chain elongation or modification.

  • For Boc-NH-PEG9-CH2COOH: Treat the resin with 25-50% TFA in DCM to remove the Boc group.

5. Final Cleavage and Deprotection:

  • For Fmoc-SPPS: Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the resin.[1]

  • For Boc-SPPS: Treat the peptide-resin with a strong acid, most commonly liquid HF, along with scavengers like anisole, to cleave the peptide from the resin and remove the side-chain protecting groups.[1][4]

6. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Collect the crude peptide by centrifugation and wash with cold ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Decision Pathways

SPPS_Workflow cluster_Fmoc Fmoc-NH-PEG9-CH2COOH Workflow cluster_Boc Boc-NH-PEG9-CH2COOH Workflow F_Start Start with Fmoc-protected peptide on resin F_Deprotect Deprotect with 20% Piperidine in DMF F_Start->F_Deprotect F_Wash1 Wash with DMF F_Deprotect->F_Wash1 F_Couple Couple Fmoc-NH-PEG9-CH2COOH with HBTU/HATU F_Wash1->F_Couple F_Wash2 Wash with DMF/DCM F_Couple->F_Wash2 F_Deprotect_PEG Deprotect PEG with 20% Piperidine in DMF F_Wash2->F_Deprotect_PEG F_Elongate Continue Peptide Elongation or Modify F_Deprotect_PEG->F_Elongate F_Cleave Cleave with TFA Cocktail F_Elongate->F_Cleave B_Start Start with Boc-protected peptide on resin B_Deprotect Deprotect with 25-50% TFA in DCM B_Start->B_Deprotect B_Neutralize Neutralize with DIEA B_Deprotect->B_Neutralize B_Wash1 Wash with DCM B_Neutralize->B_Wash1 B_Couple Couple Boc-NH-PEG9-CH2COOH with HBTU/HATU B_Wash1->B_Couple B_Wash2 Wash with DMF/DCM B_Couple->B_Wash2 B_Deprotect_PEG Deprotect PEG with 25-50% TFA in DCM B_Wash2->B_Deprotect_PEG B_Elongate Continue Peptide Elongation or Modify B_Deprotect_PEG->B_Elongate B_Cleave Cleave with liquid HF B_Elongate->B_Cleave

Caption: Comparative experimental workflows for incorporating Fmoc- and Boc-protected PEG9 linkers.

Decision_Pathway Start Choice of PEG9 Linker for Peptide Synthesis Acid_Sensitive Does the peptide contain acid-sensitive modifications? Start->Acid_Sensitive Base_Sensitive Does the peptide contain base-sensitive modifications? Acid_Sensitive->Base_Sensitive No Use_Fmoc Choose Fmoc-NH-PEG9-CH2COOH Acid_Sensitive->Use_Fmoc Yes Use_Boc Choose Boc-NH-PEG9-CH2COOH Base_Sensitive->Use_Boc Yes Consider_Orthogonality Consider orthogonal protection strategy Base_Sensitive->Consider_Orthogonality No Consider_Orthogonality->Use_Fmoc Fmoc/tBu strategy preferred Consider_Orthogonality->Use_Boc Boc/Bzl strategy required

Caption: Decision pathway for selecting between Boc- and Fmoc-protected PEG9 linkers.

Discussion and Recommendations

The choice between Boc-NH-PEG9-CH2COOH and Fmoc-NH-PEG9-CH2COOH is fundamentally a choice between the two major strategies in solid-phase peptide synthesis.

Fmoc-NH-PEG9-CH2COOH is generally the recommended choice for most applications due to the following advantages of the Fmoc/tBu strategy:

  • Milder Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal is less harsh on the peptide backbone and many sensitive side chains compared to the strong acid required for Boc removal.[3]

  • Orthogonality: The Fmoc/tBu strategy offers true orthogonality, allowing for the selective deprotection of the N-terminus and side chains with distinct chemical mechanisms (base vs. acid).[5]

  • Safety: The final cleavage with TFA is significantly safer and requires less specialized equipment than cleavage with highly corrosive and toxic liquid HF.[5]

  • Automation: Fmoc chemistry is the standard for most modern automated peptide synthesizers.[3]

Boc-NH-PEG9-CH2COOH may be preferred in specific scenarios:

  • Synthesis of Difficult Sequences: For certain "difficult" or aggregation-prone sequences, the Boc/Bzl strategy has been reported to sometimes provide better results.

  • Compatibility with Specific Modifications: In cases where a desired modification is incompatible with the basic conditions of Fmoc deprotection, the Boc strategy may be necessary.

  • Legacy Methods: If a previously established and validated synthesis protocol for a particular peptide utilizes Boc chemistry, it may be preferable to maintain that strategy for consistency.

References

The Goldilocks Dilemma: Optimizing PEG Linker Length for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the impact of varying Polyethylene Glycol (PEG) linker lengths on the performance of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed methodologies.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting the two.[1][3][4] The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's success, profoundly influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][][6]

Among the various linker types, Polyethylene Glycol (PEG) chains are frequently employed due to their excellent water solubility, biocompatibility, and tunable length, which can enhance a PROTAC's pharmacokinetic properties.[1][][7] However, finding the optimal PEG linker length is often a "Goldilocks" challenge: a linker that is too short can cause steric hindrance, preventing the formation of the ternary complex, while one that is too long may fail to bring the POI and E3 ligase into effective proximity for ubiquitin transfer.[][8][9] This guide provides an objective comparison of how different PEG linker lengths affect PROTAC efficacy, supported by experimental findings.

Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a key parameter that must be empirically optimized for each specific POI and E3 ligase pair.[8][] It directly impacts ternary complex formation, degradation efficiency, and even target selectivity.

  • Ternary Complex Formation and Stability : The primary role of the linker is to facilitate the formation of a productive ternary complex.[3] An optimal linker length ensures the proper spatial arrangement and orientation of the POI and E3 ligase, enhancing the stability of the complex.[][6] For some systems, longer, more flexible linkers are required to relieve steric clashes and allow the two proteins to come together effectively.[11]

  • Degradation Efficiency (DC50 and Dmax) : Degradation efficiency, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), is highly dependent on linker length.[12] Studies have repeatedly shown a clear optimal range for linker length. For instance, in developing PROTACs targeting the Estrogen Receptor α (ERα), a 16-atom PEG linker was significantly more potent at degrading the target than a 12-atom linker, despite similar binding affinities.[7][8] Conversely, for homo-PROTACs designed to degrade the CRBN E3 ligase itself, a shorter 8-atom PEG linker was found to be optimal.[8]

  • Target Selectivity : Subtle changes in linker length can dramatically alter a PROTAC's selectivity profile. A well-documented example shows that a lapatinib-based PROTAC could degrade both EGFR and HER2. However, the simple extension of the linker by a single ethylene glycol unit resulted in a highly selective EGFR degrader, completely abolishing HER2 degradation.[4] This highlights how linker length can fine-tune the geometry of the ternary complex to favor one target over a closely related one.

Data Summary: PEG Linker Length vs. PROTAC Efficacy

The following table summarizes quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker Length (Atoms/PEG Units)Degradation Potency (DC50)Key FindingCell Line(s)
Estrogen Receptor α (ERα) VHL12-atom PEGLess PotentLonger linker showed superior degradation.[][8]Not Specified
16-atom PEG More Potent
Bruton's Tyrosine Kinase (BTK) CRBN< 4 PEG unitsImpaired Binding AffinityShorter linkers caused steric repulsion, reducing efficacy.[4][11]Ramos
≥ 4 PEG units 1-40 nM Longer linkers maintained binding and potent degradation.[4]
TANK-binding kinase 1 (TBK1) VHL< 12 atomsNo Apparent ActivityA minimum linker length was required to initiate degradation.[][8][9]Not Specified
> 12 atoms Robust Degradation Longer linkers significantly improved degradation potential.[][8]
EGFR / HER2 CRBNPEGnDegraded both EGFR and HER2A single PEG unit extension conferred selectivity.[4]OVCAR8
PEGn+1 Selective for EGFR
Cereblon (CRBN) CRBN8-atom PEG Optimal Degradation A shorter linker was optimal for this homo-PROTAC.[8]Not Specified

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for linker optimization.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC TC POI-PROTAC-E3 Ternary Complex PROTAC->TC Binds POI POI Protein of Interest (POI) POI->TC E3 E3 Ubiquitin Ligase E3->TC Binds E3 TC->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI TC->Ub_POI Ubiquitination Ub Ubiquitin Ub->TC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action.

Experimental_Workflow cluster_assays Efficacy Evaluation start Start: Synthesize PROTACs with Varying PEG Linker Lengths (e.g., PEG2, PEG4, PEG6, PEG8) treat Treat Cancer Cell Lines with PROTAC Library start->treat degradation Assess Protein Degradation (Western Blot / Mass Spec) treat->degradation viability Measure Cell Viability (e.g., CellTiter-Glo) treat->viability analysis Data Analysis: Calculate DC50 & Dmax degradation->analysis viability->analysis end Identify Optimal PEG Linker Length analysis->end

Experimental workflow for linker optimization.

Experimental Protocols

Accurate evaluation of PROTAC efficacy requires a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Protein Degradation Analysis by Western Blot

This is the most common method to directly measure the reduction in target protein levels.

  • Cell Culture and Treatment : Plate cells (e.g., HEK293T, or a cancer cell line expressing the POI) at a suitable density. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).

  • Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin, GAPDH) to normalize the POI signal. Quantify band intensity using software like ImageJ to determine the percentage of remaining protein relative to a vehicle-treated control.

Quantitative Mass Spectrometry-Based Proteomics

This method provides an unbiased, global view of protein changes, confirming on-target degradation and identifying potential off-targets.[12][13]

  • Sample Preparation : Treat cells and harvest lysates as described for Western Blotting.

  • Protein Digestion : Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.

  • TMT/iTRAQ Labeling (Optional) : For multiplexed quantification, label peptides from different conditions (e.g., different PROTAC concentrations) with isobaric tags.

  • LC-MS/MS Analysis : Separate peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of peptides and their fragments.

  • Data Analysis : Use software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the corresponding proteins. Calculate the relative abundance of the POI and other proteins across different treatment conditions.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the downstream functional consequence of degrading a target protein essential for cell survival.[14]

  • Cell Plating : Seed cells in 96-well plates and allow them to attach overnight.

  • PROTAC Treatment : Treat cells with a serial dilution of the PROTACs for a prolonged period (e.g., 72 hours).

  • Assay Procedure : Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Analysis : Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Ternary Complex Formation Assays (e.g., TR-FRET)

These assays directly measure the PROTAC-induced interaction between the POI and the E3 ligase in a biochemical setting.[14]

  • Reagents : Obtain purified, tagged versions of the POI (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged). Use fluorescently labeled antibodies against these tags (e.g., anti-His-Terbium and anti-GST-d2).

  • Assay Setup : In a microplate, combine the POI, E3 ligase, and varying concentrations of the PROTAC. Add the labeled antibodies.

  • Measurement : If a ternary complex forms, the Terbium (donor) and d2 (acceptor) fluorophores are brought into close proximity, resulting in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Measure the signal on a compatible plate reader.

  • Analysis : The strength of the TR-FRET signal is proportional to the amount of ternary complex formed.

Conclusion

The optimization of linker composition and length is a cornerstone of modern PROTAC design.[8][] As demonstrated by numerous studies, PEG linkers offer a versatile platform for fine-tuning PROTAC activity, but there is no universal "best" length. The optimal length is highly context-dependent, varying with the specific target protein and E3 ligase pair. A systematic approach, involving the synthesis of a focused library of PROTACs with varying PEG linker lengths and their subsequent evaluation through a cascade of robust cellular and biochemical assays, is essential for identifying candidates with superior potency and selectivity. This iterative process of design, synthesis, and testing remains critical to unlocking the full therapeutic potential of targeted protein degradation.

References

A Head-to-Head Comparison of Carboxyl Activation Chemistries for PEGylation: Alternatives to EDC/NHS

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) has been the go-to method for activating carboxylic acids for bioconjugation, including the attachment of polyethylene glycol (PEG) linkers to proteins and other biomolecules. While effective, this classic chemistry is not without its drawbacks, including the hydrolytic instability of the active intermediate and the potential for side reactions. This guide provides a comprehensive comparison of viable alternatives to EDC/NHS for the activation of carboxyl-terminated PEG linkers, such as BocNH-PEG9-CH2COOH, offering researchers and drug development professionals a data-driven overview of different coupling strategies.

We will delve into the mechanisms, efficiencies, and experimental considerations for three prominent alternatives: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , and CDI (1,1'-Carbonyldiimidazole) .

Mechanism of Action: A Visual Guide

Understanding the reaction pathways is crucial for optimizing conjugation protocols and troubleshooting potential issues. Below are the activation mechanisms for EDC/NHS and its alternatives.

EDC/NHS Activation

EDC_NHS_Activation PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC Urea Urea byproduct O_Acylisourea->PEG_COOH Hydrolysis NHS_Ester NHS-activated PEG (more stable) O_Acylisourea->NHS_Ester + NHS O_Acylisourea->Urea NHS NHS PEG_Protein PEG-Protein Conjugate NHS_Ester->PEG_Protein + Protein-NH2 Hydrolysis Hydrolysis NHS_Ester->Hydrolysis Protein Protein-NH2

Caption: EDC/NHS activation of a carboxyl group.

HATU Activation

HATU_Activation cluster_activation Activation PEG_COOH This compound OAt_Ester OAt-activated PEG ester PEG_COOH->OAt_Ester + HATU + Base HATU HATU Byproducts Tetramethylurea + HOAt HATU->Byproducts Base Base (e.g., DIPEA) PEG_Protein PEG-Protein Conjugate OAt_Ester->PEG_Protein + Protein-NH2 Protein Protein-NH2

Caption: HATU-mediated activation of a carboxyl group.

PyBOP Activation

PyBOP_Activation cluster_activation Activation PEG_COOH This compound OBt_Ester OBt-activated PEG ester PEG_COOH->OBt_Ester + PyBOP + Base PyBOP PyBOP Byproducts Hexamethylphosphoramide (HMPA) byproduct + HOBt PyBOP->Byproducts Base Base (e.g., DIPEA) PEG_Protein PEG-Protein Conjugate OBt_Ester->PEG_Protein + Protein-NH2 Protein Protein-NH2

Caption: PyBOP-mediated activation of a carboxyl group.

CDI Activation

CDI_Activation PEG_COOH This compound Acyl_Imidazolide Acyl-imidazolide intermediate PEG_COOH->Acyl_Imidazolide + CDI CDI CDI Byproducts Imidazole + CO2 CDI->Byproducts PEG_Protein PEG-Protein Conjugate Acyl_Imidazolide->PEG_Protein + Protein-NH2 Protein Protein-NH2

Caption: CDI-mediated activation of a carboxyl group.

Performance Comparison

The choice of coupling reagent can significantly impact the efficiency, stability, and overall success of a PEGylation reaction. The following table summarizes key performance indicators for EDC/NHS and its alternatives. Note: The data presented are compiled from various literature sources and may vary depending on the specific reaction conditions and substrates.

FeatureEDC/NHSHATUPyBOPCDI
Reaction Efficiency Moderate to HighVery HighHighModerate to High
Reaction Time 1-4 hours15-60 minutes30-90 minutes1-3 hours
Optimal pH 4.5-6.0 (activation), 7.2-8.5 (coupling)7.0-8.57.0-8.57.0-8.0
Stability of Active Intermediate Low (O-acylisourea), Moderate (NHS-ester)HighHighModerate
Common Side Reactions N-acylurea formation, hydrolysis of active esterRacemization (can be minimized with additives)Racemization (less common than with uronium-based reagents)Reaction with hydroxyl groups, moisture sensitive
Byproducts Water-soluble ureaTetramethylurea, HOAtTris(pyrrolidino)phosphine oxideImidazole, CO2
Cost LowHighHighModerate

Experimental Protocols

Detailed and optimized protocols are essential for reproducible and successful conjugations. Below are representative protocols for the activation of this compound with each of the discussed reagents.

Activation of this compound using HATU

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-containing molecule (e.g., protein in a suitable buffer)

  • Quenching solution (e.g., Tris buffer or hydroxylamine)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) to the solution and mix gently.

  • Add DIPEA (2 equivalents) to the reaction mixture.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the activated PEG solution to the amine-containing molecule. The pH of the protein solution should be maintained between 7.2 and 8.0.

  • Let the conjugation reaction proceed for 1-2 hours at room temperature or 4°C overnight.

  • Quench the reaction by adding an excess of a small amine-containing molecule like Tris or hydroxylamine.

  • Purify the PEGylated product using appropriate chromatography techniques (e.g., size exclusion or ion exchange).

Activation of this compound using PyBOP

Materials:

  • This compound

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Amine-containing molecule

  • Quenching solution

Procedure:

  • Dissolve this compound (1 equivalent) and PyBOP (1.1 equivalents) in anhydrous DMF or DCM.

  • Add DIPEA (2 equivalents) to the solution.

  • Stir the reaction mixture for 30-60 minutes at room temperature to ensure complete activation.

  • Add the activated PEG solution to the amine-containing molecule solution (pH 7.2-8.0).

  • Allow the conjugation to proceed for 2-4 hours at room temperature.

  • Quench the reaction with a suitable quenching agent.

  • Purify the conjugate to remove unreacted PEG, protein, and reaction byproducts.

Activation of this compound using CDI

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Amine-containing molecule

  • Quenching solution

Procedure:

  • Dissolve this compound (1 equivalent) in an anhydrous solvent.

  • Add CDI (1.1-1.2 equivalents) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the activation to proceed for 1-2 hours at room temperature. The evolution of CO2 gas should be observed.

  • Add the activated PEG solution (acyl-imidazolide intermediate) to the amine-containing molecule. The reaction is typically carried out at a pH of 7.0-8.0.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quench any unreacted acyl-imidazolide with an appropriate quenching agent.

  • Purify the final PEG-protein conjugate.

Concluding Remarks

While EDC/NHS remains a workhorse in bioconjugation, HATU, PyBOP, and CDI present compelling alternatives for the activation of carboxyl-terminated PEG linkers. HATU and PyBOP offer faster reaction times and higher efficiencies, making them particularly suitable for sensitive biomolecules or when reaction conditions need to be mild. CDI provides a cost-effective alternative, although it requires anhydrous conditions for optimal performance. The choice of the ideal activation chemistry will ultimately depend on the specific application, the nature of the biomolecule, and the desired characteristics of the final conjugate. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate method to achieve their PEGylation goals.

A Comparative Guide to Discrete PEG Linkers: The Advantages of BocNH-PEG9-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug development, particularly in the engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the final construct. Among the various linker technologies, discrete Polyethylene Glycol (PEG) linkers have emerged as a superior choice for their ability to impart favorable physicochemical properties. This guide provides a detailed comparison of BocNH-PEG9-CH2COOH, a discrete PEG9 linker, with alternative linker technologies, supported by experimental data and protocols.

The defining characteristic of a discrete PEG linker is its precise, uniform length, which contrasts sharply with traditional polydisperse PEG linkers. This homogeneity ensures that every conjugate molecule is identical, leading to a well-defined product with consistent and predictable properties. This compound is a heterobifunctional linker, featuring a Boc-protected amine at one terminus and a carboxylic acid at the other. This configuration allows for controlled, sequential conjugation, preventing unwanted side reactions and ensuring precise control over the final molecular architecture.

Core Advantages of Discrete PEG9 Linker

The use of a discrete linker like this compound offers several distinct advantages over polydisperse and other non-PEG alternatives:

  • Homogeneity and Purity: The single molecular weight of a discrete PEG linker eliminates the batch-to-batch variability inherent in polydisperse PEGs. This results in a homogeneous final product, which is a critical requirement for therapeutic applications, simplifying characterization and regulatory approval.

  • Improved Pharmacokinetics: The PEG moiety enhances the hydrophilicity of the conjugate, which can lead to increased solubility and an extended circulation half-life in vivo. This is particularly beneficial for hydrophobic drug payloads that are prone to aggregation.

  • Precise Spatiotemporal Control: The defined length of the PEG9 chain provides optimal spacing between the conjugated molecules (e.g., an antibody and a cytotoxic drug). This spacing can be crucial for minimizing steric hindrance and ensuring that each component can effectively interact with its biological target.

  • Controlled Synthesis: The heterobifunctional nature, with orthogonal protecting groups (Boc and COOH), enables a directed and stepwise conjugation strategy. This minimizes the formation of undesirable homodimers or other impurities.

Comparative Performance Analysis

The superiority of discrete PEG linkers is evident when comparing key performance metrics against polydisperse alternatives, particularly in the context of ADC development.

ParameterBocNH-PEGn-COOH (Discrete)Polydisperse PEG LinkerRationale for Advantage
Drug-to-Antibody Ratio (DAR) Narrow distribution (e.g., DAR 3.8-4.0)Broad distribution (e.g., DAR 2.5-5.0)Homogeneity of the discrete linker leads to a more uniform and predictable number of drugs attached to each antibody.
Product Purity (by HIC) >95% main peakMultiple, broader peaksA single linker species results in a single, well-defined final product, simplifying purification and analysis.
In Vitro Cytotoxicity (IC50) Lower IC50 valuesHigher or more variable IC50Consistent DAR and optimal spacing ensure that the cytotoxic payload is delivered effectively to target cells.
Plasma Stability High stability (>98% after 7 days)Variable stabilityThe defined chemical structure of the discrete linker provides greater control over the stability of the final conjugate.
Solubility Significantly increasedModerately increasedThe hydrophilic nature of the PEG chain improves the solubility of hydrophobic payloads, reducing the risk of aggregation.

HIC: Hydrophobic Interaction Chromatography

Experimental Protocols

Below are representative protocols for the use of a this compound linker in the synthesis of an Antibody-Drug Conjugate (ADC).

Protocol 1: Activation of Carboxylic Acid Terminus

Objective: To activate the carboxylic acid group on the this compound linker for subsequent reaction with an amine-containing payload.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Payload (e.g., Monomethyl auristatin E - MMAE)

  • Stir plate and magnetic stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15 minutes at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

  • Slowly add the payload solution to the activated linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and purify the Boc-protected linker-payload conjugate using column chromatography.

Protocol 2: Antibody Conjugation

Objective: To deprotect the Boc-amine and conjugate the linker-payload construct to a lysine residue on a monoclonal antibody (mAb).

Materials:

  • Purified Boc-linker-payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Monoclonal antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS), pH 7.4

  • EDC and NHS

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Dissolve the Boc-linker-payload conjugate in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.

  • Evaporate the solvent under reduced pressure to obtain the deprotected amine-linker-payload.

  • Dissolve the deprotected product in DMF.

  • In a separate tube, add the mAb solution in PBS.

  • Activate the deprotected amine-linker-payload by reacting it with EDC/NHS in DMF to form a stable intermediate.

  • Slowly add the activated linker-payload solution to the mAb solution with gentle stirring. The molar ratio of linker-payload to mAb is typically between 5:1 and 10:1 to achieve the desired DAR.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature.

  • Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unconjugated linker-payload and other impurities.

  • Characterize the final ADC for DAR, purity, and concentration.

Visualizing the Workflow

The following diagram illustrates the sequential process of creating an ADC using a heterobifunctional discrete PEG linker.

ADC_Synthesis_Workflow cluster_linker_activation Linker-Payload Synthesis cluster_conjugation Antibody Conjugation Linker BocNH-PEG9-COOH ActivatedLinker BocNH-PEG9-CO-NHS (Activated Linker) Linker->ActivatedLinker EDC/NHS Payload Drug Payload (e.g., MMAE) LinkerPayload BocNH-PEG9-Drug Payload->LinkerPayload Amide Bond Formation ActivatedLinker->LinkerPayload Amide Bond Formation Deprotection TFA/DCM DeprotectedLinkerPayload H2N-PEG9-Drug LinkerPayload->DeprotectedLinkerPayload Purification & Transfer Deprotection->DeprotectedLinkerPayload Boc Deprotection ADC Final ADC (mAb-PEG9-Drug) DeprotectedLinkerPayload->ADC Amide Bond Formation Antibody Antibody (mAb-Lys) Antibody->ADC Amide Bond Formation

Caption: Workflow for ADC synthesis using a heterobifunctional PEG linker.

This structured approach, enabled by the unique properties of discrete PEG linkers like this compound, is instrumental in the development of next-generation targeted therapeutics with enhanced safety and efficacy profiles.

The Impact of PEG Linker Length on ADC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The length of the polyethylene glycol (PEG) linker in an antibody-drug conjugate (ADC) is a critical design parameter that significantly influences its pharmacokinetic (PK) profile, and consequently, its efficacy and safety. The selection of an optimal PEG linker length can enhance drug delivery to the tumor while minimizing off-target toxicities. This guide provides a comparative analysis of how varying PEG linker lengths affect the pharmacokinetics of ADCs, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in ADCs

PEG linkers are incorporated into ADCs to improve their physicochemical properties. The hydrophilic nature of PEG can help to offset the hydrophobicity of the cytotoxic payload, which is a common challenge in ADC development.[1] This increased hydrophilicity can lead to improved solubility, reduced aggregation, and enhanced stability of the ADC in circulation.[2][3] By forming a protective hydration shell, PEG linkers can also shield the ADC from proteolytic degradation and reduce its immunogenicity.[2][4] These modifications collectively contribute to a more favorable pharmacokinetic profile, characterized by a longer circulation half-life and increased exposure of the drug to the target tumor cells.[4]

Comparative Analysis of Pharmacokinetic Parameters

The length of the PEG chain has a direct and significant impact on the key pharmacokinetic parameters of an ADC, including clearance (CL), area under the plasma concentration-time curve (AUC), and half-life (t½).

Quantitative Data Summary

The following table summarizes the observed impact of PEG linker length on the pharmacokinetic parameters of ADCs from various preclinical studies.

PEG Linker LengthKey Pharmacokinetic ObservationsSource
No PEG Baseline pharmacokinetic profile, often characterized by faster clearance and lower exposure, especially with hydrophobic payloads.[5]
Short PEG (e.g., PEG2, PEG4) Initial improvements in pharmacokinetics with increased exposure compared to non-PEGylated ADCs.[6]
Medium PEG (e.g., PEG8) A significant decrease in clearance is often observed, leading to a plateau effect where further increases in PEG length may not proportionally decrease clearance.[6][6]
Long PEG (e.g., PEG12, PEG24) Continued trend of increased exposure and half-life, though the incremental benefit may diminish beyond a certain length.[6] In some cases, very long PEG chains can lead to reduced cytotoxicity.[5][5][6]
4 kDa PEG A 2.5-fold increase in half-life was observed compared to a non-PEGylated ADC.[5][5]
10 kDa PEG An 11.2-fold increase in half-life was observed compared to a non-PEGylated ADC.[5][5]
Branched PEG Often exhibit a superior pharmacokinetic profile with slower clearance compared to linear PEG linkers of the same molecular weight.[7][7]
Pendant PEG Can lead to slower clearance rates compared to linear PEG configurations.

Note: The exact pharmacokinetic values can vary significantly depending on the specific antibody, payload, conjugation chemistry, and animal model used in the study. The data presented here is intended to illustrate general trends.

Experimental Protocols

Accurate assessment of ADC pharmacokinetics relies on well-designed in vivo studies and robust bioanalytical methods. The following are detailed methodologies for key experiments cited in the comparison of ADCs with different PEG linker lengths.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for evaluating the pharmacokinetics of PEGylated ADCs in a murine model.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used. Animals are acclimated for at least one week prior to the study.

  • ADC Administration: ADCs with varying PEG linker lengths are administered as a single intravenous (IV) bolus injection via the tail vein. A typical dose might be 5 mg/kg.

  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a subset of mice at various time points post-injection (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 96, 168, and 336 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data for each ADC is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin to determine key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Bioanalytical Methods for ADC Quantification

The quantification of ADCs in plasma is complex due to the heterogeneity of the drug-to-antibody ratio (DAR) and potential biotransformation in vivo. A combination of ligand-binding assays and LC-MS/MS methods are often employed.

This method measures the concentration of the total antibody component of the ADC, regardless of whether it is conjugated to the payload.

  • Plate Coating: A 96-well microplate is coated with an anti-human IgG (Fc specific) antibody overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Incubation: Plasma samples and a standard curve of the unconjugated antibody are diluted in assay buffer and added to the plate. The plate is incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added to each well and incubated for 1 hour at room temperature.

  • Substrate Addition and Signal Detection: The plate is washed again, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm using a microplate reader.

  • Concentration Calculation: The concentration of the total antibody in the plasma samples is determined by interpolating from the standard curve.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying both the conjugated ADC and the free payload in plasma.

  • Sample Preparation (for conjugated ADC):

    • Immunocapture: The ADC is first captured from the plasma using magnetic beads coated with an anti-human IgG antibody.

    • Elution and Reduction: The captured ADC is then eluted and the disulfide bonds are reduced to separate the light and heavy chains.

    • Digestion (optional, for bottom-up analysis): The protein can be digested into peptides using an enzyme like trypsin.

  • Sample Preparation (for free payload):

    • Protein Precipitation: The plasma sample is treated with a solvent like acetonitrile to precipitate the proteins.

    • Supernatant Collection: The sample is centrifuged, and the supernatant containing the free payload is collected.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The prepared samples are injected into a liquid chromatography system to separate the analytes of interest.

    • Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).

  • Data Analysis: The concentration of the conjugated ADC (often inferred from a signature peptide or the light/heavy chain) and the free payload are determined by comparing their peak areas to those of known standards.

Visualizing the Impact of PEG Linker Length

The following diagrams illustrate the structural differences between ADCs with varying PEG linker lengths and the general workflow for their pharmacokinetic analysis.

ADC_Structure_Comparison cluster_0 Non-PEGylated ADC cluster_1 Short PEG Linker cluster_2 Long PEG Linker Antibody_0 Antibody Linker_0 Linker Antibody_0->Linker_0 Payload_0 Payload Linker_0->Payload_0 Antibody_1 Antibody Linker_1 Linker Antibody_1->Linker_1 PEG_1 PEGn (short) Linker_1->PEG_1 Payload_1 Payload PEG_1->Payload_1 Antibody_2 Antibody Linker_2 Linker Antibody_2->Linker_2 PEG_2 PEGn (long) Linker_2->PEG_2 Payload_2 Payload PEG_2->Payload_2

Caption: Structural comparison of ADCs with no PEG, short PEG, and long PEG linkers.

PK_Workflow Start In Vivo Study Start Dosing IV Dosing of ADC (Varying PEG Lengths) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Bioanalysis Bioanalysis Plasma->Bioanalysis ELISA ELISA for Total Antibody Bioanalysis->ELISA LCMS LC-MS/MS for Conjugated ADC & Free Payload Bioanalysis->LCMS PK_Analysis Pharmacokinetic Analysis (NCA) ELISA->PK_Analysis LCMS->PK_Analysis Parameters Determine PK Parameters (AUC, CL, t½) PK_Analysis->Parameters Comparison Compare PK Profiles Parameters->Comparison

Caption: Experimental workflow for the pharmacokinetic analysis of ADCs.

References

Navigating the PEG Linker Landscape: A Comparative Guide to Branched vs. Linear Architectures in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and overall success of a therapeutic agent. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data, to aid in the selection of the optimal linker architecture for specific drug delivery applications.

Polyethylene glycol (PEG) has become an indispensable tool in drug delivery, primarily due to its ability to improve the pharmacokinetic and pharmacodynamic properties of conjugated molecules.[1] By attaching PEG chains to a drug, a process known as PEGylation, researchers can enhance solubility, increase stability, and prolong circulation half-life, ultimately leading to improved therapeutic outcomes.[2] The architecture of the PEG linker, whether linear or branched, plays a pivotal role in determining the final characteristics of the drug conjugate.[3]

This guide will delve into the fundamental differences between branched and linear PEG linkers, presenting a comprehensive overview of their respective advantages and disadvantages. We will explore key performance parameters, including drug conjugation efficiency, in vivo stability, pharmacokinetic profiles, and therapeutic efficacy, supported by quantitative data from comparative studies. Detailed experimental protocols for key characterization assays are also provided to facilitate the practical application of this knowledge in a laboratory setting.

At a Glance: Key Properties of Branched vs. Linear PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Structure Single, straight chain of ethylene glycol units.[4]Multiple PEG arms extending from a central core.[4]
Drug-to-Antibody Ratio (DAR) Typically lower, limited by available conjugation sites.Can achieve higher DAR due to multiple attachment points.[3]
Shielding Effect Provides good shielding of the conjugated molecule.Offers superior shielding due to a larger hydrodynamic volume.[3]
Pharmacokinetics Generally leads to a significant increase in circulation half-life compared to the native molecule.[2]Often results in a longer circulation half-life and reduced clearance compared to linear PEGs of similar molecular weight.[4]
Immunogenicity Generally low, but can still elicit an anti-PEG antibody response.May have a reduced potential for immunogenicity due to more effective shielding of the drug and linker core.[3]
Synthesis & Cost Simpler and more cost-effective to synthesize.[3]More complex and expensive to produce.
Applications Widely used for proteins, peptides, and small molecules where a lower degree of PEGylation is sufficient.[3]Preferred for applications requiring high drug payloads (e.g., ADCs), enhanced stability, and prolonged circulation.[3]

The Impact of PEG Architecture on Drug Delivery Performance

The structural differences between linear and branched PEG linkers directly translate to distinct performance characteristics in drug delivery systems. This relationship is a critical consideration during the design and development of novel therapeutics.

cluster_0 Structural Characteristics cluster_1 Physicochemical Properties cluster_2 In Vitro & In Vivo Performance Linear PEG Linear PEG (Single Chain) Hydrodynamic Volume Hydrodynamic Volume Linear PEG->Hydrodynamic Volume Smaller Steric Hindrance Steric Hindrance Linear PEG->Steric Hindrance Lower Drug Loading Capacity Drug Loading Capacity Linear PEG->Drug Loading Capacity Lower Branched PEG Branched PEG (Multiple Arms) Branched PEG->Hydrodynamic Volume Larger Branched PEG->Steric Hindrance Higher Branched PEG->Drug Loading Capacity Higher Circulation Half-life Circulation Half-life Hydrodynamic Volume->Circulation Half-life Influences Enzymatic Degradation Enzymatic Degradation Steric Hindrance->Enzymatic Degradation Reduces Immunogenicity Immunogenicity Steric Hindrance->Immunogenicity Reduces Receptor Binding Receptor Binding Steric Hindrance->Receptor Binding Can hinder Therapeutic Efficacy Therapeutic Efficacy Drug Loading Capacity->Therapeutic Efficacy Impacts cluster_0 Drug Conjugation & Purification cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Drug Drug Conjugation Conjugation Reaction Drug->Conjugation PEG_Linker PEG Linker (Linear or Branched) PEG_Linker->Conjugation Antibody Antibody Antibody->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC DAR_Analysis DAR Analysis (HIC, MS) ADC->DAR_Analysis Stability_Assay Serum Stability Assay ADC->Stability_Assay Binding_Assay Target Binding Assay (ELISA, SPR) ADC->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity ADC->Cytotoxicity_Assay PK_Study Pharmacokinetic (PK) Study ADC->PK_Study Efficacy_Study In Vivo Efficacy Study (Xenograft Model) ADC->Efficacy_Study Toxicity_Study Toxicity Study ADC->Toxicity_Study ADC Antibody-Drug Conjugate Receptor Target Receptor on Cancer Cell ADC->Receptor Binds to Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking to Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release Cytotoxicity Cytotoxic Effect (e.g., Apoptosis) Drug_Release->Cytotoxicity

References

A Head-to-Head Comparison: Monodisperse vs. Polydisperse PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, stability, and manufacturability of a therapeutic. This guide provides a comprehensive cost-benefit analysis of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the selection process in bioconjugation and drug delivery applications.

At their core, the two types of PEG linkers are distinguished by their molecular weight distribution. Monodisperse PEGs are single, pure compounds with a precise, uniform molecular weight.[1][2] In contrast, polydisperse PEGs are a heterogeneous mixture of polymers with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[1][3] This fundamental difference has profound implications for the development of PEGylated therapeutics, including small molecules, peptides, proteins, and antibody-drug conjugates (ADCs).

Performance Characteristics: A Quantitative Comparison

The homogeneity of monodisperse PEG linkers translates into more consistent and reproducible PEGylated products.[4] This uniformity can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy, as evidenced by studies comparing the in vivo behavior of nanoparticles functionalized with monodisperse versus polydisperse PEGs.

Performance MetricMonodisperse PEGPolydisperse PEGKey Findings
Purity (PDI) PDI = 1[5]PDI > 1 (typically 1.02 - 1.10 for well-controlled synthesis)[3]Monodisperse PEGs are single molecular entities, while polydisperse PEGs are a distribution of molecules.
Protein Adsorption Significantly lowerHigherMonodisperse PEG-coated gold nanoparticles showed a 60-70% reduction in protein adsorption compared to their polydisperse counterparts.[6]
Blood Circulation Half-Life Significantly prolongedShorterIn a murine model, monodisperse PEG-AuNPs exhibited a markedly longer blood circulation half-life.[6]
Tumor Accumulation EnhancedLowerMonodisperse PEG-AuNPs demonstrated improved accumulation in tumor tissues.[6]
Product Homogeneity Homogeneous final productHeterogeneous final productThe use of monodisperse PEGs leads to a single, well-defined PEGylated molecule, simplifying analysis and ensuring batch-to-batch consistency.[4]
Immunogenicity Potentially reducedCan be higherThe heterogeneity of polydisperse PEGs can contribute to unwanted immunogenic reactions.[7]

Cost-Benefit Analysis

While the performance benefits of monodisperse PEGs are clear, a key consideration is their higher cost, which stems from more complex and controlled synthesis and purification processes.[8] Polydisperse PEGs, produced through straightforward polymerization of ethylene oxide, are considerably less expensive.[9]

AspectMonodisperse PEG LinkersPolydisperse PEG Linkers
Cost HighLow
Synthesis & Purification Complex, multi-step synthesis and rigorous purificationSimple polymerization
Regulatory Pathway Simpler due to well-defined structure and homogeneityMore complex due to heterogeneity and the need for extensive characterization
Quality Control Straightforward characterization of a single compoundComplex analysis of a polymer distribution
Ideal Applications ADCs, PROTACs, small molecule drugs requiring precise PK tuning, therapeutics where homogeneity is criticalApplications where cost is a primary driver and some degree of heterogeneity is acceptable, such as in some nanoparticle formulations and for increasing the bulk of a molecule.[1]

Note: The table above provides a qualitative cost comparison. For specific pricing, it is recommended to consult with suppliers, as costs can vary significantly based on the functional groups, molecular weight, and scale of synthesis.

Visualizing the Difference

To better understand the concepts discussed, the following diagrams illustrate the structural differences between monodisperse and polydisperse PEGs, a typical bioconjugation workflow, and the impact of dispersity on in vivo performance.

Structural Comparison of PEG Linkers cluster_mono Monodisperse PEG cluster_poly Polydisperse PEG m1 Drug m2 Linker m1->m2 m3 PEG m2->m3 m4 Linker m3->m4 m5 Biomolecule m4->m5 p1 Drug p2 Linker p1->p2 p3 PEG (n) p2->p3 p4 Linker p3->p4 p5 Biomolecule p4->p5 p6 Drug p7 Linker p6->p7 p8 PEG (n+x) p7->p8 p9 Linker p8->p9 p10 Biomolecule p9->p10 p11 Drug p12 Linker p11->p12 p13 PEG (n-y) p12->p13 p14 Linker p13->p14 p15 Biomolecule p14->p15

Caption: Structural difference between monodisperse and polydisperse PEG conjugates.

Bioconjugation Workflow A 1. Prepare Biomolecule and Drug C 3. Conjugation Reaction A->C B 2. Activate PEG Linker B->C D 4. Purification of Conjugate C->D E 5. Characterization and Analysis D->E

Caption: A generalized workflow for a bioconjugation experiment using a PEG linker.

Impact of PEG Dispersity on In Vivo Performance cluster_invivo In Vivo Circulation cluster_mono_vivo Monodisperse PEG cluster_poly_vivo Polydisperse PEG mv1 Reduced Protein Adsorption mv2 Longer Circulation Half-Life mv1->mv2 mv3 Enhanced Tumor Accumulation mv2->mv3 pv1 Increased Protein Adsorption pv2 Shorter Circulation Half-Life pv1->pv2 pv3 Lower Tumor Accumulation pv2->pv3

Caption: The effect of PEG dispersity on key in vivo performance metrics.

Experimental Protocols

Detailed and reproducible analytical methods are crucial for the characterization of PEGylated biomolecules. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC).

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for PEGylated Protein Analysis

This method is suitable for separating PEGylated proteins from their unmodified counterparts and resolving different degrees of PEGylation.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C4 reversed-phase column (e.g., Jupiter 300 C4) is often effective.[10]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]

  • Mobile Phase B: 90% acetonitrile with 0.08% TFA in water.[10]

  • Gradient: A linear gradient from 20% to 65% Mobile Phase B over 25 minutes.[11]

  • Flow Rate: 1 mL/min.[10][11]

  • Column Temperature: 45°C.[10][11]

  • Detection: UV absorbance at 214 nm or 220 nm.[10][11]

  • Sample Preparation: The protein solution is reacted with the PEGylation reagent. The reaction is then quenched, and an aliquot is injected for analysis.[10] For example, a 4 mg/mL protein solution in PBS (pH 7.4) can be reacted with a 20-fold molar excess of the PEGylation reagent.[10]

Protocol 2: Size-Exclusion Chromatography (SEC) for PEGylated Conjugate Characterization

SEC is used to separate molecules based on their hydrodynamic radius and is effective for analyzing aggregation and confirming successful conjugation.

  • Instrumentation: An HPLC or UPLC system with a UV and/or refractive index (RI) detector.

  • Column: An appropriate SEC column for the molecular weight range of the analytes (e.g., Ultra-hydrogel DP).

  • Mobile Phase: A buffered saline solution, for instance, 20 mM sodium phosphate, 300 mM NaCl, pH 6.2. The addition of arginine (e.g., 200 mM) can help reduce non-specific interactions.

  • Flow Rate: Isocratic elution at a flow rate suitable for the column, typically in the range of 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm for proteins and RI detection for the PEG component, as PEGs have weak UV absorbance.[3]

  • Sample Preparation: The PEG-conjugate sample is diluted to a suitable concentration (e.g., 5 mg/mL) in the mobile phase before injection.

Conclusion

The decision to use monodisperse or polydisperse PEG linkers is a multifaceted one, involving a trade-off between cost and performance. For therapeutics where precise control over pharmacokinetics, product homogeneity, and a simplified regulatory path are paramount, the higher initial investment in monodisperse PEGs is often justified. The enhanced performance, including longer circulation times and better targeting, can lead to a more effective and safer drug product.

Conversely, for applications where cost is a major constraint and a degree of heterogeneity is acceptable, polydisperse PEGs remain a viable option. As manufacturing technologies for monodisperse PEGs continue to advance, their cost-effectiveness is likely to improve, making them an increasingly attractive choice for a wider range of drug development programs. Ultimately, a thorough evaluation of the specific project goals and constraints will guide the optimal selection of a PEG linker.

References

Safety Operating Guide

Safe Disposal of BocNH-PEG9-CH2COOH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Handling

When handling BocNH-PEG9-CH2COOH, appropriate personal protective equipment should be worn. This includes chemical-resistant gloves, safety goggles, and a lab coat. For operations that may generate dust or aerosols, it is recommended to work in a chemical fume hood.

Spill Management

In the event of a spill, the material should be absorbed with an inert substance such as vermiculite, dry sand, or earth.[1] The absorbed material and any contaminated surfaces should then be placed in a designated chemical waste container.[1] It is imperative not to flush the substance into the sewer system.[1]

Disposal Procedure

The primary method for the disposal of this compound is to place it in a clearly labeled chemical waste container for collection by a licensed waste disposal service. This aligns with standard laboratory practices for non-hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Containerization: Place the waste this compound, including any contaminated materials, into a compatible and properly labeled chemical waste container.

  • Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.[1]

  • Collection: Arrange for the collection of the chemical waste by a certified hazardous waste disposal company.

Chemical Incompatibilities

Care should be taken to avoid contact with strong oxidizing agents, as this can lead to a chemical reaction.[1]

Quantitative Data Summary

There is no quantitative data available regarding specific disposal limits for this compound in the provided search results. The general guideline is to dispose of it as chemical waste through a licensed contractor.

ParameterValueSource
Hazard Classification Not generally classified as a hazardous substance[1]
Known Incompatibilities Strong oxidizing agents[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear appropriate PPE (gloves, goggles, lab coat) start->ppe is_spill Is it a spill? absorb Absorb with inert material (e.g., vermiculite, sand) is_spill->absorb Yes containerize Place in a labeled chemical waste container is_spill->containerize No absorb->containerize check_incompatible Check for incompatibilities (e.g., strong oxidizers) containerize->check_incompatible in_hood Work in a chemical fume hood if generating dust/aerosols ppe->in_hood in_hood->is_spill store Store waste container in a designated, secure area check_incompatible->store dispose Arrange for collection by a licensed waste disposal service store->dispose

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling BocNH-PEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling, storage, and disposal of BocNH-PEG9-CH2COOH. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent direct contact and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.
Hand Protection Disposable GlovesNitrile or neoprene gloves. Dispose of after use or upon contamination.
Body Protection Laboratory CoatStandard laboratory coat to be worn at all times.
Respiratory Protection Fume HoodAll handling of the compound should be conducted within a certified chemical fume hood.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the stability and purity of this compound.

Storage Conditions:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place, away from direct sunlight.

  • Recommended storage temperature is -20°C for long-term stability.[1][2][3][4]

  • For short-term storage, refrigeration at 2-8°C is acceptable.

Handling Procedures:

  • Before use, allow the container to warm to room temperature to prevent moisture condensation.[1][3]

  • Handle the compound exclusively in a well-ventilated chemical fume hood.

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin and eyes by wearing the specified PPE.

  • After handling, wash hands thoroughly with soap and water.

Experimental Workflow for a Typical Bioconjugation Reaction

The following is a generalized procedure for using this compound in a bioconjugation experiment.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration.

  • Activation:

    • To the this compound solution, add NHS and EDC.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation:

    • Dissolve the amine-containing molecule in PBS at a suitable pH (typically 7.2-8.0).

    • Add the activated this compound solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess PEG reagent and byproducts using dialysis, size-exclusion chromatography, or tangential flow filtration.

experimental_workflow Experimental Workflow for Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve_peg Dissolve this compound in DMF or DMSO activate_peg Activate with NHS/EDC dissolve_peg->activate_peg dissolve_protein Dissolve Amine-Molecule in PBS conjugate Conjugate to Amine-Molecule dissolve_protein->conjugate activate_peg->conjugate purify Purify Conjugate conjugate->purify

Experimental Workflow for Bioconjugation

Disposal Plan

Unused this compound and contaminated materials should be disposed of in accordance with institutional and local regulations for chemical waste.

Disposal Steps:

  • Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled waste container.

  • Decontamination: Decontaminate any glassware or equipment that has come into contact with the compound.

  • Waste Pickup: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[5][6]

While polyethylene glycol itself is considered readily biodegradable, the Boc and carboxylic acid functional groups may alter its environmental impact.[6] Therefore, it is crucial to follow proper chemical waste disposal procedures.

disposal_plan Disposal Plan for this compound start Waste Generation segregate Segregate Waste start->segregate decontaminate Decontaminate Equipment start->decontaminate waste_pickup Arrange for EHS Pickup segregate->waste_pickup decontaminate->waste_pickup end Proper Disposal waste_pickup->end

Disposal Plan for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.